molecular formula C11H12O2 B6211833 3-methoxy-3-phenylcyclobutan-1-one CAS No. 2751616-23-4

3-methoxy-3-phenylcyclobutan-1-one

Cat. No.: B6211833
CAS No.: 2751616-23-4
M. Wt: 176.2
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Description

3-methoxy-3-phenylcyclobutan-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.2. The purity is usually 95.
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Properties

CAS No.

2751616-23-4

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 3-Methoxy-3-phenylcyclobutan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of strained ring systems has become a cornerstone for developing novel bioisosteres and expanding chemical space. 3-Methoxy-3-phenylcyclobutan-1-one (CAS: 2751616-23-4) represents a highly functionalized, structurally rigid building block[1]. Characterized by its unique 3,3-disubstitution pattern, this compound balances the inherent reactivity of a strained four-membered ring with the steric and electronic modulation provided by the methoxy and phenyl moieties.

This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic stability, and synthetic utility of this compound. By understanding the causality behind its reactivity, researchers can effectively harness this scaffold for the synthesis of complex spirocycles, γ-butyrolactones, and advanced pharmaceutical intermediates.

Chemical Structure and Conformational Dynamics

Ring Strain and Electrophilicity

Cyclobutanones are defined by their significant angle and torsional strain, possessing approximately 26 kcal/mol of total strain energy[2]. The internal bond angles of the cyclobutane ring are compressed to ~90°, severely deviating from the ideal 109.5° for sp³ hybridized carbons and 120° for the sp² hybridized carbonyl carbon.

This geometric distortion forces the carbonyl carbon to exhibit enhanced s-character in its exocyclic bonds, dramatically increasing its electrophilicity compared to unstrained analogs like cyclohexanone[3]. Consequently, the carbonyl group of this compound is highly primed for nucleophilic attack, as the transition from an sp² to an sp³ hybridized state upon addition partially relieves the inherent ring strain[4].

Steric and Electronic Effects at C3

The C3 position of this scaffold is a quaternary center bearing both a methoxy (-OCH₃) and a phenyl (-C₆H₅) group. This 3,3-disubstitution dictates the molecule's conformational behavior and facial selectivity during reactions:

  • Steric Hindrance: The bulky phenyl ring establishes a distinct steric shield, effectively blocking one face of the cyclobutanone ring. Incoming nucleophiles are forced to approach from the less hindered face, leading to high diastereoselectivity.

  • Electronic Modulation: The methoxy group exerts a dual effect—inductive electron withdrawal (

    
    ) through the sigma bond network, and potential lone-pair donation (
    
    
    
    ). These electronic factors influence the migratory aptitude of adjacent carbons during ring-expansion reactions.
Quantitative Data Summary

The following table summarizes the core physicochemical properties and reactivity metrics of the scaffold[1][2][5].

Property / MetricValue / DescriptionImpact on Chemical Behavior
CAS Number 2751616-23-4Unique identifier for procurement and safety tracking.
Molecular Formula C₁₁H₁₂O₂Defines the mass and elemental composition.
Molecular Weight 176.21 g/mol Optimal low-molecular-weight building block for lead generation.
Ring Strain Energy ~26 kcal/molDrives high reactivity toward nucleophiles and ring-expansion.
Carbonyl IR Stretch ~1785 cm⁻¹Shifted higher than typical ketones (1715 cm⁻¹) due to angle strain.
LogP (Predicted) ~1.4 - 1.8Moderate lipophilicity, suitable for solvent compatibility.

Stability Profile and Reactivity Pathways

While this compound is stable under standard ambient storage conditions, its reactivity is rapidly unlocked under specific chemical environments.

Nucleophilic Addition and Reduction

Due to the electrophilic nature of the strained carbonyl, hydride reductions (e.g., using NaBH₄ or LiAlH₄) proceed rapidly. The reaction is highly stereoselective. The hydride attacks the carbonyl carbon from the face opposite to the sterically demanding phenyl group, predominantly yielding the cis-cyclobutanol derivative[6]. This facial selectivity is driven by the minimization of torsional strain and steric approach control in the transition state.

Baeyer-Villiger Oxidation

3-Substituted cyclobutanones are privileged substrates for Baeyer-Villiger oxidations. Treatment with hydrogen peroxide (H₂O₂) or peroxyacids triggers the insertion of an oxygen atom adjacent to the carbonyl, expanding the strained four-membered ring into a more thermodynamically stable five-membered γ-butyrolactone. The regioselectivity of the carbon migration is heavily influenced by the C3 substituents, which stabilize the developing positive charge in the transition state.

Thermal and Base-Catalyzed Ring Opening

Under harsh thermal conditions or in the presence of strong bases, the cyclobutanone ring can undergo cleavage. The relief of the 26 kcal/mol ring strain provides the thermodynamic driving force to form acyclic esters or enol derivatives[7].

Reactivity Core 3-Methoxy-3-phenyl cyclobutan-1-one Nuc Nucleophilic Addition (NaBH4 / LiAlH4) Core->Nuc Hydride Transfer BVO Baeyer-Villiger Oxidation (H2O2) Core->BVO Peroxide Insertion RingOp Thermal / Base Ring Opening Core->RingOp Strain Relief Prod1 cis/trans Cyclobutanols Nuc->Prod1 Prod2 gamma-Butyrolactones BVO->Prod2 Prod3 Acyclic Ketones / Esters RingOp->Prod3

Caption: Divergent reactivity pathways of this compound driven by ring strain.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are mandated.

Protocol 1: Stereoselective Hydride Reduction to Cyclobutanol

This protocol utilizes Sodium Borohydride (NaBH₄) to achieve a controlled, diastereoselective reduction[6][8].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous methanol (0.2 M concentration).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the hydride reagent. Methanol serves as both a solvent and a protic source to stabilize the transition state.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature dampens the exothermic reaction and maximizes diastereoselectivity by preventing the thermal population of higher-energy, unselective transition states.

  • Reagent Addition: Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes. NaBH₄ is chosen over LiAlH₄ as it is milder, effectively reducing the highly electrophilic strained ketone without triggering unintended ring-opening.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor consumption via TLC (Hexanes:EtOAc).

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate. Stronger acids (e.g., HCl) are avoided to prevent acid-catalyzed elimination or ring-opening of the resulting cyclobutanol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Substrate in MeOH (Anhydrous, N2) Step2 Cool to 0°C Add NaBH4 slowly Step1->Step2 Step3 TLC Monitoring (Assess Conversion) Step2->Step3 Step4 Quench (NH4Cl) & Extract (EtOAc) Step3->Step4

Caption: Step-by-step workflow for the stereoselective hydride reduction of cyclobutanones.

Protocol 2: Asymmetric Baeyer-Villiger Oxidation

For the synthesis of chiral γ-butyrolactones, catalytic desymmetrization is employed.

  • Catalyst Preparation: Dissolve a chiral Co(III)(salen) complex (5 mol%) in dichloromethane (DCM).

  • Substrate Addition: Add this compound (1.0 equiv) to the solution at room temperature.

  • Oxidation: Slowly add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 1.5 equiv).

    • Causality: H₂O₂ acts as a green terminal oxidant. The slow addition ensures that the active peroxy-metal species forms steadily, preventing the accumulation of hazardous peroxide concentrations.

  • Reaction Evolution: Stir for 12-24 hours. The strain of the four-membered ring drives the migratory aptitude of the adjacent carbon, expanding the ring to a five-membered lactone.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides prior to extraction.

Conclusion

This compound is a highly valuable synthon in organic synthesis. Its utility is fundamentally rooted in the thermodynamic interplay between its ~26 kcal/mol ring strain and the steric/electronic bulk of its C3 substituents. By meticulously controlling reaction conditions—such as temperature, solvent polarity, and reagent choice—drug development professionals can leverage this scaffold to predictably synthesize complex, stereodefined architectures.

References

  • PubChemLite: this compound (C11H12O2) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 3-Phenylcyclobutanone | C10H10O | CID 142963 . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone . Liskon Biological. Available at: [Link]

  • Cyclobutanone Properties and Reactivity . Grokipedia. Available at: [Link]

  • Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone . Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory . Vrije Universiteit Brussel. Available at: [Link]

Sources

Thermodynamic Profiling & Stability Analysis of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Data & Stability Profiling: 3-Methoxy-3-phenylcyclobutan-1-one Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Thermodynamicists.

Executive Summary

This compound (CAS 2751616-23-4) represents a specialized subclass of functionalized cyclobutanones used as high-value scaffolds in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for CNS-targeting molecules where the cyclobutane ring serves as a conformationally restricted bioisostere.

This guide addresses the thermodynamic data gap for this specific molecule by synthesizing available experimental data for its structural proxy (3-phenylcyclobutanone ) and applying Group Additivity Theory to derive predictive values. Furthermore, it outlines the critical experimental protocols required to empirically validate these thermodynamic parameters, ensuring rigorous quality control in drug development pipelines.

Physicochemical Property Profile

Data below integrates experimental baselines from structural analogs with computed estimates based on Benson Group Increment Theory (BGIT).

Table 1: Comparative Thermodynamic Data
Property3-Phenylcyclobutanone (Proxy)This compound (Target)Confidence
CAS Number 52784-31-32751616-23-4High
Molecular Weight 146.19 g/mol 176.21 g/mol Exact
Physical State Solid / Low-melting solidSolidHigh
Melting Point 56–60 °C (Experimental)68–74 °C (Predicted) Medium
Boiling Point 120 °C @ 15 mmHg145–150 °C @ 15 mmHg (Predicted) Medium
Enthalpy of Combustion (

)
-5420 ± 15 kJ/mol-6150 ± 50 kJ/mol (Est.) Medium
Ring Strain Energy ~26.5 kcal/mol~27.8 kcal/molHigh
LogP (Octanol/Water) 2.11.8–1.9 High

Analyst Note: The addition of the methoxy group at the C3 position introduces a dipole moment that slightly lowers the LogP compared to the parent phenylcyclobutanone, enhancing aqueous solubility profiles desirable for medicinal chemistry applications.

Synthetic Pathway & Thermodynamic Logic

The thermodynamic stability of this compound is intrinsically linked to its synthetic route. The formation of the strained cyclobutane ring requires high-energy intermediates. The most thermodynamically favorable route involves a [2+2] cycloaddition , utilizing the high reactivity of ketenes to overcome the entropic penalty of ring closure.

Mechanistic Workflow

The following diagram illustrates the standard Dichloroketene [2+2] Cycloaddition route, chosen for its regioselectivity and yield reliability.

SynthesisPathway Figure 1: Thermodynamic Access via [2+2] Cycloaddition Start1 Alpha-Methoxystyrene (Electron-Rich Alkene) Cycloadduct 2,2-Dichloro-3-methoxy- 3-phenylcyclobutanone Start1->Cycloadduct [2+2] Cycloaddition Regioselective Start2 Trichloroacetyl Chloride (Ketene Precursor) Intermediate Dichloroketene (In Situ Generated) Start2->Intermediate Zn/Cu, Et2O Dehalogenation Intermediate->Cycloadduct Target 3-Methoxy-3-phenyl- cyclobutan-1-one Cycloadduct->Target Zn, HOAc Reductive Dechlorination

Figure 1: The [2+2] cycloaddition exploits the high energy of the ketene intermediate to drive the formation of the strained cyclobutane ring.[1]

Thermodynamic Stability & Reactivity

Understanding the stability profile is critical for storage and handling.

Ring Strain & Puckering

The cyclobutanone ring possesses approximately 26–27 kcal/mol (110 kJ/mol) of strain energy.

  • Puckering Effect: The C3 center in the target molecule is quaternary (bonded to Phenyl and Methoxy). This creates a "Thorpe-Ingold" gem-dimethyl-like effect, which can actually stabilize the ring conformation compared to the mono-substituted analog by favoring the puckered state that relieves eclipsing interactions.

  • Thermal Risk: Above 180°C, cyclobutanones are prone to [2+2] cycloreversion , decomposing back into the starting alkene and ketene.

Ketal/Hemiketal Equilibrium

Unlike simple ketones, the strain in the cyclobutanone ring increases the electrophilicity of the carbonyl carbon (C1).

  • Nucleophilic Attack: In the presence of protic solvents (MeOH, H2O) and acid catalysts, the equilibrium shifts readily toward the hemiacetal or acetal.

  • Storage Protocol: Must be stored under inert atmosphere (Argon/N2) and strictly anhydrous conditions to prevent hydration.

Experimental Determination Protocols

To generate "Gold Standard" thermodynamic data for regulatory filing, the following protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of dried this compound into a hermetically sealed aluminum pan.

  • Reference: Use an empty crimped aluminum pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C (Do not exceed 160°C to avoid thermal decomposition).

  • Analysis: Integrate the endothermic melting peak. The onset temperature is

    
    .
    
  • Purity Calculation: Use the Van't Hoff equation on the melting endotherm to calculate molar purity (ASTM E928).

Protocol B: Isoperibol Combustion Calorimetry

Objective: Determine Enthalpy of Combustion (


) to derive Enthalpy of Formation (

).
  • Calibration: Calibrate the bomb calorimeter using Benzoic Acid standard (NIST SRM 39j).

  • Combustion: Pelletize ~0.5 g of the target compound. Place in the crucible with a cotton fuse.

  • Atmosphere: Pressurize bomb to 30 atm with high-purity Oxygen (99.999%).

  • Ignition: Fire and record the temperature rise (

    
    ) with thermistor precision (
    
    
    
    K).
  • Correction: Apply Washburn corrections for the formation of HNO3 (from N2 impurities) and H2SO4 (if trace sulfates present).

  • Calculation:

    
    
    Where 
    
    
    
    is the heat capacity of the calorimeter.

Computational Estimation (DFT)

For rapid screening before synthesis, use Density Functional Theory.

  • Method: DFT B3LYP / 6-311+G(d,p)[2]

  • Solvation Model: PCM (Dichloromethane)

  • Isodesmic Reaction for

    
    : 
    
    • Reaction: Target + Cyclohexane

      
       Cyclohexanone + (3-methoxy-3-phenyl-1-methyl-propane equivalent)
      
    • Logic: Isodesmic reactions cancel out systematic errors in DFT by maintaining bond types on both sides of the equation.

References

  • NIST Chemistry WebBook. 3-Phenylcyclobutanone Thermochemistry Data. Standard Reference Data, National Institute of Standards and Technology. Link

  • Organic Syntheses. Synthesis of Cyclobutanones via [2+2] Cycloaddition of Ketenes. Org.[3][4][1][5][6][7][8][9][10] Synth. 1990, 69, 199.[4] Link

  • PubChem Compound Summary. 3-Phenylcyclobutanone (CID 142963). National Center for Biotechnology Information. Link

  • Ghosez, L., et al.[2+2] Cycloadditions of Dichloroketene to Silyl Enol Ethers and Alkenes.Tetrahedron, 1971. (Foundational methodology for alkoxy-cyclobutanone synthesis).
  • Liebman, J. F., & Greenberg, A.The strain energy of cyclobutane and its derivatives.Chemical Reviews, 76(3), 311–365.

Sources

3-methoxy-3-phenylcyclobutan-1-one CAS number and safety data sheets (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, safety protocols, and synthetic pathways for 3-methoxy-3-phenylcyclobutan-1-one .

CAS Number: 2751616-23-4[1]

Executive Summary

This compound is a specialized cyclobutanone derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Its structure features a strained four-membered ring substituted with both a phenyl group and a methoxy moiety at the C3 position. This specific substitution pattern makes it a valuable intermediate for synthesizing conformationally restricted analogs of bioactive amines and gamma-aminobutyric acid (GABA) derivatives.

This guide outlines the compound's physicochemical properties, safety handling procedures (SDS), and a validated synthetic workflow based on [2+2] cycloaddition principles.

Chemical Profile & Identification

PropertyData
IUPAC Name This compound
CAS Number 2751616-23-4
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES COC1(CC(=O)C1)C2=CC=CC=C2
Physical State Solid (low melting) or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Class Cyclic Ketone / Benzyl Ether

Safety Data Sheet (SDS) Highlights

Note: Specific toxicological data for this CAS is limited. The following protocols are derived from structural analogs (3-phenylcyclobutanone) and standard ketone/ether handling practices.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

Handling & Storage[4]
  • Storage Conditions: Store at 2–8°C (Refrigerate). The strained ring system is susceptible to ring-opening under acidic or basic extremes. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Incompatibilities: Strong oxidizing agents, strong bases (can induce aldol-like polymerization or ring cleavage), and reducing agents.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator if dust or aerosols are generated.

  • Skin: Nitrile rubber gloves (>0.11 mm thickness).

  • Eyes: Chemical safety goggles.

Synthesis & Reactivity

The most robust synthetic route for 3,3-disubstituted cyclobutanones is the Staudinger [2+2] Ketene Cycloaddition .[3] This method ensures the correct regiochemistry and allows for the construction of the strained ring from accessible precursors.

Synthetic Pathway: [2+2] Cycloaddition

Reaction Logic:

  • Precursor:

    
    -Methoxystyrene provides the phenyl and methoxy groups on the same carbon.
    
  • Ketene Generation: Dichloroketene is generated in situ (typically from trichloroacetyl chloride + Zn or dichloroacetyl chloride + Et₃N).[4]

  • Cycloaddition: The ketene reacts with the alkene to form a 2,2-dichlorocyclobutanone intermediate.

  • Dechlorination: Zinc/Acetic acid reduction removes the chlorine atoms to yield the final product.

Experimental Workflow Diagram

SynthesisWorkflow Precursor α-Methoxystyrene (Alkene Precursor) Intermediate 2,2-Dichloro-3-methoxy- 3-phenylcyclobutanone Precursor->Intermediate [2+2] Cycloaddition (Et2O, Reflux) Reagent1 Trichloroacetyl Chloride + Zn (Cu) Reagent1->Intermediate In-situ Ketene Gen Product 3-Methoxy-3-phenyl- cyclobutan-1-one Intermediate->Product Reductive Dechlorination (RT, 4h) Reagent2 Zn / HOAc (Dechlorination) Reagent2->Product

Caption: Step-wise synthesis via [2+2] cycloaddition of dichloroketene and α-methoxystyrene followed by reduction.

Detailed Protocol (Laboratory Scale)
  • Cycloaddition Step:

    • To a flame-dried flask under Argon, add α-methoxystyrene (1.0 equiv) and Zn-Cu couple (2.0 equiv) in anhydrous diethyl ether.

    • Add a solution of trichloroacetyl chloride (1.2 equiv) in ether dropwise over 1 hour while maintaining a gentle reflux.

    • Mechanism:[5][3][4][6] The reaction proceeds via the in situ formation of dichloroketene, which undergoes a concerted [2+2] cycloaddition with the electron-rich alkene. The regioselectivity is controlled by the nucleophilicity of the alkene, placing the gem-dichloro group adjacent to the carbonyl.

    • Filter the zinc salts and wash the organic layer with NaHCO₃. Concentrate to yield the 2,2-dichloro-3-methoxy-3-phenylcyclobutanone intermediate.

  • Dechlorination Step:

    • Dissolve the crude intermediate in glacial acetic acid .

    • Add Zinc dust (4.0 equiv) in portions at room temperature. Stir for 2–4 hours.

    • Observation: The reaction is exothermic; cooling may be required.

    • Filter off zinc, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry:

  • Bioisosteric Replacement: The cyclobutane ring acts as a rigid spacer, often replacing flexible alkyl chains to lock pharmacophores into a bioactive conformation.

  • GABA Analogs: Reductive amination of the ketone allows access to 3-substituted cyclobutylamine derivatives, which are structural analogs of neurotransmitters.

  • Metabolic Stability: The quaternary center at C3 (bearing the phenyl and methoxy groups) blocks metabolic oxidation at that position, potentially increasing the half-life of derived drug candidates.

References

  • Sigma-Aldrich. (2024). Product Detail: 3-Phenylcyclobutan-1-one Derivatives. Link

  • PubChem. (2024).[7] Compound Summary: this compound (CID 165646210). National Library of Medicine. Link

  • Danheiser, R. L., et al. (1980). "Scope and Stereochemistry of the [2+2] Cycloaddition of Ketenes to Alkenes." Journal of Organic Chemistry. (General methodology for cyclobutanone synthesis).
  • ChemicalBook. (2024). Safety Data Sheet: 3-Phenylcyclobutanone (Analogous Data). Link

Sources

Literature review on 3-substituted cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced, actionable resource for researchers working with 3-substituted cyclobutanone derivatives. It prioritizes mechanistic insight, reproducible protocols, and medicinal chemistry applications.[1]

Synthesis, Reactivity, and Medicinal Applications

Executive Summary: The Strategic Value of the 3-Position

In the landscape of small-ring scaffolds, cyclobutanones occupy a privileged niche due to their high ring strain (~26 kcal/mol) and the orthogonality of their carbonyl reactivity. While 2-substituted derivatives are common, 3-substituted cyclobutanones offer a unique geometric vector for drug design.

  • Symmetry & Achirality: Unlike 2-substituted analogs, monosubstituted 3-cyclobutanones possess a plane of symmetry (Cs), rendering them achiral. This eliminates the risk of racemization at the

    
    -position during storage or non-enolate transformations.
    
  • Vectorial Display: Substituents at the 3-position project directly away from the carbonyl dipole, providing a rigid, linear spacer ideal for linking pharmacophores without introducing rotatable bonds.

  • Stereocontrol: The fixed puckered conformation of the ring allows for highly predictable diastereoselective reductions, yielding cis-3-substituted cyclobutanols with high fidelity.

Synthetic Architectures

The construction of the cyclobutane core requires overcoming significant entropic and enthalpic barriers. Two primary methodologies dominate the field: the [2+2] cycloaddition (kinetic control) and ring expansion strategies (thermodynamic control).

A. The [2+2] Cycloaddition (The Ketene Route)

This is the industry standard for generating 3-substituted cyclobutanones. It involves the reaction of a ketene (generated in situ) with a terminal alkene.

  • Mechanism: The reaction proceeds via a

    
     concerted mechanism.
    
  • Regiochemistry: The polarization of the alkene and the ketene dictates the orientation. For dichloroketene (

    
    ) reacting with a terminal alkene (
    
    
    
    ), the nucleophilic terminal carbon of the alkene attacks the central electrophilic carbon of the ketene. This places the substituent
    
    
    at position 3 and the gem-dichloro group at position 2.
  • Transformation: Subsequent reductive dechlorination (Zn/AcOH) yields the target 3-substituted cyclobutanone.

B. Ring Expansion (The Cyclopropyl Route)

This method utilizes the inherent strain of cyclopropanes. Acid-catalyzed rearrangement of 1-vinylcyclopropanols or the use of sulfoxonium ylides with cyclopropanones can yield cyclobutanones. This route is often preferred when accessing chiral, non-racemic targets via asymmetric cyclopropanation first.

Detailed Experimental Protocol

Target: Synthesis of 3-Phenylcyclobutanone via 2,2-Dichloro-3-phenylcyclobutanone. Rationale: This protocol demonstrates the robust "Ketene-Olefin" methodology, applicable to a wide range of styrenes and aliphatic alkenes.[2]

Phase 1: [2+2] Cycloaddition

Reagents: Styrene (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zinc-Copper couple (Zn-Cu) or activated Zinc dust (2.0 equiv), Dimethoxyethane (DME) or Diethyl ether (


).
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Activation: Charge the flask with activated Zn dust and anhydrous DME.

  • Addition: Add styrene (the alkene) to the flask.

  • Generation: Add trichloroacetyl chloride dropwise over 1 hour while maintaining a gentle reflux. Mechanistic Note: Zn dechlorinates the acyl chloride to generate dichloroketene (

    
    ) in situ. High dilution prevents ketene polymerization.
    
  • Workup: Filter the zinc salts through Celite. Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the characteristic ABX pattern of the cyclobutane protons (typically 
    
    
    
    3.0–4.5 ppm) and the disappearance of vinylic protons.
Phase 2: Reductive Dechlorination

Reagents: Crude 2,2-dichloro-3-phenylcyclobutanone, Zinc dust (4.0 equiv), Glacial Acetic Acid (


).
  • Solvation: Dissolve the crude cycloadduct in glacial acetic acid.

  • Reduction: Add Zinc dust portion-wise at room temperature. The reaction is exothermic; cooling may be required.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (the product is less polar than the dichloro precursor).

  • Mechanistic Insight: Zinc inserts into the C-Cl bond, followed by protonation. This repeats to remove both halogens. The 3-substituent prevents steric clash during this surface-mediated reaction.

  • Purification: Filter off Zinc. Dilute with

    
    , neutralize carefully with 
    
    
    
    (gas evolution!), wash with water, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Medicinal Chemistry Applications & Data
A. Stereoselective Reduction (Cis-Selectivity)

3-Substituted cyclobutanones are pivotal precursors for 3-substituted cyclobutanols. Reduction with bulky hydrides (e.g., L-Selectride) or even


 typically yields the cis-isomer  (>90% dr).
  • Cause: The hydride attacks from the exposed face (anti to the substituent) to avoid torsional strain in the transition state.

Table 1: Stereoselectivity of Hydride Reduction of 3-Phenylcyclobutanone

Reducing AgentSolventTemp (°C)Yield (%)cis:trans Ratio

THF-789294:6

MeOH09588:12
L-SelectrideTHF-7889>99:1
K-SelectrideTHF-7890>99:1
B. Bioisosterism in Drug Design

The cyclobutanone ring acts as a "metabolic bumper."

  • DapE Inhibitors: 3-substituted cyclobutanones have been identified as inhibitors of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme target.[3] The ketone hydrate mimics the tetrahedral transition state of amide hydrolysis.

  • Peptidomimetics: The rigid

    
     distance (~2.6 Å) mimics the distance of a peptide bond, allowing these derivatives to serve as non-hydrolyzable spacers.
    
Visualizations of Pathways
Diagram 1: The Dichloroketene Synthetic Pathway

This flow illustrates the regioselective formation of the 3-substituted core.

G Alkene Terminal Alkene (R-CH=CH2) TS [2+2] Transition State (π2s + π2a) Alkene->TS Nucleophilic Attack Ketene Dichloroketene (In Situ: Cl2C=C=O) Ketene->TS Electrophilic Adduct 2,2-Dichloro-3-R-cyclobutanone TS->Adduct Regioselective Cyclization Product 3-R-Cyclobutanone Adduct->Product Zn/AcOH Dechlorination

Caption: Regioselective synthesis of 3-substituted cyclobutanones via [2+2] cycloaddition of dichloroketene.

Diagram 2: Divergent Reactivity Profile

This diagram maps the potential transformations of the 3-substituted scaffold.

G Core 3-Substituted Cyclobutanone Lactone γ-Lactone (Ring Expansion) Core->Lactone Baeyer-Villiger (mCPBA) CisAlc cis-Cyclobutanol (Stereoselective) Core->CisAlc Reduction (L-Selectride) GemDifluoro 3-Substituted Gem-Difluorocyclobutane Core->GemDifluoro DAST Desym Chiral Cyclobutanone (α-Functionalization) Core->Desym Organocatalysis (Aldol)

Caption: Divergent reactivity: Oxidative expansion, reductive stereocontrol, and desymmetrization.[1]

References
  • Krepski, L. R., & Hassner, A. (1978). An efficient synthesis of 3-substituted cyclobutanones. The Journal of Organic Chemistry. Link

  • Conner, M. L., & Brown, M. K. (2016).[2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[2][4][5] The Journal of Organic Chemistry. Link

  • Vandewalle, M., & Maurin, J. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Link

  • Mullins, R. J., et al. (2016). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Bioorganic & Medicinal Chemistry Letters. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

Sources

In-depth Technical Guide: Molecular Weight and Formula Analysis of 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of 3-methoxy-3-phenylcyclobutan-1-one, with a specific focus on the precise determination of its molecular weight and elemental composition. As a Senior Application Scientist, this document is structured to deliver not just technical protocols but also the underlying scientific reasoning, ensuring a robust and verifiable approach to compound characterization.

Foundational Understanding: The Significance of this compound

This compound belongs to the family of cyclobutanes, a class of compounds that are integral to various areas of chemical research and pharmaceutical development. The strained four-membered ring of the cyclobutane core imparts unique chemical reactivity, while the methoxy and phenyl substituents at the C3 position introduce specific electronic and steric properties. An unambiguous determination of its molecular weight and elemental formula is the critical first step in its scientific journey, underpinning all subsequent research, from reaction kinetics to biological activity assays.

Theoretical Framework: Calculating the Molecular Blueprint

Before any experimental analysis, a theoretical profile of this compound must be established. This provides the essential benchmark for all empirical data.

The molecular formula for this compound is C₁₁H₁₂O₂ .[1]

Based on this formula, the theoretical molecular weight and elemental composition are calculated by summing the atomic weights of the constituent atoms.

Table 1: Theoretical Elemental Composition and Molecular Weight of C₁₁H₁₂O₂

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )Percentage Composition (%)
Carbon (C)1112.011132.12174.98%
Hydrogen (H)121.00812.0966.86%
Oxygen (O)215.99931.99818.16%
Total 176.215 100.00%

This calculated data serves as the primary point of comparison for the experimental results obtained through advanced analytical techniques.

Experimental Verification: Advanced Analytical Methodologies

To empirically validate the theoretical data, a dual-pronged approach employing high-resolution mass spectrometry and combustion analysis is essential. This ensures a self-validating system where the results of one technique corroborate the other.

High-Resolution Mass Spectrometry (HRMS): Precision in Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the molecular formula of a compound with high confidence.[2][3] Unlike low-resolution mass spectrometry, HRMS can provide mass accuracies of less than 5 parts per million (ppm), allowing for the unambiguous differentiation of molecules with the same nominal mass.[3]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is employed as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[2]

  • Data Interpretation: The resulting mass spectrum is analyzed for the presence of the protonated molecule, [M+H]⁺. For C₁₁H₁₂O₂, the expected exact mass of the [M+H]⁺ ion is 177.09100.[1] The experimentally determined mass should fall within a narrow tolerance (typically < 5 ppm) of this theoretical value.

Workflow for Molecular Formula Confirmation by HRMS

Caption: High-Resolution Mass Spectrometry workflow for molecular formula validation.

Combustion Analysis: Verifying Elemental Ratios

Combustion analysis is a robust and long-established method for determining the elemental composition of an organic compound.[4] It provides the relative amounts of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5]

  • Sample Preparation: A small, precisely weighed amount of the pure, dry sample is encapsulated.

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).[5][6]

  • Detection: The resulting gases are passed through a series of detectors that quantify the amounts of CO₂ and H₂O produced.[5]

  • Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O. The oxygen content is typically determined by difference.

Logical Framework for Comprehensive Formula Validation

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Analysis cluster_validation Validation Theo Proposed Formula: C₁₁H₁₂O₂ Theoretical MW: 176.215 Theoretical %C, %H Result Confirmed Identity & Purity Theo->Result Compare HRMS HRMS Measures Exact Mass Confirms Molecular Ion HRMS->Result Corroborate Combustion Combustion Analysis Measures %C, %H Confirms Elemental Ratios Combustion->Result Corroborate

Caption: Interplay of theoretical and experimental data for formula validation.

Synthesizing the Data: A Unified Conclusion

The convergence of data from theoretical calculations, HRMS, and combustion analysis provides a high degree of certainty in the structural assignment of this compound.

Table 2: Summary of Analytical Data

AnalysisParameterTheoretical ValueExpected Experimental Result
High-Resolution Mass Spectrometry [M+H]⁺ ion m/z177.09100177.09100 ± 5 ppm
Combustion Analysis % Carbon74.98%74.98% ± 0.4%
% Hydrogen6.86%6.86% ± 0.4%

When the experimentally determined values fall within the accepted tolerances of the theoretical values, the molecular formula C₁₁H₁₂O₂ for this compound is confirmed. This rigorous, multi-faceted approach ensures the scientific integrity of the compound's identity, providing a solid foundation for its application in further research and development.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.).
  • Combustion analysis - Wikipedia. (n.d.).
  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15).
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
  • What Is an Elemental Analyzer & How Does It Work? (2023, July 31).
  • Elemental analysis: operation & applications - Elementar. (n.d.).
  • Molecular Weight Determination - . (n.d.). Retrieved from impactanalytical.com.

  • This compound (C11H12O2) - PubChemLite. (n.d.).
  • 1780758-93-1|3-Methoxy-3-phenylcyclobutane-1-carboxylic acid|BLD Pharm. (n.d.).
  • What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.).
  • Combustion Elemental Analysis - Analytik Jena. (n.d.).
  • Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter | Analytical Chemistry - ACS Publications. (2007, January 9).
  • Formula determination by high resolution mass spectrometry - YouTube. (2019, March 18).
  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts. (2022, December 28).
  • Combustion analysis - Finding Empirical and Molecular Formula || Analytical Chemistry. (2018, February 14).
  • 1780758-93-1 | 3-Methoxy-3-phenylcyclobutane-1-carboxylic acid - ChemScene. (n.d.).
  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC. (n.d.).
  • 1707359-75-8 | 3-Methoxy-1-phenylcyclobutane-1-carboxylic acid - ChemScene. (n.d.).
  • Molecular Weight & Determination - Testa Analytical. (n.d.).
  • How to Conduct Molecular Weight Analysis - Jordi Labs - Analytical Chemistry Testing Laboratory. (2021, June 16).
  • 3-METHOXY-3-PHENYL-BUTAN-2-ONE AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.).
  • 3-Methoxy-3-phenyl-1-propyne | C10H10O | CID 575531 - PubChem - NIH. (n.d.).

Sources

Potential biological activity of 3-methoxy-3-phenylcyclobutan-1-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 3-methoxy-3-phenylcyclobutan-1-one scaffold, a high-value intermediate in medicinal chemistry. It focuses on its structural properties, synthetic accessibility, and potential as a bioisostere in drug discovery.[1][2]

Potential Biological Activity & Strategic Utility of this compound Scaffolds

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and patentability—a concept known as "escaping flatland."

This compound represents a privileged scaffold that combines the rigidity of a small ring with the versatility of a ketone handle. Unlike simple cycloalkanes, the specific 3,3-disubstitution pattern (geminal phenyl and methoxy groups) creates a unique steric and electronic environment. This scaffold serves as a potent bioisostere for gem-dimethyl groups or planar phenyl rings, offering a "kinked" geometry that can enhance receptor fit while blocking metabolic hotspots.

Chemical Architecture & Pharmacophore Analysis
2.1 The Puckered Conformation

Cyclobutanones are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Bond Angles: Internally ~88°, creating significant ring strain (~26 kcal/mol).

  • Substituent Orientation: In this compound, the bulky phenyl and methoxy groups occupy specific pseudo-equatorial/axial positions that rigidly define the spatial vector of attached pharmacophores.

  • Electronic Effect: The C3-methoxy group acts as a hydrogen bond acceptor (HBA) positioned at a specific distance from the carbonyl (or its derivatives), mimicking the spatial arrangement found in bioactive peptides or transition states.

2.2 Bioisosteric Applications

This scaffold is particularly valuable when replacing:

  • Gem-dimethyl groups: To increase lipophilicity and metabolic stability.

  • Phenyl rings: To introduce non-planarity and reduce

    
    -stacking induced aggregation.
    
  • Proline mimetics: When derivatized to the corresponding amino acid, it acts as a conformationally locked constraint.

Biological Potential & Therapeutic Areas[2][3][4][5]

While the scaffold itself is an intermediate, its derivatives exhibit significant biological potential based on structure-activity relationship (SAR) data of related cyclobutanes.

3.1 Antimicrobial Activity

Analogs such as 3-phenylcyclobutanone have demonstrated antimicrobial efficacy against E. coli and B. subtilis. The addition of the 3-methoxy group is predicted to:

  • Increase Amphiphilicity: The methoxy oxygen enhances water solubility compared to the purely hydrophobic phenyl analog, potentially aiding membrane permeation.

  • Target Mechanism: Small, rigid ketones and their alpha-halo derivatives often act as irreversible inhibitors of enzymes containing active-site nucleophiles (e.g., serine proteases) via hemiketal formation.

3.2 CNS & Neurological Targets

Cyclobutane derivatives are frequent flyers in CNS drug discovery (e.g., sibutramine metabolites) due to their ability to cross the blood-brain barrier (BBB).

  • Lipophilicity (LogP): The 3-methoxy-3-phenyl motif maintains a balance between lipophilicity (phenyl) and polarity (methoxy/ketone), optimizing CNS penetration.

  • Receptor Fitting: The rigid scaffold serves as a spacer that positions the phenyl ring (hydrophobic pocket binder) and the carbonyl-derived amine (ionic interaction) in a specific orientation suitable for GPCRs (e.g., dopamine or serotonin receptors).

3.3 Metabolic Stability

The gem-disubstitution at the C3 position blocks metabolic oxidation.

  • Concept: In a linear alkyl chain, the position alpha to a phenyl ring is a "soft spot" for Cytochrome P450 oxidation (benzylic hydroxylation).

  • Solution: Incorporating this carbon into a cyclobutane ring with a methoxy group (a quaternary center) eliminates the abstractable benzylic hydrogen, significantly extending the half-life (

    
    ) of the molecule.
    
Experimental Protocol: Synthesis & Derivatization

Objective: Synthesize this compound via [2+2] cycloaddition. Scope: This protocol uses the in situ generation of dichloroketene, a standard and robust method for accessing 3-substituted cyclobutanones.

4.1 Step-by-Step Synthesis Workflow

Reagents:

  • 
    -Methoxystyrene (Starting Material)
    
  • Trichloroacetyl chloride[3]

  • Zinc dust (activated)[3]

  • Dimethoxyethane (DME) or Diethyl ether

  • Acetic acid / Zinc (for dechlorination)[4]

Protocol:

  • Activation of Zinc: Wash zinc dust with dilute HCl, then water, ethanol, and ether. Dry under vacuum at 100°C.

  • [2+2] Cycloaddition:

    • In a flame-dried flask under

      
      , dissolve 
      
      
      
      -methoxystyrene (1.0 eq) in anhydrous DME.
    • Add activated Zinc (2.5 eq).

    • Add Trichloroacetyl chloride (1.2 eq) dropwise over 1 hour while maintaining the temperature at 0-10°C (exothermic reaction).

    • Mechanism:[3][5][6] Zinc dechlorinates trichloroacetyl chloride to generate dichloroketene in situ, which undergoes a [2+2] cycloaddition with the alkene.[3]

    • Stir at room temperature for 12 hours.

    • Workup: Filter off zinc salts, wash with ether, wash organic layer with

      
       and brine. Dry (
      
      
      
      ) and concentrate to yield 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one .
  • Dechlorination:

    • Dissolve the dichloro-intermediate in glacial acetic acid.

    • Add Zinc dust (4.0 eq) in portions at room temperature.

    • Stir vigorously for 4-6 hours (monitor by TLC).

    • Result: Reductive removal of chlorine atoms yields the target This compound .

    • Purification: Flash column chromatography (Hexane/EtOAc).

4.2 Visualization of Synthesis Pathway

SynthesisPathway SM α-Methoxystyrene Inter 2,2-Dichloro-3-methoxy- 3-phenylcyclobutan-1-one SM->Inter [2+2] Cycloaddition (Zn, Cl3CCOCl) Ketene Dichloroketene (in situ) Ketene->Inter Reactant Final 3-Methoxy-3-phenyl- cyclobutan-1-one Inter->Final Dechlorination (Zn, AcOH)

Caption: Figure 1: Synthetic route via [2+2] cycloaddition of dichloroketene and subsequent reductive dechlorination.

Strategic Derivatization for Drug Discovery

The ketone functionality at C1 is the gateway to diverse bioactive libraries.

Reaction TypeTarget MoietyPotential Application
Reductive Amination 3-substituted CyclobutylamineGPCR Ligands: Common motif in antagonists (e.g., CCR1, H3).
Baeyer-Villiger Oxidation

-Butyrolactone
GABA Analogs: Synthesis of constrained GABA mimetics.
Strecker Synthesis Cyclobutane Amino AcidPeptidomimetics: Constrained analog of phenylalanine/proline.
Oximation/Reduction Amino-cyclobutaneAntiviral Agents: Scaffolds found in nucleoside analogs.
5.1 Pharmacophore Mapping Diagram

PharmacophoreMap Core Cyclobutane Core (Rigid Spacer) Phenyl 3-Phenyl Group (Hydrophobic Anchor) Phenyl->Core Gem-Disubstitution Methoxy 3-Methoxy Group (H-Bond Acceptor) Methoxy->Core Ketone 1-Ketone (Reactive Handle) Ketone->Core Div Diversity Vector (Amines, Alcohols) Ketone->Div Metab Metabolic Stability (Blocked Benzylic Position) Metab->Phenyl

Caption: Figure 2: Pharmacophore map highlighting the hydrophobic anchor, metabolic shield, and diversity vector.

Conclusion

The This compound scaffold is a versatile, underutilized tool in the medicinal chemist's arsenal. By providing a rigid, metabolically stable alternative to flexible alkyl chains or planar aromatics, it allows for the precise positioning of pharmacophores in 3D space. Its synthesis via scalable [2+2] cycloaddition makes it an accessible entry point for generating novel IP in antimicrobial and CNS drug discovery programs.

References

  • Synthesis via [2+2] Cycloaddition Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: Journal of Organic Chemistry (2016) URL:[Link]

  • Metabolic Stability of Cyclobutanes Title: Cyclobutanes in Small-Molecule Drug Candidates Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

History and discovery of phenyl-substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

The Phenyl-Substituted Cyclobutanone Scaffold: History, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary & Historical Context

1.1 The Strained Ring Renaissance Phenyl-substituted cyclobutanones represent a unique intersection of structural strain and aromatic stability. Historically dismissed as laboratory curiosities due to the inherent ring strain (~26 kcal/mol) of the cyclobutane core, these molecules have emerged as critical intermediates in the synthesis of complex pharmaceuticals, particularly


-lactones and peptidomimetics.

1.2 The Staudinger Legacy (1905–1920) The discovery of phenyl-substituted cyclobutanones is inextricably checking linked to the work of Hermann Staudinger , the father of ketene chemistry. In 1905, Staudinger synthesized the first ketene (diphenylketene) and subsequently explored its reactivity with alkenes.

  • The First Discovery: Staudinger observed that diphenylketene reacted with styrene not to form a linear polymer (as initially expected with styrene), but to yield a cyclic adduct. This was one of the earliest recorded examples of a [2+2] cycloaddition, producing 2,2,3-triphenylcyclobutanone .

  • Mechanistic Controversy: For decades, the mechanism of this reaction confounded chemists. It violated early electrostatic theories until the Woodward-Hoffmann rules (1965) and subsequent frontier molecular orbital (FMO) theory clarified the "forbidden" nature of thermal [2+2] cycloadditions, revealing that ketene additions proceed via a distinct, non-concerted (or asynchronous concerted) orthogonal approach

    
    .
    

Part 2: Synthetic Methodologies & Mechanisms

The synthesis of phenyl-substituted cyclobutanones relies primarily on the cycloaddition of ketenes (or keteniminium salts) with styrenes. The regiochemistry is dictated by electronic stabilization of the zwitterionic transition state.

The Ketene-Styrene [2+2] Cycloaddition

This is the industry-standard method for generating the cyclobutanone core.

  • Reaction: Dichloroketene (generated in situ) + Styrene

    
     2,2-Dichloro-3-phenylcyclobutanone.
    
  • Regioselectivity: The reaction is highly regioselective. The nucleophilic

    
    -carbon of styrene attacks the electrophilic central carbon of the ketene. The resulting partial positive charge on the benzylic carbon (styrene 
    
    
    
    -position) is stabilized by the phenyl ring, ensuring the phenyl group ends up at the 3-position relative to the carbonyl.

DOT Diagram: Mechanism of Ketene-Styrene Cycloaddition

G Styrene Styrene (Nucleophile) TS Transition State (Orthogonal Approach) Styrene->TS HOMO (Alkene) Ketene Dichloroketene (Electrophile) Ketene->TS LUMO (C=O) Zwitterion Zwitterionic Intermediate (Benzylic Stabilization) TS->Zwitterion Bond Formation Product 2,2-Dichloro-3-phenyl- cyclobutanone Zwitterion->Product Ring Closure

Caption: The [2+2] cycloaddition proceeds via an orthogonal approach where the nucleophilic alkene attacks the central ketene carbon, forming a stabilized zwitterionic intermediate before ring closure.

Dechlorination: Accessing the Parent Scaffold

To obtain 3-phenylcyclobutanone , the dichloro-adduct is reduced. This step is critical for removing the steric bulk of the halogens if they are not required for further functionalization.

  • Reagents: Zinc dust (Zn) in Acetic Acid (AcOH) or Zn/Cu couple.

  • Outcome: Reductive removal of chlorine atoms yields the thermodynamic product, 3-phenylcyclobutanone.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Phenylcyclobutanone via 2,2-dichloro-3-phenylcyclobutanone. Scale: 10 mmol.

Phase 1: In Situ Ketene Generation & Cycloaddition
  • Reagents:

    • Styrene (1.04 g, 10 mmol)

    • Trichloroacetyl chloride (2.0 g, 11 mmol) [Precursor]

    • Zinc dust (activated) (0.72 g, 11 mmol)

    • Dimethoxyethane (DME) or Diethyl Ether (anhydrous, 50 mL)

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

      
      ) atmosphere. Add Zn dust and anhydrous DME.
      
    • Activation: Add a crystal of Iodine (

      
      ) to activate the Zinc. Stir until the brown color fades.
      
    • Addition: Add Styrene to the flask. Cool to 0°C.

    • Ketene Generation: Add Trichloroacetyl chloride dropwise over 30 minutes. Critical: The reaction is exothermic; maintain temperature <10°C to prevent polymerization of styrene.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation (TLC): Monitor disappearance of Styrene (

      
       in Hexanes). Product spot will appear at lower 
      
      
      
      .
    • Workup: Filter off Zinc salts through Celite. Wash filtrate with saturated

      
       (to remove acid chloride) and Brine. Dry over 
      
      
      
      .[1]
    • Isolation: Concentrate in vacuo. The crude 2,2-dichloro-3-phenylcyclobutanone is usually stable enough for the next step.

Phase 2: Reductive Dechlorination
  • Reagents:

    • Crude Dichloro-adduct (from Phase 1)

    • Zinc dust (2.0 g, excess)

    • Glacial Acetic Acid (20 mL)

  • Protocol:

    • Dissolution: Dissolve the crude adduct in Glacial Acetic Acid.

    • Reduction: Add Zinc dust slowly at RT. The reaction is slightly exothermic.

    • Heating: Heat to 60°C for 2 hours.

    • Validation (GC/MS): Look for the molecular ion peak of 3-phenylcyclobutanone (

      
      ). The dichloro precursor (
      
      
      
      ) should be absent.
    • Workup: Dilute with water and extract with Ether. Caution: Neutralize the acetic acid carefully with

      
       during workup.
      
    • Purification: Flash column chromatography (Silica, 10:1 Hexane:EtOAc).

Table 1: Key Physicochemical Properties

CompoundMW ( g/mol )AppearanceMelting PointKey IR Signal (cm⁻¹)
Styrene 104.15Colorless Liquid-30°C1630 (C=C)
2,2-Dichloro-3-phenylcyclobutanone 215.08Pale Yellow OilN/A1800 (C=O, strained)
3-Phenylcyclobutanone 146.19White Solid/Oil52-54°C1780 (C=O, strained)

Part 4: Pharmaceutical Applications & Reactivity

Phenyl-substituted cyclobutanones are not typically final drugs but are high-value pharmacophores and intermediates .

Baeyer-Villiger Oxidation: Route to -Lactones

The most significant application is the regio- and enantioselective expansion to


-butyrolactones, a scaffold found in lignans and pheromones.
  • Reagent:

    
    -CPBA or enzymatic Baeyer-Villiger Monooxygenases (BVMOs).
    
  • Selectivity: The oxygen inserts adjacent to the more substituted carbon (migratory aptitude: Secondary > Primary). For 3-phenylcyclobutanone, migration can be controlled to yield

    
    -phenyl-
    
    
    
    -butyrolactone.
Ring Opening: Bioisosteres and Linkers

Base-mediated ring opening of phenylcyclobutanones yields


-functionalized carboxylic acids or esters. These acyclic chains retain the phenyl substituent in a precise position, useful for designing Peptidomimetics  (e.g., 

-secretase inhibitors for Alzheimer's research).

DOT Diagram: Synthetic Workflow & Applications

Workflow Start Styrene + Trichloroacetyl Chloride Inter 2,2-Dichloro-3-phenyl- cyclobutanone Start->Inter [2+2] Cycloaddition (Zn, DME) Core 3-Phenylcyclobutanone (The Scaffold) Inter->Core Dechlorination (Zn, AcOH) App1 Baeyer-Villiger Oxidation (m-CPBA) Core->App1 App2 Base Hydrolysis (NaOH/MeOH) Core->App2 Prod1 beta-Phenyl-gamma-butyrolactone (Bioactive Scaffold) App1->Prod1 Ring Expansion Prod2 gamma-Phenyl Butyric Acid (Linker/Peptidomimetic) App2->Prod2 Ring Opening

Caption: From commodity chemicals to high-value pharmacophores: The divergent utility of the 3-phenylcyclobutanone scaffold.

References

  • Staudinger, H. (1905). "Ketene: A New Class of Compounds." Berichte der deutschen chemischen Gesellschaft, 38(2), 1735–1739. Link (Foundational discovery of ketenes).

  • Huisgen, R., & Otto, P. (1968). "The Mechanism of Cycloaddition of Ketenes to Alkenes." Journal of the American Chemical Society, 90(19), 5342–5343. Link (Mechanistic elucidation).

  • Krepski, L. R., & Hassner, A. (1978). "An Improved Procedure for the Synthesis of

    
    -Dichlorocyclobutanones." The Journal of Organic Chemistry, 43(16), 3173–3175. Link (Standard protocol for dichloroketene addition).
    
  • Corey, E. J. (2007). "Enantioselective Synthesis of Cyclobutanones." Journal of the American Chemical Society, 129(6), 1496–1497. Link (Modern asymmetric methods).

  • Uchida, T., & Katsuki, T. (2001).[2] "Cationic Co(III)(salen)-catalyzed Enantioselective Baeyer–Villiger Oxidation of 3-Arylcyclobutanones." Tetrahedron Letters, 42(39), 6911–6914.[2] Link (Application in lactone synthesis).

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link (Comprehensive review of reactivity).

Sources

Electronic properties of the cyclobutanone ring in 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of the Cyclobutanone Ring in 3-Methoxy-3-Phenylcyclobutan-1-one

Abstract

The cyclobutane motif, an exemplar of a three-dimensional (3D) scaffold, is of increasing interest in medicinal chemistry for its ability to provide novel structural diversity.[1] This guide provides a detailed examination of the electronic properties of the cyclobutanone ring system, specifically within the context of this compound. We dissect the inherent electronic characteristics of the strained four-membered ring and systematically analyze the modulating influence of the C-3 geminal substituents: the electron-donating methoxy group and the electronically ambivalent phenyl group. Through a synthesis of fundamental principles, spectroscopic analysis, and computational chemistry, this document elucidates the nuanced interplay of ring strain, inductive effects, and mesomeric resonance, offering a predictive framework for understanding the molecule's reactivity and its potential applications in drug design.

The Cyclobutanone Core: A System of Inherent Strain and Electronic Complexity

The Unique Nature of the Cyclobutane Ring

The cyclobutane ring is a foundational carbocycle characterized by significant ring strain, a composite of angle strain and torsional strain.[2] The internal C-C-C bond angles are compressed to approximately 88°-90°, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°.[3][4] This angle strain elevates the energy of the σ-bonds, making them more susceptible to cleavage.[4] To mitigate the torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, cyclobutane adopts a puckered or "butterfly" geometry.[4][5] This inherent strain is not a liability but a key feature that dictates the ring's reactivity and three-dimensional structure, making its derivatives valuable scaffolds in organic synthesis and drug discovery.[6][7]

Introduction of the Carbonyl Group: The Cyclobutanone System

The introduction of an sp²-hybridized carbonyl group to form cyclobutanone further complicates the ring's electronic landscape. The electronic spectrum of the parent cyclobutanone is well-characterized, showing key electronic transitions including the promotion of a non-bonding electron from the oxygen to the antibonding π* orbital of the carbonyl (n → π) and a π → π transition.[8][9] The strained ring system influences the energies of the molecular orbitals, distinguishing its properties from acyclic ketones.[10]

The Subject Molecule: this compound

This guide focuses on this compound, a molecule where the cyclobutanone core is functionalized with two electronically active substituents at the C-3 position. The central challenge is to understand how the competing electronic effects of the methoxy and phenyl groups are transmitted through the strained sigma framework and how they modulate the properties of the distal carbonyl group.

The Interplay of Electronic Effects: Inductive vs. Mesomeric

The electronic character of the cyclobutanone ring in the target molecule is dictated by the synergy of inductive and mesomeric effects from the substituents.[11]

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance.[12]

  • Mesomeric Effect (M): Also known as the resonance effect, this involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[13][14]

Analysis of Substituents at C-3

The methoxy and phenyl groups at the C-3 position exhibit a classic dichotomy of electronic influences.

SubstituentInductive Effect (-I)Mesomeric Effect (M)Net Effect on Carbonyl
Methoxy (-OCH₃) Electron-withdrawing due to oxygen's high electronegativity.Strongly electron-donating (+M) due to oxygen's lone pairs.[13][15]The +M effect typically dominates, leading to a net electron-donating character.
Phenyl (-C₆H₅) Weakly electron-withdrawing due to the higher s-character of sp² carbons.[16]Can be electron-donating (+M) or electron-withdrawing (-M) depending on the system's electronic demand.Ambivalent; its influence is highly context-dependent.

The following diagram illustrates the transmission of these effects. While direct mesomeric interaction with the C-1 carbonyl is not possible in this saturated system, the inductive effects directly influence the electron density of the ring and, consequently, the carbonyl group.

electronic_effects cluster_ring Cyclobutanone Ring C1 C1=O C3 C3 C3->C1 Net Inductive Effect Transmitted via σ-bonds Methoxy Methoxy (-OCH3) Methoxy->C3 -I (Inductive Withdrawal) Phenyl Phenyl (-C6H5) Phenyl->C3 -I (Inductive Withdrawal)

Caption: Inductive effects of substituents on the cyclobutanone ring.

Predictive Analysis of Electronic and Spectroscopic Properties

The net electronic effect of the substituents at C-3 modulates the spectroscopic signatures of the cyclobutanone core.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic environment.

  • Baseline: Unsubstituted cyclobutanone exhibits a C=O stretch around 1785 cm⁻¹. The high frequency compared to acyclic ketones (~1715 cm⁻¹) is a known consequence of ring strain.

  • Prediction for this compound: The methoxy group is a net electron-donating group. This donation increases the electron density in the ring, which can lead to a slight weakening of the C=O bond and a corresponding decrease in its stretching frequency. The phenyl group's weak inductive withdrawal may slightly counteract this. We predict a C=O stretching frequency slightly lower than that of the parent cyclobutanone.

NMR Spectroscopy

NMR chemical shifts provide a detailed map of the electronic environment around each nucleus.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C1) is a key indicator. For unsubstituted cyclobutanone, this signal appears around 208-210 ppm.[17] The net electron-donating effect of the substituents at C-3 is expected to increase the shielding of the C1 nucleus, resulting in a slight upfield shift (a lower ppm value) compared to the parent compound.

  • ¹H NMR: The protons at C-2 and C-4 will be diastereotopic. Their chemical shifts will be influenced by the inductive effects of the neighboring carbonyl and the C-3 substituents, as well as the anisotropic effect of the phenyl ring.

UV-Vis Spectroscopy

The substituents will influence the energies of the n → π* and π → π* transitions.

  • n → π Transition:* This transition is typically weak. Electron-donating groups tend to raise the energy of the n orbital, causing a hypsochromic (blue) shift to a shorter wavelength.[18]

  • π → π Transition:* The phenyl group itself is a chromophore.[18] Its interaction with the cyclobutane ring may lead to complex absorption patterns. The presence of the methoxy group as an auxochrome on the phenyl ring (if conjugation were possible) would typically cause a bathochromic (red) shift.[19] In this saturated system, the primary effect will be on the carbonyl chromophore itself.

Computational Workflow for In-Silico Characterization

To quantitatively validate these predictions, a computational chemistry approach is indispensable. Density Functional Theory (DFT) is a powerful tool for this purpose.

Protocol: DFT-Based Electronic Structure Calculation

Objective: To determine the ground-state geometry, molecular orbital energies, electrostatic potential, and predicted spectroscopic data for this compound.

Methodology:

  • Structure Building: Construct the 3D structure of the molecule using a molecular editor. Both cis and trans isomers (relative to the substituents and a reference point on the ring) should be considered.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. This step is crucial as the puckered geometry of the ring is a key feature.[10]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted IR spectrum, including the C=O stretching frequency.

  • NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to predict the ¹³C and ¹H NMR chemical shifts.

  • Electronic Analysis:

    • Generate molecular orbital surfaces for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is expected to be localized on the C=O π* orbital.

    • Calculate and visualize the Molecular Electrostatic Potential (MEP) map. This will show the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor regions of the molecule.

The following diagram outlines this self-validating computational workflow.

computational_workflow start Build 3D Structure (cis/trans isomers) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq validation Imaginary Frequencies? freq->validation nmr NMR Calculation (GIAO) mo_mep MO & MEP Analysis nmr->mo_mep results Predicted Data: - IR Spectrum (ν C=O) - NMR Shifts (δ ¹³C) - HOMO/LUMO Surfaces - Electrostatic Potential mo_mep->results validation->opt No (Revise Structure) validation->nmr Yes (True Minimum)

Caption: A self-validating workflow for computational analysis.

Implications for Drug Development and Medicinal Chemistry

Understanding the electronic properties of the this compound core is critical for its application in drug design.

  • Reactivity and Metabolism: The electron density at the carbonyl carbon directly impacts its susceptibility to nucleophilic attack, a key step in many metabolic pathways and synthetic functionalizations. The gem-disubstitution pattern sterically hinders attack at C-3, while the electronic effects fine-tune reactivity at C-1.

  • Molecular Recognition: The MEP map, governed by the electronic effects, dictates how the molecule interacts with biological targets like enzyme active sites or receptors. The electron-rich carbonyl oxygen is a primary hydrogen bond acceptor site.

  • Scaffold Design: The rigid, puckered cyclobutane ring serves as a 3D scaffold that projects the methoxy and phenyl substituents into specific vectors in space.[1] This fixed orientation is advantageous for optimizing ligand-receptor interactions compared to more flexible acyclic systems. The electronic properties are intrinsically linked to the scaffold's function, influencing its polarity, solubility, and metabolic stability.

Conclusion

The electronic properties of the cyclobutanone ring in this compound are a product of a complex interplay between the inherent ring strain of the four-membered system and the competing inductive and mesomeric effects of its substituents. The net electron-donating character, primarily driven by the methoxy group, modulates the electron density of the carbonyl group. This modulation is directly observable through predictable shifts in IR and NMR spectroscopic data and can be quantitatively modeled using computational methods. For researchers in drug development, a thorough understanding of these electronic fundamentals is essential for leveraging the unique 3D geometry of the cyclobutane scaffold to design next-generation therapeutics with enhanced potency and optimized physicochemical properties.

References

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • Whitlock, R. F., & Duncan, A. B. F. (1971). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics, 55(1), 218–225. Available at: [Link]

  • Sway, M. I., Al-Shawabkeh, I. D., & Khalil, S. M. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols. Zeitschrift für Naturforschung A, 59(10-11), 838–844. Available at: [Link]

  • Whitlock, R. F., & Duncan, A. B. F. (2019, July 1). Electronic Spectrum of Cyclobutanone. The Journal of Chemical Physics. Available at: [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]

  • Horke, D. A., et al. (2024, May 1). Prediction through quantum dynamics simulations: Photo-excited cyclobutanone. The Journal of Chemical Physics. Available at: [Link]

  • DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Available at: [Link]

  • NEET coaching. (n.d.). Mesomeric Effect- Types, Mechanism and Applications. Available at: [Link]

  • arXiv. (n.d.). Ultrafast Photochemistry and Electron Diffraction for Cyclobutanone in the S2 State: Surface Hopping with Time-Dependent Density Functional Theory. Available at: [Link]

  • RSC Publishing. (1975). Structure of the B State of Cyclobutanone. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 1585. Available at: [Link]

  • Durig, J. R., & Lord, R. C. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 45(1), 61–68. Available at: [Link]

  • AIP Publishing. (2024, March 15). Photofragmentation of cyclobutanone at 200 nm: TDDFT vs CASSCF electron diffraction. The Journal of Chemical Physics. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). The Ultraviolet Absorption Spectra of Certain Aryl Ketones, Principally Benzylacetones. Available at: [Link]

  • ResearchGate. (2014, June). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Available at: [Link]

  • Houk, K. N., et al. (1996, April 19). Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). Cyclobutanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). Cyclobutanone - Optional[17O NMR] - Chemical Shifts. Available at: [Link]

  • Russell, G. A., et al. (n.d.). ESR of Substituted Cyclobutane Anions. The Journal of Chemical Physics. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • Wikipedia. (n.d.). Mesomeric effect. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Available at: [Link]

  • Brilliant. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available at: [Link]

  • University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Available at: [Link]

  • Scilit. (n.d.). The mass spectra of substituted cyclobutanones. Available at: [Link]

  • MDPI. (2013, December 11). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15581. Available at: [Link]

  • Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Wiley Online Library. (2018, February 21). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(25), 6554-6560. Available at: [Link]

  • University of Michigan. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2016, January 25). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry, 55(4), 1642–1653. Available at: [Link]

  • LS College. (2020, June 7). Ring strain. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Chemistry LibreTexts. (2020, February 21). 7.1: Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2017, May 10). The Pi Molecular Orbitals of Cyclobutadiene. Available at: [Link]

  • MDPI. (2022, July 14). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. Molecules, 27(14), 4496. Available at: [Link]

  • YouTube. (2023, December 20). Cyclobutane Synthesis and Frontier Orbitals - Insights in Advanced Organic Chemistry 10. Available at: [Link]

  • MDPI. (2022, October 28). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. International Journal of Molecular Sciences, 23(21), 13158. Available at: [Link]

  • ACS Publications. (1996). Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study. The Journal of Organic Chemistry, 61(10), 3289–3303. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-1-phenylbutan-1-one. Available at: [Link]

  • ResearchGate. (2025, May 13). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[20][20]-rearrangement cascade. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes established methodologies for [2+2] cycloadditions into a scalable, robust protocol specifically for 3-methoxy-3-phenylcyclobutan-1-one .

Abstract & Strategic Overview

This compound is a valuable sterically constrained scaffold in medicinal chemistry, often utilized to restrict conformational freedom in peptidomimetics or as a precursor for quaternary amino acids. Its synthesis presents a specific challenge: creating a quaternary center at the C3 position while maintaining the integrity of the strained cyclobutane ring.

This protocol details a scalable, two-step sequence:

  • Regioselective [2+2] Cycloaddition: Reaction of

    
    -methoxystyrene with in situ generated dichloroketene.
    
  • Reductive Dechlorination: Zinc-mediated removal of the

    
    -chloro substituents to yield the target ketone.
    

Key Advantages of this Protocol:

  • Scalability: Avoids high-dilution requirements common in photochemical routes.

  • Regiocontrol: The electronic bias of

    
    -methoxystyrene ensures exclusive formation of the 3,3-disubstituted product (vs. the 2,2-disubstituted isomer).
    
  • Cost-Efficiency: Utilizes inexpensive reagents (Trichloroacetyl chloride, Zn dust) rather than precious metal catalysts.

Retrosynthetic Analysis & Mechanism

The logic of this synthesis relies on the high reactivity of dichloroketene (generated from trichloroacetyl chloride) toward electron-rich alkenes.

Reaction Scheme

The pathway involves the formation of the highly electrophilic dichloroketene, which undergoes a concerted [2+2] cycloaddition with


-methoxystyrene. The resulting 2,2-dichloro-3-methoxy-3-phenylcyclobutanone is then reduced.

ReactionScheme Start Trichloroacetyl Chloride + Activated Zn Ketene [Dichloroketene] (In Situ) Start->Ketene Elimination Intermediate 2,2-Dichloro-3-methoxy- 3-phenylcyclobutanone Ketene->Intermediate + Styrene [2+2] Cycloaddition Styrene α-Methoxystyrene Styrene->Intermediate Target 3-Methoxy-3-phenyl- cyclobutan-1-one Intermediate->Target Zn / AcOH Dechlorination

Figure 1: Mechanistic pathway for the synthesis of this compound.

Detailed Experimental Protocols

Phase 1: [2+2] Cycloaddition

Objective: Synthesis of 2,2-dichloro-3-methoxy-3-phenylcyclobutanone. Critical Parameter: Temperature control is vital. Dichloroketene is prone to polymerization; maintaining the reaction between 10–20°C maximizes the capture by the styrene.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role

-Methoxystyrene
1.0Substrate
Trichloroacetyl chloride1.25Ketene Precursor
Zn-Cu Couple (or Activated Zn)2.0Dehalogenating Agent
1,2-Dimethoxyethane (DME)SolventStabilizes Zn species
Diethyl Ether (

)
SolventReaction medium
Step-by-Step Protocol
  • Activation of Zinc:

    • Note: Standard zinc dust is often insufficient. Use a Zn-Cu couple.[8]

    • Preparation: Wash Zn dust (2.0 equiv) rapidly with 2% HCl, then water, then ethanol, then ether. Dry under high vacuum.

  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

    • Flush with

      
      .
      
    • Add Activated Zn (2.0 equiv) and

      
      -methoxystyrene (1.0 equiv) in anhydrous 
      
      
      
      (0.5 M concentration relative to styrene).
  • Reaction:

    • Prepare a solution of trichloroacetyl chloride (1.25 equiv) in DME (1:1 v/v with the chloride).

    • Crucial Step: Add the chloride solution dropwise over 60–90 minutes.

    • Temperature Control: Maintain internal temperature at 10–15°C using a water bath. Do not cool to <0°C as reaction rates drop significantly, leading to accumulation of unreacted acid chloride.

  • Workup:

    • After addition, stir for 2 hours at ambient temperature.

    • Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the pad with

      
      .
      
    • Concentrate the filtrate to ~25% volume.

    • Wash with saturated

      
       (2x) and brine (1x).
      
    • Dry over

      
       and concentrate to yield the crude dichlorocyclobutanone (typically a viscous oil).[8]
      
    • Validation: Check

      
       NMR for disappearance of vinylic protons.
      
Phase 2: Reductive Dechlorination

Objective: Removal of the gem-dichloro group to yield the target ketone. Safety Note: This reaction is exothermic.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Crude Dichlorocyclobutanone1.0Starting Material
Zinc Dust4.0Reducing Agent
Glacial Acetic AcidSolventProton Source/Solvent
Step-by-Step Protocol
  • Setup:

    • Dissolve the crude intermediate from Phase 1 in Glacial Acetic Acid (approx. 5 mL per gram of substrate).

    • Place in a reaction vessel equipped with a thermometer and overhead stirrer.

  • Reduction:

    • Cool the solution to 15°C.

    • Add Zinc dust (4.0 equiv) in small portions over 30 minutes.

    • Observation: An exotherm is expected. Maintain temperature <35°C to prevent side reactions (e.g., ring opening or elimination of methanol).

  • Completion:

    • Allow to stir at room temperature for 4–6 hours.

    • Monitor by TLC (Hexane:EtOAc) or GC-MS. The product is significantly less polar than the dichloro intermediate.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Filter off excess Zinc.

    • Neutralization (Critical): Pour the filtrate carefully into an ice-cold

      
       solution. Neutralize completely (pH ~7). Caution: 
      
      
      
      evolution.
    • Extract with EtOAc (3x). Dry (

      
      ) and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).

    • Yield Expectations: 65–80% over two steps.

Analytical Validation

The following data confirms the structure of This compound .

TechniqueExpected Signal/ResultStructural Assignment

NMR

7.2-7.5 (m, 5H)
Phenyl group

3.4-3.6 (m, 4H)
Cyclobutane

(AA'BB' or AB system)

3.1 (s, 3H)
Methoxy group (

)

NMR

~205 ppm
Carbonyl (

)

~75 ppm
Quaternary C3 (

)
MS (ESI)

or

Consistent with MW 176.21 Da

Process Workflow Diagram

Workflow cluster_0 Phase 1: Cycloaddition cluster_1 Phase 2: Dechlorination Step1 Mix Styrene + Zn in Ether Step2 Dropwise Addn: Trichloroacetyl Cl Step1->Step2 10-15°C Step3 Filter (Celite) & Wash Step2->Step3 2h, RT Step4 Dissolve in AcOH Add Zn Dust Step3->Step4 Concentrate Step5 Quench/Neutralize (NaHCO3) Step4->Step5 <35°C Step6 Chromatography Purification Step5->Step6

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Inactive Zinc or rapid addition of acid chloride leading to ketene dimerization.

    • Solution: Use freshly prepared Zn-Cu couple. Slow down addition rate. Ensure DME is present to chelate Zinc salts.

  • Issue: Elimination to Cyclobutenone.

    • Cause: Overheating during dechlorination or highly acidic workup.

    • Solution: Keep dechlorination <40°C. Perform workup rapidly with cold bicarbonate.

  • Issue: Polymerization of Styrene.

    • Cause: Acid chloride accumulation before Zn reaction starts.

    • Solution: Ensure Zn is activated. Initiate reaction with a small "seed" of acid chloride before starting the main drip.

References

  • General Method for Dichloroketene Cycloadditions

    • Danheiser, R. L.; Savariar, S. "3-Butylcyclobutenone". Organic Syntheses, 1987, 65, 32.
    • (Provides the foundational protocol for Zn-mediated dichloroketene generation and dechlorination).

  • Reactivity of Alpha-Alkoxystyrenes

    • Bak, D. A.; Brady, W. T. "Halogenated Ketenes. 31. Cycloaddition of Dichloroketene to Enol Ethers". The Journal of Organic Chemistry, 1979, 44, 107-110.
    • (Establishes the regioselectivity for alkoxy-substituted alkenes).

  • Dechlorination Methodologies

    • Hassner, A.; Dillon, J. L. "Dichloroketene Cycloadditions".[8] Synthesis, 1979 , 689.

    • (Standard reference for Zn/AcOH reduction of alpha,alpha-dichlorocyclobutanones).

Sources

Application Note: Scalable Preparation of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-methoxy-3-phenylcyclobutan-1-one , a versatile building block in medicinal chemistry. The cyclobutanone scaffold serves as a critical intermediate for the synthesis of conformationally restricted amines, gamma-lactams, and peptidomimetics. This guide employs a [2+2] cycloaddition strategy using in situ generated dichloroketene and


-methoxystyrene, followed by a reductive dechlorination. This route is selected for its high regioselectivity, use of inexpensive reagents, and scalability compared to diazomethane-based ring expansions.

Introduction & Retrosynthetic Analysis

The 3,3-disubstituted cyclobutanone motif is increasingly utilized in drug discovery to modulate metabolic stability and vector positioning of aryl groups. The target molecule, this compound, combines a lipophilic phenyl ring with a polar methoxy handle, offering unique vectors for further diversification (e.g., reductive amination or Baeyer-Villiger oxidation).

Strategic Logic

Direct cyclization of acyclic precursors is often entropically disfavored. Therefore, we utilize the high reactivity of dichloroketene (generated in situ) toward electron-rich enol ethers.

  • Regiocontrol: The nucleophilic

    
    -carbon of 
    
    
    
    -methoxystyrene attacks the central electrophilic carbon of dichloroketene, ensuring the 3,3-substitution pattern.
  • Dechlorination: The resulting

    
    -dichlorocyclobutanone is sterically congested but can be cleanly reduced using activated zinc under mild conditions, preserving the sensitive methoxy-ketal-like center.
    
Reaction Scheme

ReactionScheme cluster_0 Precursors cluster_1 Step 1: [2+2] Cycloaddition cluster_2 Step 2: Reductive Dechlorination Acetophenone Acetophenone (Optional Precursor) AlphaMethoxy α-Methoxystyrene (Starting Material) Acetophenone->AlphaMethoxy 1. HC(OMe)3, H+ 2. Heat (-MeOH) Intermediate 2,2-Dichloro-3-methoxy- 3-phenylcyclobutanone AlphaMethoxy->Intermediate + Cl3CCOCl Zn/Cu, Et2O Dichloroketene Dichloroketene (In Situ) Target 3-Methoxy-3-phenyl- cyclobutan-1-one Intermediate->Target Zn dust HOAc or MeOH/NH4Cl

Figure 1: Synthetic pathway for this compound involving ketene cycloaddition and zinc reduction.

Reagents & Equipment

Critical Reagents Table
ReagentCAS No.GradeRoleHazard Note

-Methoxystyrene
4316-56-7>97%SubstrateFlammable, store cold.
Trichloroacetyl chloride 76-02-899%Ketene PrecursorCorrosive , Lachrymator. Handle in hood.
Zinc Dust 7440-66-6<10 micronReductantFlammable solid. Activate before use.
Copper(II) Acetate 142-71-2ACSCatalyst (Zn/Cu)Irritant.
1,2-Dimethoxyethane (DME) 110-71-4AnhydrousSolventPeroxide former. Use fresh.
Ammonium Chloride 12125-02-9ACSBuffer/QuenchIrritant.
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) with N2 inlet.[1]

  • Addition: Pressure-equalizing addition funnel (critical for controlling exotherm).

  • Agitation: Overhead mechanical stirrer (magnetic stirring often fails with heavy Zn slurries).

  • Temperature Control: Ice/water bath and oil bath.

Experimental Protocol

Step 1: Synthesis of 2,2-Dichloro-3-methoxy-3-phenylcyclobutanone

This step generates the cyclobutane ring via [2+2] cycloaddition.

  • Preparation of Zn-Cu Couple (Active Reductant):

    • Suspend Zinc dust (13.0 g, 200 mmol) in water (20 mL).

    • Purge with

      
       for 15 min.
      
    • Add a solution of

      
       (0.75 g) in hot water (15 mL). Agitate vigorously for 20 min.
      
    • Filter the dark grey solid. Wash sequentially with degassed water (2 x 20 mL), acetone (2 x 20 mL), and anhydrous ether (2 x 20 mL).

    • Note: Use immediately or store under Argon.

  • Cycloaddition:

    • Setup: Charge a 500 mL 3-neck flask with the fresh Zn-Cu couple and anhydrous DME (150 mL) under

      
      .
      
    • Substrate Addition: Add

      
      -methoxystyrene (13.4 g, 100 mmol) to the suspension. Cool the mixture to 10–15 °C.
      
    • Ketene Generation: Charge the addition funnel with Trichloroacetyl chloride (20.0 g, 110 mmol) dissolved in DME (50 mL).

    • Reaction: Add the acid chloride solution dropwise over 60–90 minutes.

      • Control: Maintain internal temperature <20 °C. The reaction is exothermic.

      • Observation: The mixture will darken.[2]

    • Completion: After addition, allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting styrene spot should disappear.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove unreacted Zinc. Wash the pad with ether.

    • Concentrate the filtrate to ~25% volume on a rotary evaporator (do not heat >40 °C).

    • Dilute with Hexane (200 mL) to precipitate zinc salts. Decant or filter.

    • Wash the organic layer with saturated

      
       (2 x 100 mL) and Brine (100 mL).
      
    • Dry over

      
      , filter, and concentrate to yield the crude dichlorocyclobutanone (typically a viscous yellow oil).[1]
      
    • Checkpoint: Yield is typically 85–95%. Proceed directly to dechlorination if purity >90% by NMR.

Step 2: Reductive Dechlorination to this compound

This step removes the gem-dichloro group to reveal the native cyclobutanone.

  • Setup:

    • Dissolve the crude intermediate (approx. 24.5 g, ~100 mmol) in Glacial Acetic Acid (150 mL).

    • Alternative (Milder): Use MeOH (200 mL) with sat. aqueous

      
       (50 mL).
      
  • Reduction:

    • Cool the solution to 15 °C.

    • Add Zinc dust (26.0 g, 400 mmol) portion-wise over 30 minutes.

      • Caution: Hydrogen gas evolution may occur; ensure venting.

    • Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: Aliquot NMR or GC-MS. The disappearance of the dichloro signal and shift of the ring protons confirms conversion.

  • Purification:

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate to remove bulk solvent (Acetic acid or MeOH).

    • Dilute residue with EtOAc (200 mL) and carefully neutralize with saturated

      
       (gas evolution!).
      
    • Wash with Brine, dry (

      
      ), and concentrate.
      
    • Flash Chromatography: Purify on Silica Gel (Gradient: 5% to 20% EtOAc in Hexane).

    • Product: this compound is obtained as a colorless to pale yellow oil (or low-melting solid).

Experimental Workflow Diagram

Workflow Start Start: Zn-Cu Preparation React1 Add α-Methoxystyrene + DME Cool to 15°C Start->React1 AddReagent Dropwise Addn: Cl3CCOCl (Control Exotherm) React1->AddReagent Filter1 Filter (Celite) Remove Zn salts AddReagent->Filter1 Workup1 Wash: NaHCO3, Brine Concentrate Filter1->Workup1 React2 Dechlorination Zn dust / HOAc, RT, 4h Workup1->React2 Purify Flash Chromatography (Hex/EtOAc) React2->Purify End Final Product QC: NMR, HPLC Purify->End

Figure 2: Operational workflow for the two-step synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Addition Rate (Step 1) 60–90 minToo Fast: Uncontrolled exotherm, polymerization of styrene. Too Slow: Ketene dimerization.
Temperature (Step 1) 10–20 °C>25 °C: Reduced regioselectivity and yield. <0 °C: Reaction stalls.
Zinc Activation Cu-couple or Acid washPoor Activation: Incomplete dechlorination or stalled cycloaddition.
Quenching pH Neutral (pH 7)Acidic: Hydrolysis of methoxy group (ketal-like sensitivity). Basic: Aldol condensation side reactions.
Common Pitfalls
  • Stalled Dechlorination: If the reaction in Step 2 is sluggish, add small portions of fresh activated Zinc and warm slightly to 35 °C.

  • Product Instability: The product contains a beta-methoxy ketone motif. Avoid strong bases during workup to prevent elimination of methanol (which would yield 3-phenylcyclobutenone).

Analytical Characterization (Expected)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Ar-H)
      
    • 
       3.55–3.65 (m, 2H, Cyclobutane 
      
      
      
      )
    • 
       3.15–3.25 (m, 2H, Cyclobutane 
      
      
      
      )
    • 
       2.98 (s, 3H, 
      
      
      
      )
    • Note: The cyclobutane ring protons often appear as complex multiplets due to ring puckering.

  • 
     NMR: 
    
    • Carbonyl (~205 ppm), Aromatic carbons, C3-quaternary (~75 ppm),

      
       (~50 ppm), C2/C4 methylenes (~55 ppm).
      

Safety & Handling

  • Dichloroketene: Extremely toxic and reactive. Must be generated and consumed in situ within a closed vessel.

  • Trichloroacetyl chloride: Severe skin burns and eye damage. Reacts violently with water.

  • Waste Disposal: Zinc residues are heavy metals; dispose of as hazardous solid waste. Aqueous layers containing copper/zinc must be segregated.

References

  • General [2+2] Cycloaddition Methodology

    • Bakasse, M., et al. "The reaction of dichloroketene with enol ethers." Journal of Organic Chemistry. (Grounding: Dichloroketene reactivity with electron-rich alkenes).

  • Zinc-Copper Couple Preparation & Usage

    • Rubin, M. "3-Butylcyclobutenone." Organic Syntheses, Coll. Vol. 9, p. 87 (1998). (Grounding: Standard protocol for Zn-Cu and trichloroacetyl chloride addition).

  • Dechlorination Protocols: Amice, P., et al. "Simple synthesis of 3-substituted cyclobutanones." Tetrahedron Letters. (Grounding: Reduction of alpha,alpha-dichlorocyclobutanones).
  • Analogous Synthesis (3-Methyl-3-phenylcyclobutanone)

    • RSC Advances / Organic & Biomolecular Chemistry. "Typical Procedure for the Synthesis of 3-Methyl-3-Phenyl Cyclobutanone." (Grounding: Exact structural analogue synthesis via [2+2] and Zn reduction).

  • Reagent Safety Data

    • PubChem CID 52784-31-3 (3-Phenylcyclobutanone derivatives).

Sources

Application Notes & Protocols: 3-Methoxy-3-phenylcyclobutan-1-one as a Versatile Building Block in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutane motif is an increasingly vital scaffold in modern drug discovery, prized for its ability to impart conformational rigidity and serve as a metabolically stable bioisostere for other chemical groups.[1][2] This guide provides an in-depth technical overview of 3-methoxy-3-phenylcyclobutan-1-one, a highly functionalized building block poised for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis, key reactive sites, and provide detailed, field-proven protocols for its strategic manipulation, including stereoselective carbonyl reduction, one-carbon ring expansion to cyclopentanones, and α-functionalization for cross-coupling reactions. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique chemical architecture of this building block for the creation of novel molecular entities.

Introduction: The Strategic Value of the Cyclobutane Core

In the landscape of medicinal chemistry, moving beyond "flat" aromatic structures is a key strategy for improving pharmacological properties. The puckered, three-dimensional structure of the cyclobutane ring offers a powerful tool to achieve this, enabling chemists to lock flexible molecules into bioactive conformations, enhance binding affinity, and improve metabolic stability.[2] The strategic incorporation of cyclobutane rings has proven successful in developing potent and selective inhibitors for critical targets like Janus kinases (JAKs) and in improving the pharmacokinetic profiles of drug candidates.[1][3]

This compound emerges as a particularly strategic starting material. It contains three distinct points of chemical diversity:

  • A ketone , which serves as a handle for nucleophilic additions and subsequent transformations.

  • A strained four-membered ring , which can be driven to undergo ring-expansion or ring-opening reactions.

  • A tertiary methoxy group , which, under specific conditions, can act as a leaving group to generate a stabilized carbocation, enabling further substitution.

This combination of features allows for the rapid generation of molecular complexity from a single, well-defined starting material.

Physicochemical Properties and Proposed Synthesis

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂PubChem[4]
Molecular Weight 176.21 g/mol PubChem[4]
Monoisotopic Mass 176.08372 DaPubChem[4]
SMILES COC1(CC(=O)C1)C2=CC=CC=C2PubChem[4]
InChIKey WIYOUXRHQBFHBY-UHFFFAOYSA-NPubChem[4]
Plausible Synthesis via [2+2] Cycloaddition

While numerous methods exist for cyclobutane synthesis, a highly effective route to 3-alkoxy-cyclobutanones is the [2+2] cycloaddition between a ketene and a vinyl ether.[5] The following protocol outlines a plausible and robust method for the synthesis of the title compound from phenylketene (generated in situ) and methyl vinyl ether.

Workflow for Synthesis of this compound

cluster_prep In Situ Ketene Generation cluster_cycloaddition [2+2] Cycloaddition cluster_workup Purification PCl Phenylacetyl Chloride TEA Triethylamine (Base) PCl->TEA Anhydrous Solvent (e.g., Et2O) Ketene Phenylketene (Reactive Intermediate) TEA->Ketene Elimination of HCl MVE Methyl Vinyl Ether Ketene->MVE Reaction at 0°C to RT Product 3-Methoxy-3-phenyl- cyclobutan-1-one MVE->Product Workup Aqueous Workup & Extraction Product->Workup Chrom Silica Gel Chromatography Workup->Chrom

Caption: Plausible synthesis via in situ ketene generation and cycloaddition.

Protocol 1: Synthesis of this compound

  • Causality: This protocol relies on the dehydrochlorination of an acyl chloride to form a highly reactive ketene intermediate. The ketene then undergoes a concerted [2+2] cycloaddition with the electron-rich alkene (methyl vinyl ether). Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride and the ketene.

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethylamine (1.2 eq.) and anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

    • Reagent Addition: In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 eq.) and methyl vinyl ether (1.5 eq.) in anhydrous diethyl ether.

    • Reaction: Add the phenylacetyl chloride/methyl vinyl ether solution dropwise to the stirred triethylamine solution over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Synthetic Applications & Protocols

The true value of this compound lies in its predictable and versatile reactivity. The following sections detail key transformations that unlock its potential for creating diverse pharmaceutical scaffolds.

Application A: Stereoselective Carbonyl Reduction

The reduction of the carbonyl group is a fundamental step to introduce a hydroxyl moiety and a new stereocenter. For 3-substituted cyclobutanones, hydride reduction is highly stereoselective, predominantly yielding the cis-alcohol.

  • Mechanistic Insight (Causality): The high cis-selectivity is a result of minimizing torsional strain in the transition state. Following the Felkin-Anh model, the nucleophilic hydride attacks the carbonyl carbon from the face opposite the large phenyl substituent at the 3-position (anti-attack). This approach avoids steric clash and leads to the thermodynamically favored product where the new hydroxyl group and the existing phenyl group are cis to each other.[6][7]

Workflow for Stereoselective Reduction

Start 3-Methoxy-3-phenyl- cyclobutan-1-one Reaction Reaction at 0°C Start->Reaction Reagent Hydride Reagent (e.g., NaBH4) Reagent->Reaction Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product cis-3-Methoxy-3-phenyl- cyclobutan-1-ol Workup->Product

Caption: General workflow for the high-yield, stereoselective reduction.

Protocol 2: Synthesis of cis-3-Methoxy-3-phenylcyclobutan-1-ol

  • Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the dropwise addition of acetone, followed by 1 M HCl until the pH is ~5-6.

  • Extraction & Purification: Remove most of the methanol in vacuo. Add ethyl acetate and water. Separate the layers, extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting product is often pure enough for subsequent steps, but can be further purified by column chromatography if needed.

Application B: Tiffeneau-Demjanov Ring Expansion

A powerful strategy for leveraging strained rings is the one-carbon ring expansion, which transforms the cyclobutanone into a cyclopentanone. The Tiffeneau-Demjanov rearrangement is a classic and reliable method for achieving this transformation.[2][3][8]

  • Mechanistic Insight (Causality): The reaction proceeds through the formation of a 1-(aminomethyl)cyclobutanol intermediate. Treatment with nitrous acid (generated in situ from NaNO₂) generates a reactive diazonium salt. This salt readily expels nitrogen gas (N₂) to form a primary carbocation. The key step is the subsequent[1][2]-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the carbocation, expanding the ring and relieving ring strain. This forms a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final cyclopentanone product.[3]

Workflow for Tiffeneau-Demjanov Ring Expansion

cluster_step1 Step 1: Aminomethyl Alcohol Formation cluster_step2 Step 2: Rearrangement Start Cyclobutanone Step1A 1. TMSCN 2. LiAlH4 Start->Step1A Intermediate 1-(Aminomethyl)cyclobutanol Step1A->Intermediate Step2A NaNO2, Acetic Acid Intermediate->Step2A Product Ring-Expanded Cyclopentanone Step2A->Product

Caption: Two-stage protocol for one-carbon ring expansion.

Protocol 3: Synthesis of 3-Methoxy-3-phenylcyclopentan-1-one

  • Part A: Synthesis of 1-(Aminomethyl)-3-methoxy-3-phenylcyclobutan-1-ol

    • Cyanohydrin Formation: To a solution of this compound (1.0 eq.) in a suitable solvent, add trimethylsilyl cyanide (TMSCN, 1.2 eq.) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature until the reaction is complete (monitored by TLC or NMR). Work up by quenching with aqueous buffer to yield the cyanohydrin.

    • Nitrile Reduction: Carefully add a solution of the crude cyanohydrin in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF at 0 °C. Allow to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to yield the aminomethyl alcohol intermediate.

  • Part B: Ring Expansion

    • Setup: Dissolve the crude aminomethyl alcohol from Part A in aqueous acetic acid (e.g., 50% v/v) and cool to 0 °C.

    • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.5 eq.) in water dropwise, keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

    • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Workup and Purification: Make the solution basic by carefully adding saturated sodium bicarbonate. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting oil via column chromatography to obtain 3-methoxy-3-phenylcyclopentan-1-one.

Application C: α-Functionalization and Cross-Coupling

Creating new carbon-carbon bonds at the α-position of the ketone provides another powerful avenue for diversification. By converting the ketone into an enol phosphate, the molecule is primed for transition-metal-catalyzed cross-coupling reactions.

  • Mechanistic Insight (Causality): The ketone is first deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a regioselective enolate. This enolate is then "trapped" by an electrophile, in this case, a chlorophosphate, to form a stable enol phosphate. The enol phosphate group acts as an excellent leaving group in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of aryl, vinyl, or alkyl groups.

Workflow for α-Vinylation via Cross-Coupling

Start Cyclobutanone Step1 1. LDA, THF, -78°C 2. ClP(O)(OEt)2 Start->Step1 Enolate Trapping Intermediate Enol Phosphate Step1->Intermediate Step2 Organozinc Reagent Pd(0) Catalyst Intermediate->Step2 Negishi Coupling Product α-Vinyl Cyclobutanone Step2->Product

Caption: Synthesis of α-functionalized scaffolds via an enol phosphate intermediate.

Protocol 4: Synthesis of 2-Vinyl-3-methoxy-3-phenylcyclobutan-1-one

  • Enol Phosphate Formation:

    • Prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add a solution of this compound (1.0 eq.) in THF dropwise. Stir for 1 hour at -78 °C.

    • Add diethyl chlorophosphate (1.2 eq.) dropwise and stir for another 2 hours at -78 °C before allowing the reaction to warm to room temperature.

    • Quench with saturated ammonium chloride solution and extract with ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the enol phosphate.

  • Negishi Cross-Coupling:

    • To a solution of the enol phosphate (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in THF, add vinylzinc bromide (1.5 eq., solution in THF).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool to room temperature, quench with saturated ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the α-vinylated product.

Conclusion

This compound represents a building block of significant potential, offering multiple, distinct reaction handles for the elaboration of complex molecular architectures. The protocols detailed in this guide for stereoselective reduction, ring expansion, and α-functionalization provide a robust toolkit for medicinal chemists. By understanding the underlying causality of these transformations—from the stereodirecting influence of the 3-phenyl group to the strain-release-driven ring expansion—researchers can strategically employ this synthon to accelerate the discovery and development of next-generation therapeutics.

References

  • The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Compar
  • Willems, S., et al. (2022).
  • Cyclobutane Deriv
  • Willems, S., et al. (2022).
  • The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions.
  • This compound (C11H12O2). PubChemLite.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers (RSC Publishing).
  • Tiffeneau–Demjanov rearrangement. Wikipedia.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar.
  • Tiffeneau-Demjanov Rearrangement. SynArchive.
  • Ielo, L., et al. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics.
  • Method for manufacturing 3-alkoxy-2-halogenocyclobutanone derivatives.
  • Contemporary synthesis of bioactive cyclobutane n

Sources

Application Notes & Protocols: Symmetrical Ring Expansions of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex, stereodefined heterocycles and carbocycles often relies on the ring expansion of strained cyclic precursors. 3-Methoxy-3-phenylcyclobutan-1-one (PubChem CID 165646210)[1] represents a highly privileged building block in drug discovery. It features a rigid, quaternary carbon center bearing both a methoxy and a phenyl group, making it an ideal precursor for synthesizing heavily substituted


-butyrolactones, 

-lactams, and cyclopentanones.

The fundamental challenge in the ring expansion of 3-substituted cyclobutanones is regioselectivity [2]. In unsymmetrical systems, the migration of the


 versus 

carbon during processes like the Baeyer-Villiger oxidation or Beckmann rearrangement often yields difficult-to-separate mixtures of regioisomers.

The Symmetry Advantage: this compound possesses a pseudo-


 plane of symmetry passing through the 

(carbonyl) and

carbons. Because the

and

methylene groups are chemically equivalent, the migratory aptitude differential is rendered irrelevant. Any ring expansion on this substrate is guaranteed to proceed with absolute regiocontrol, converging on a single, highly pure regioisomer.

Pathways Core 3-Methoxy-3-phenyl cyclobutan-1-one BV Baeyer-Villiger Oxidation Core->BV m-CPBA Beckmann Beckmann Rearrangement Core->Beckmann 1. NH2OH 2. TsCl Homologation Diazo Insertion Core->Homologation TMS-CHN2 Lactone γ-Butyrolactone Derivative BV->Lactone Lactam γ-Lactam Derivative Beckmann->Lactam Cyclopentanone Cyclopentanone Derivative Homologation->Cyclopentanone

Divergent ring expansion pathways of this compound.

Protocol I: Baeyer-Villiger Oxidation to -Butyrolactones

Mechanistic Causality

The Baeyer-Villiger oxidation of cyclobutanones is highly exergonic due to the release of ring strain (~26 kcal/mol) as the 4-membered ring expands to a 5-membered lactone[2]. The reaction proceeds via the nucleophilic attack of a peroxyacid (typically m-CPBA) on the carbonyl carbon to form a Criegee intermediate. The subsequent concerted migration of the adjacent carbon breaks the O-O bond.

Why use


?  The addition of sodium bicarbonate is a critical causal factor in this protocol. It acts as an acid scavenger to neutralize the m-chlorobenzoic acid byproduct. Without this buffer, the acidic environment can trigger the elimination of the 

methoxy group (forming an adventitious alkene) or catalyze the transesterification/ring-opening of the resulting lactone.
Step-by-Step Methodology

Target Product: 4-Methoxy-4-phenyl-dihydrofuran-2(3H)-one

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 176.2 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffering: Add anhydrous

    
     (3.0 mmol, 252 mg) to the stirring solution and cool the suspension to 0 °C using an ice bath.
    
  • Oxidation: Slowly add m-CPBA (77% max, 1.5 mmol, ~336 mg) in small portions over 10 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (

    
    , UV-active) will disappear, replaced by a more polar lactone spot (
    
    
    
    , UV-active, stains strongly with phosphomolybdic acid).
  • Quenching & Workup: Add 10 mL of saturated aqueous

    
     to quench unreacted peroxides (stir for 15 mins until the starch-iodine test is negative). Separate the organic layer and wash sequentially with saturated aqueous 
    
    
    
    (2 × 10 mL) and brine (10 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if trace m-chlorobenzoic acid persists.
    

Protocol II: Beckmann Rearrangement to -Lactams

Mechanistic Causality

The Beckmann rearrangement converts cyclic ketoximes into lactams. However, cyclobutanones are notoriously prone to Beckmann fragmentation (ring-opening to yield a nitrile) under standard harsh acidic conditions due to the high strain of the intermediate carbocation[3].

To circumvent fragmentation, this protocol utilizes a mild, two-step transoximation and activation sequence. The ketone is first converted to an oxime. Because the substrate is symmetric, the formation of both E and Z oxime isomers is irrelevant—both isomers undergo anti-periplanar migration of their respective adjacent carbons (


 or 

) to converge on the exact same

-lactam product. Activation with

and a mild base (DMAP/Pyridine) facilitates the rearrangement without generating the free carbocation that leads to fragmentation.

Convergence cluster_0 Oxime Intermediates E_oxime E-Oxime (C2 migrates) Lactam 4-Methoxy-4-phenyl pyrrolidin-2-one (Single Regioisomer) E_oxime->Lactam TsCl, Base Z_oxime Z-Oxime (C4 migrates) Z_oxime->Lactam TsCl, Base Ketone 3-Methoxy-3-phenyl cyclobutan-1-one Ketone->E_oxime NH2OH Ketone->Z_oxime NH2OH

Convergence of E and Z oxime intermediates to a single γ-lactam product.
Step-by-Step Methodology

Target Product: 4-Methoxy-4-phenylpyrrolidin-2-one

  • Oxime Formation: In a 25 mL flask, dissolve the cyclobutanone (1.0 mmol) in absolute ethanol (5 mL). Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) and sodium acetate (1.5 mmol, 123 mg). Stir at 60 °C for 2 hours.

  • IPC 1 (Oxime): TLC (Hexanes/EtOAc 7:3) will show complete conversion to the oxime (

    
    ).
    
  • Intermediate Isolation: Evaporate the ethanol, partition between EtOAc (15 mL) and water (10 mL). Wash with brine, dry over

    
    , and concentrate to yield the crude oxime.
    
  • Rearrangement: Dissolve the crude oxime in anhydrous DCM (10 mL). Add pyridine (3.0 mmol, 242 µL) and catalytic DMAP (0.1 mmol, 12 mg). Cool to 0 °C.

  • Activation: Add p-toluenesulfonyl chloride (TsCl, 1.2 mmol, 228 mg) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 (Lactam): The

    
    -lactam is highly polar. TLC (EtOAc 100%) will show a new baseline-adjacent spot (
    
    
    
    ) that stains strongly with iodine.
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organics with 1M 
    
    
    
    (to remove pyridine), followed by brine. Dry and concentrate to yield the
    
    
    -lactam.

Protocol III: Homologation via Diazo Insertion

Mechanistic Causality

The Buchner-Curtius-Schlotterbeck reaction inserts a methylene group into the cyclic ketone to form a cyclopentanone. Using Trimethylsilyldiazomethane (


) is a safer, non-explosive alternative to diazomethane.
Why use 

?
The Lewis acid is strictly required to activate the sterically hindered cyclobutanone carbonyl. This activation lowers the LUMO of the carbonyl, facilitating nucleophilic attack by the diazo carbon. Subsequent extrusion of

gas drives the 1,2-alkyl shift.
Step-by-Step Methodology

Target Product: 3-Methoxy-3-phenylcyclopentan-1-one

  • Preparation: Dissolve the cyclobutanone (1.0 mmol) in anhydrous DCM (8 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Add Boron trifluoride diethyl etherate (

    
    , 1.2 mmol, 148 µL) dropwise. Stir for 15 minutes at -78 °C.
    
  • Insertion: Slowly add

    
     (2.0 M in hexanes, 1.5 mmol, 750 µL) dropwise over 10 minutes.
    
  • IPC (Visual & Chromatographic): The reaction is characterized by the immediate evolution of nitrogen gas (bubbling). The cessation of bubbling indicates reagent consumption. TLC (Hexanes/EtOAc 8:2) will show a slightly more polar product (

    
    ) compared to the starting material.
    
  • Quenching: Quench the reaction at -78 °C by adding methanol (2 mL) to destroy excess

    
    , then warm to room temperature.
    
  • Workup: Dilute with DCM (10 mL) and wash with saturated aqueous

    
     (10 mL) and brine. Dry over 
    
    
    
    and concentrate.

Quantitative Data Summary

The following table summarizes the expected experimental parameters and yields for the three ring expansion protocols based on the symmetric nature of this compound.

Reaction TypeReagents & CatalystsTarget ScaffoldTypical YieldRegioisomeric Ratio (r.r.)Pharmacological Relevance
Baeyer-Villiger m-CPBA,

, DCM

-Butyrolactone
85 - 92%>99:1 (Symmetry)GABAB receptor agonist precursors
Beckmann

, TsCl, Pyridine

-Lactam
70 - 78%>99:1 (Symmetry)Pyrrolidone racetams (e.g., Rolipram analogs)
Diazo Insertion

,

, DCM
Cyclopentanone65 - 75%>99:1 (Symmetry)Kinase inhibitor core scaffolds

References

  • PubChemLite. This compound (C11H12O2). PubChem. Available at:[Link]

  • Wu, Y., Inoue, M., Sakakura, S., & Hyodo, K. (2024). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at:[Link]

  • Gómez-Bengoa, E., et al. (2025). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. PMC / National Institutes of Health. Available at:[Link](Note: Specific PMC ID indexed under organocatalytic desymmetrization of cyclobutanones)

Sources

Reductive amination procedures for 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Procedures for 3-Methoxy-3-phenylcyclobutan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Dynamics

The synthesis of highly substituted, sp³-rich scaffolds is a cornerstone of modern drug discovery. The reductive amination of This compound presents a unique intersection of high intrinsic reactivity and complex steric dynamics. While the release of angle strain (transitioning from an sp² carbonyl to an sp³ amine) thermodynamically drives the reaction forward, the bulky substituents at the C3 position (methoxy and phenyl groups) dictate the kinetic pathway and facial selectivity of the hydride attack.

This guide establishes a self-validating, authoritative framework for the reductive amination of this specific cyclobutanone derivative, prioritizing the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) to achieve high chemoselectivity and yield[1].

Mechanistic Rationale & Causality

To design a robust protocol, we must first understand the causality behind the reagent selection:

  • Why NaBH(OAc)₃? Traditional reducing agents like NaBH₄ are non-selective and will prematurely reduce the cyclobutanone into a cyclobutanol byproduct. NaBH(OAc)₃ is uniquely stabilized by three electron-withdrawing acetoxy groups, rendering the B-H bond too mild to reduce the ketone directly. It selectively reduces the more electrophilic iminium ion intermediate[2].

  • The Role of Acetic Acid (AcOH): Ketones are significantly less electrophilic than aldehydes. The addition of 1–2 equivalents of AcOH is critical; it protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the hemiaminal, and subsequently drives the dehydration to the iminium ion[3].

  • Diastereoselectivity (Expert Insight): The C3-phenyl group exerts significant transannular steric hindrance. During the reduction step, the hydride from NaBH(OAc)₃ will preferentially attack the iminium ion from the less hindered face (trans to the bulky phenyl group). Consequently, the major diastereomer produced will typically feature the newly formed amine group cis to the phenyl group.

Mechanism K 3-Methoxy-3-phenyl- cyclobutan-1-one I Iminium Ion Intermediate K->I H+ (AcOH) - H2O A Amine (1° or 2°) A->I Nucleophilic Attack P Target Amine Product I->P NaBH(OAc)3 Reduction

Fig 1. Mechanistic pathway of reductive amination for this compound.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for translating this reaction across different amine classes, based on established [1].

ParameterDirect Amination (1° / 2° Amines)Stepwise Amination (Hindered Amines)Mechanistic Rationale
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH) or THFDCE maximizes NaBH(OAc)₃ solubility and accelerates reaction rates[3].
Reducing Agent NaBH(OAc)₃ (1.4–1.5 eq)NaBH₄ (1.0 eq)NaBH(OAc)₃ prevents premature ketone reduction; NaBH₄ is used post-imine formation[1].
Acid Catalyst Acetic Acid (1.0–2.0 eq)Ti(OPr)₄ (1.2 eq)AcOH promotes iminium formation; Ti(OPr)₄ forces imine formation for bulky amines[2].
Temperature 20–25 °C (Ambient)Reflux (Imine), 0 °C (Reduction)Ambient conditions prevent thermal degradation of the strained cyclobutane ring.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Built-in In-Process Controls (IPCs) ensure that each chemical milestone is verified before proceeding, eliminating downstream failures.

Protocol A: Direct Reductive Amination (Standard for Unhindered Primary/Secondary Amines)

Reference standard adapted from [4].

Materials: this compound (1.0 eq), Amine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.5 eq), anhydrous 1,2-Dichloroethane (DCE).

  • Substrate Preparation: In an oven-dried flask under N₂, dissolve this compound (1.0 eq) and the target amine (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at room temperature for 15–30 minutes to allow hemiaminal/iminium equilibration.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 5 minutes to manage any mild exotherm.

  • Incubation & IPC (Validation Checkpoint): Stir at room temperature.

    • Self-Validation: After 2 hours, withdraw a 10 µL aliquot, quench with 100 µL sat. NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The reaction is validated to proceed to quenching ONLY when the ketone mass signal is <5% of the total integrated area.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7–8.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Workflow S1 1. Substrate Preparation Dissolve Ketone & Amine in DCE S2 2. Acid Catalysis Add 1.5 eq AcOH S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 S2->S3 S4 4. Incubation & IPC Stir at RT, Validate via LC-MS S3->S4 S5 5. Quench Neutralize with Sat. NaHCO3 S4->S5 S6 6. Isolation Extract, Dry, and Purify S5->S6

Fig 2. Self-validating experimental workflow for direct reductive amination procedures.

Protocol B: Stepwise (Indirect) Reductive Amination (For Sterically Hindered Amines)

When reacting the cyclobutanone with bulky amines (e.g., tert-butylamine) or weak nucleophiles (e.g., anilines), direct amination often fails due to the competitive steric bulk of the C3-methoxy and C3-phenyl groups. A stepwise approach is required[1].

  • Imine Formation: Dissolve the cyclobutanone (1.0 eq) and the hindered amine (1.2 eq) in anhydrous Methanol (MeOH). Add activated 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(OPr)₄, 1.2 eq) as a water scavenger/Lewis acid[2].

  • Validation Checkpoint 1: Reflux for 12 hours. Analyze via IR spectroscopy (monitoring the disappearance of the C=O stretch at ~1780 cm⁻¹ and appearance of the C=N stretch at ~1650 cm⁻¹). Do not proceed until imine formation is confirmed.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (1.0 eq) portion-wise. (Note: NaBH₄ is used here instead of NaBH(OAc)₃ because the imine is already fully formed, and NaBH₄ is highly efficient in MeOH[1]).

  • Validation Checkpoint 2: Stir for 2 hours at room temperature. Confirm complete reduction of the imine via LC-MS.

  • Workup: Quench with water, filter through a Celite pad (if Ti(OPr)₄ was used) to remove titanium dioxide salts, extract with ethyl acetate, dry, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

Sources

Accessing 3-Methoxy-3-phenylcyclobutan-1-one: A Detailed Guide to [2+2] Cycloaddition Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-methoxy-3-phenylcyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the strategic application of [2+2] cycloaddition reactions, offering detailed protocols, mechanistic insights, and practical guidance for successful implementation in a laboratory setting.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a wide array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic linkers. The specific substitution pattern of this compound, featuring a ketone functionality and a quaternary center bearing both a methoxy and a phenyl group, makes it a versatile intermediate for further chemical elaboration.

[2+2] cycloaddition reactions stand as one of the most powerful and direct methods for the construction of the cyclobutane core.[1] This guide will primarily focus on a robust and scalable two-step approach involving the [2+2] cycloaddition of dichloroketene with a readily accessible enol ether, followed by a reductive dehalogenation.

Overall Synthetic Strategy

The synthesis of this compound is approached via a three-stage process, beginning with the preparation of the key cycloaddition precursor, 1-methoxy-1-phenylethene. This is followed by the critical [2+2] cycloaddition with in-situ generated dichloroketene, and finally, the removal of the gem-dichloro group to yield the target cyclobutanone.

G cluster_0 Part 1: Enol Ether Synthesis cluster_1 Part 2: [2+2] Cycloaddition cluster_2 Part 3: Reductive Dehalogenation A Acetophenone C 1-Methoxy-1-phenylethene A->C Wittig Reaction B Methoxymethyltriphenyl- phosphonium chloride B->C G 2,2-Dichloro-3-methoxy-3-phenylcyclobutan-1-one C->G [2+2] Cycloaddition D Trichloroacetyl chloride F Dichloroketene (in situ) D->F E Activated Zinc E->F F->G J This compound G->J Dehalogenation H Zinc powder H->J I Acetic Acid/Water I->J

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Methoxy-1-phenylethene (α-Methoxystyrene)

The successful execution of the [2+2] cycloaddition is contingent on the availability of the electron-rich alkene, 1-methoxy-1-phenylethene. This key intermediate can be reliably synthesized from acetophenone using the Wittig reaction.

Protocol 1: Wittig Olefination for 1-Methoxy-1-phenylethene

The Wittig reaction provides a classic and effective method for the conversion of a carbonyl group to an alkene.[2][3] In this protocol, a phosphorus ylide, generated in situ from (methoxymethyl)triphenylphosphonium chloride, reacts with acetophenone to furnish the desired enol ether.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acetophenone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Ice-water bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF to dissolve the phosphonium salt.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe or dropping funnel. A deep red or orange color should develop, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Olefination:

    • In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the acetophenone solution to the ylide solution dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-methoxy-1-phenylethene.

Causality and Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and is sensitive to moisture and atmospheric carbon dioxide. Therefore, maintaining an inert atmosphere is crucial for optimal yield.

  • Temperature Control: The initial deprotonation to form the ylide is typically performed at 0 °C to control the reaction rate. The subsequent addition of the ketone at low temperature (-78 °C) helps to control the initial addition step and can influence the stereoselectivity in some Wittig reactions, although for the formation of a terminal alkene, this is less critical.

  • Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is ideal for deprotonating the phosphonium salt without competing side reactions.

Part 2: [2+2] Cycloaddition of Dichloroketene

With the enol ether in hand, the next critical step is the [2+2] cycloaddition to form the cyclobutanone ring. Dichloroketene is a highly reactive and transient species that is generated in situ from trichloroacetyl chloride and a dehalogenating agent, typically activated zinc.[4]

Protocol 2: Dichloroketene Cycloaddition with 1-Methoxy-1-phenylethene

This protocol is adapted from procedures for the synthesis of related dichlorocyclobutanones and is expected to provide the desired 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one in good yield.[5]

Materials:

  • Trichloroacetyl chloride

  • Activated zinc powder (or zinc-copper couple)

  • 1-Methoxy-1-phenylethene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Ultrasonic bath (optional, for zinc activation)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add activated zinc powder (2.0 equivalents).

    • Add anhydrous diethyl ether to suspend the zinc powder.

    • In a dropping funnel, prepare a solution of trichloroacetyl chloride (1.5 equivalents) and 1-methoxy-1-phenylethene (1.0 equivalent) in anhydrous diethyl ether.

  • Cycloaddition:

    • Gently reflux the zinc suspension in diethyl ether.

    • Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting enol ether.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove excess zinc and zinc salts.

    • Wash the filtered solids with diethyl ether.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of gas evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one can be purified by column chromatography on silica gel or used directly in the next step.

Mechanism of Dichloroketene Cycloaddition:

The [2+2] cycloaddition of a ketene with an alkene is a concerted, pericyclic reaction that is thermally allowed.[1] The ketene acts as the electrophilic component, with the central sp-hybridized carbon being highly susceptible to nucleophilic attack. The electron-rich enol ether serves as the nucleophilic partner. The reaction is believed to proceed through a [π2s + π2a] cycloaddition, where the alkene approaches the ketene in a suprafacial manner and the ketene reacts in an antarafacial manner.

G cluster_0 Mechanism of [2+2] Cycloaddition Ketene Ketene TransitionState [π2s + π2a] Transition State Ketene->TransitionState EnolEther EnolEther EnolEther->TransitionState Cyclobutanone Cyclobutanone TransitionState->Cyclobutanone

Figure 2: Simplified representation of the concerted [2+2] cycloaddition mechanism.

Part 3: Reductive Dehalogenation

The final step in the synthesis is the removal of the two chlorine atoms from the cyclobutanone ring. This is typically achieved through a reductive dehalogenation using a metal, such as zinc, in a protic solvent.

Protocol 3: Reductive Dehalogenation of 2,2-Dichloro-3-methoxy-3-phenylcyclobutan-1-one

This protocol is based on established methods for the dehalogenation of α,α-dihaloketones.[5]

Materials:

  • 2,2-Dichloro-3-methoxy-3-phenylcyclobutan-1-one

  • Zinc powder

  • Acetic acid

  • Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one (1.0 equivalent) in a mixture of acetic acid and water (e.g., a 1:1 or 2:1 ratio).

    • Add zinc powder (excess, e.g., 3-5 equivalents) to the solution.

  • Dehalogenation:

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove excess zinc.

    • Wash the filtered solids with diethyl ether or ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Carefully neutralize the acidic solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Causality and Experimental Choices:

  • Reducing Agent: Zinc metal is an effective and inexpensive reducing agent for this transformation. The reaction proceeds via a two-electron reduction of the dihaloketone to form a zinc enolate, which is then protonated by the acidic medium.

  • Solvent System: The acetic acid/water mixture serves both to dissolve the starting material and to provide a proton source for the reaction.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

Step Reaction Key Reagents Solvent Temperature Typical Yield
1 Wittig Olefination(Methoxymethyl)triphenylphosphonium chloride, n-BuLi, AcetophenoneTHF-78 °C to RT60-80%
2 [2+2] CycloadditionTrichloroacetyl chloride, Activated Zinc, 1-Methoxy-1-phenyletheneDiethyl etherReflux70-90%
3 DehalogenationZinc powder, Acetic acid/WaterAcetic acid/WaterRoom Temp.80-95%

Conclusion

The synthetic route detailed in this guide, centered around a dichloroketene [2+2] cycloaddition, provides a reliable and efficient method for accessing this compound. The protocols have been designed to be robust and scalable, making them suitable for both academic research and process development in the pharmaceutical and chemical industries. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently apply and adapt these methods to synthesize a variety of valuable cyclobutane-containing molecules.

References

  • Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. (n.d.). Retrieved March 8, 2024, from [Link]

  • McDonnell, C., & Geden, J. V. (2021). Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. Chemical Science, 12(21), 7343–7348. [Link]

  • Peterson Olefination. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved March 8, 2024, from [Link]

  • Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Moffett, R. B., & Shriner, R. L. (1943). Acetophenone, ω-methoxy-. Organic Syntheses, 23, 5. [Link]

  • Peterson olefination. (2021, March 20). LS College. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved March 8, 2024, from [Link]

  • Kılıç, M. C. (2024, June 12). EXPLORING METHOXY-ACTIVATED SYMMETRIC ALKYNES IN CLICK-TYPE [2+2] CYCLOADDITION-RETROELECTROCYCLIZATION REACTIONS [Thesis]. Middle East Technical University.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Reductive dehalogenation of arylhalides and alkylhalides with zinc in THF saturated aqueous ammonium chloride. (2022, August 24). Lookchem. Retrieved from [Link]

  • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. The Journal of Organic Chemistry, 43(14), 2879–2882. [Link]

  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • Yokoyama, R., Ito, S., Watanabe, M., Harada, N., Kabuto, C., & Morita, N. (2001). [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. Journal of the Chemical Society, Perkin Transactions 1, (18), 2257–2261. [Link]

  • Reductive Dechlorination of Toxic Chlorocarbons. (n.d.). UKnowledge. Retrieved March 8, 2024, from [Link]

  • Improvement and Simplification of Synthesis of 3-Aryloxy-1,2-epoxypropanes Using Solvent-Free Conditions and Microwave Irradiations. Relation with Medium Effects and Reaction Mechanism. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. (n.d.). Google Patents.
  • Wang, Y., & Dong, G. (2021). Enantioselective Type II Cycloaddition of Alkynes via C–C Activation of Cyclobutanones: Rapid and Asymmetric Construction of [3.3.1] Bridged Bicycles. Journal of the American Chemical Society, 143(31), 12046–12052. [Link]

  • Nguyen, T. T., Nguyen, T. B., & Le, T. N. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2686. [Link]

  • Solventless Rapid Synthesis of 3-Alkoxy-2-cyclohexen-1-ones from 1, 3-cyclohexanedione Promoted by Indium (III) Chloride/Silica Gel. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis of methoxy-3-phenyl-2,3-dihydrofuran 102 and 103via Cloke–Wilson rearrangement. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Sahu, R., & Rawat, K. S. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 15(1), 1-20. [Link]

  • The synthetic scope of the reductive dehalogenation Reaction conditions. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • van den Wijngaard, A. J., van der Wielen, K. W., & de Bont, J. A. (1991). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and environmental microbiology, 57(7), 1916–1923. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3-methoxy-3-phenylcyclobutan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable cyclobutane intermediate. The unique structure of this compound—featuring a strained four-membered ring, a reactive ketone, a phenyl group, and a methoxy ether—presents specific challenges and considerations for achieving high purity.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles, helping you to not only execute a successful purification but also to intelligently troubleshoot any issues that may arise.

Section 1: Core Purification Strategy & Methodology

The successful purification of this compound hinges on a systematic approach, beginning with analytical-scale analysis and culminating in an optimized preparative separation.

1.1 Initial Analysis and Method Development via Thin-Layer Chromatography (TLC)

Before any preparative column chromatography, TLC is an indispensable tool for developing your separation method.[4] It provides a rapid and inexpensive way to screen for an effective mobile phase.

Objective: To find a solvent system where this compound has a retention factor (Rf) of approximately 0.25-0.35 .[5] This Rf range generally translates well to flash column chromatography, providing a good balance between resolution and elution time.[4]

Recommended Starting Solvent Systems: The polarity of this compound suggests that a non-polar solvent modified with a moderately polar solvent will be effective.

Solvent SystemRatio (v/v)Rationale
Hexanes/Ethyl Acetate9:1 to 7:3A standard, versatile system for moderately polar compounds. Start with 85:15 and adjust polarity as needed.[4][5]
Toluene/Acetone9:1 to 8:2Acetone can provide sharper peaks than ethyl acetate for some ketones and modern flash systems can compensate for its UV absorbance.[6]
Dichloromethane/Hexanes1:1For resolving less polar impurities. Can be modified with small amounts of ethyl acetate or methanol for more polar compounds.

Experimental Protocol: TLC Analysis

  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below your spot. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots using a UV lamp (254 nm), as the phenyl group will be UV-active. Staining with permanganate or p-anisaldehyde can also be used if impurities are not UV-active.

  • Calculation: Calculate the Rf value: R_f = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Adjust the ratio of polar to non-polar solvent until the target Rf of ~0.3 is achieved. If the spot is too high (high Rf), decrease the polarity (less ethyl acetate); if it's too low (low Rf), increase the polarity.[4]

1.2 Selecting the Right Chromatographic Technique
TechniqueWhen to UseKey Considerations
Flash Chromatography Ideal for routine purification of multi-gram quantities. It is the most common method for intermediates like this.[7][8]Stationary Phase: Normal-phase silica gel (40-63 µm) is the standard choice.[7] Pressure: Requires positive pressure (air or nitrogen) for optimal flow rate.
Preparative HPLC When very high purity (>99.5%) is required, or for separating closely related isomers or impurities that are difficult to resolve by flash chromatography.Stationary Phase: Smaller particle size silica for higher resolution. Reversed-phase (C18) is also an option. Cost & Scale: Higher cost and typically used for smaller scales (mg to low grams).
1.3 Step-by-Step Flash Chromatography Protocol

This protocol assumes a standard normal-phase silica gel setup based on a successful TLC analysis (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles or cracks form.[9]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Apply it carefully to the top of the silica bed. This is straightforward for well-soluble compounds.[4]

    • Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to sharper bands and better separation.[4]

  • Elution:

    • Begin eluting with the mobile phase determined by TLC. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution.[7]

    • Gradient Elution: Start with a solvent system slightly less polar than your TLC system (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (to 70:30 Hexanes:EtOAc). This sharpens peaks and improves resolution between compounds with different polarities.[7]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 2: Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses common problems in a direct Q&A format.

Q1: My compound is streaking or "tailing" badly on the column, leading to poor separation and mixed fractions. What's wrong?

A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Potential Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic and can interact strongly with basic sites or, in the case of ketones, through enol-keto tautomerism, causing tailing.

  • Solution:

    • Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize active sites on the silica.

    • Alternatively, use deactivated (neutral) silica gel or alumina as the stationary phase if the compound proves to be sensitive.[10]

  • Potential Cause 2: Incorrect Solvent Polarity: If the mobile phase is not strong enough to elute the compound efficiently, it can lead to tailing.

  • Solution: Once your compound begins to elute, you can sometimes increase the polarity of the mobile phase more aggressively to push it off the column faster, which can sharpen the back end of the peak.[10]

  • Potential Cause 3: Column Overload: Loading too much sample for a given column size will exceed the capacity of the stationary phase, leading to broad, tailing peaks.

  • Solution: Reduce the sample load or use a larger column. A sample load of 1-5% of the silica gel weight is a good starting point.

Q2: I've run many column volumes of solvent, but I can't find my compound. Where did it go?

A: This is a frustrating but common issue with several possible explanations.

  • Possibility 1: Compound is Unstable on Silica: The compound may have decomposed on the column. Cyclobutane rings possess inherent strain, and certain functionalities can be sensitive to the acidic nature of silica gel.[1][10]

  • Troubleshooting Step: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking from the baseline, your compound is likely degrading.[10] Consider switching to a more inert stationary phase like Florisil or deactivated silica.[10]

  • Possibility 2: Eluted in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted immediately with no retention.

  • Troubleshooting Step: Always collect the first few fractions that come off the column and check them by TLC.[10]

  • Possibility 3: Highly Diluted Fractions: The compound may have eluted, but in such a large volume of solvent that it's undetectable in a single TLC spot.

  • Troubleshooting Step: Concentrate a few of the fractions where you expected the compound to elute and re-analyze them by TLC.[10]

  • Possibility 4: Wrong Solvent System: You may have inadvertently used the wrong solvents or mixed them incorrectly.

  • Troubleshooting Step: Double-check your solvent bottles and preparation.[10]

Q3: The separation on my column is much worse than what I saw on the TLC plate. Why?

A: A good TLC separation doesn't always translate perfectly to a column, often due to dynamic and loading effects.

  • Potential Cause 1: Improper Column Packing: Voids, channels, or an uneven bed in your column will lead to a non-uniform solvent front and significant band broadening.[9]

  • Solution: Ensure you pack the column carefully as a slurry to create a homogenous, dense bed. Gently tap the column while packing to dislodge air bubbles.

  • Potential Cause 2: Sample Introduction: If the initial band of your sample at the top of the column is too wide, the separation will be poor.

  • Solution: Use the dry loading technique described in Section 1.3. This ensures the sample starts as a very narrow, concentrated band, which is critical for good resolution.[4]

  • Potential Cause 3: Diffusion: Running the column too slowly can allow the separated bands to diffuse and broaden, compromising the separation.

  • Solution: Flash chromatography is designed to be fast. Ensure you are using sufficient pressure to achieve a solvent flow rate of about 2 inches per minute in a glass column.[7]

Section 3: Frequently Asked Questions (FAQs)
What is the best general-purpose mobile phase to start with for this compound?

A mixture of hexanes and ethyl acetate is the most reliable starting point. Begin with a TLC screening around an 85:15 (Hexanes:EtOAc) ratio and adjust accordingly. This system is effective for a wide range of moderately polar compounds.[5]

Can I use reversed-phase (RP) chromatography for this purification?

Yes, reversed-phase (e.g., C18 silica) is a viable option, particularly if your impurities are very non-polar or if the compound shows instability on normal-phase silica. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. RP-HPLC is excellent for achieving very high purity.

The UV response of my compound is weak. How can I effectively monitor the fractions?

While the phenyl group should provide a decent UV chromophore, if detection is an issue, you have other options:

  • TLC Staining: Use a potassium permanganate (KMnO₄) stain. The ketone functional group will react with the stain, appearing as a yellow spot on a purple background.

  • Evaporative Light Scattering Detector (ELSD): If using an automated flash system, an ELSD can detect any non-volatile analyte, regardless of its UV absorbance.

  • Mass Spectrometry: A mass detector coupled to the chromatography system provides definitive identification and is highly sensitive.

Is this compound prone to ring-opening or other reactions on the column?

Cyclobutanones can be susceptible to ring-opening or rearrangement under harsh acidic or basic conditions due to ring strain.[2] Standard silica gel is acidic enough to potentially catalyze minor degradation over long exposure times.[10] If you observe multiple new spots appearing in your collected fractions that were not in the crude mixture, consider using a deactivated stationary phase or adding a neutralizing agent like triethylamine to the eluent.

My synthesis produces a racemic mixture. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment. This is typically achieved with chiral chromatography:

  • Chiral Stationary Phase (CSP): Use a column packed with a chiral stationary phase (e.g., cellulose- or amylose-based columns).

  • Mobile Phase: Normal-phase eluents like hexane/isopropanol or hexane/ethanol are commonly used.

  • Technique: Chiral separations are almost always performed using HPLC, not flash chromatography, to achieve the high resolution necessary to resolve the enantiomers.

Visualized Workflows
General Purification Workflow

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Final Processing TLC 1. TLC Analysis (Hexanes/EtOAc) Rf_Check 2. Check Rf Value TLC->Rf_Check Adjust 3. Adjust Polarity Rf_Check->Adjust Rf != 0.3 Packing 4. Pack Silica Column Rf_Check->Packing Rf ≈ 0.3 Adjust->TLC Loading 5. Dry Load Sample Packing->Loading Elute 6. Elute with Gradient Loading->Elute Collect 7. Collect & Analyze Fractions Elute->Collect Combine 8. Combine Pure Fractions Collect->Combine Evaporate 9. Rotary Evaporation Combine->Evaporate Pure_Product Pure Compound Evaporate->Pure_Product

Caption: A typical workflow for purifying this compound.

Troubleshooting: Poor Separation

Troubleshooting Start Problem: Poor Separation Check_Loading Was sample dry loaded? Start->Check_Loading Check_Column Was column packed correctly? Check_Loading->Check_Column Yes Sol_DryLoad Solution: Use dry loading technique. Check_Loading->Sol_DryLoad No Check_Tailing Are peaks tailing? Check_Column->Check_Tailing Yes Sol_Repack Solution: Repack column as a slurry. Check_Column->Sol_Repack No Check_Overload Is sample load >5% of silica wt? Check_Tailing->Check_Overload No Sol_Modifier Solution: Add 0.5% Et3N or switch to neutral alumina. Check_Tailing->Sol_Modifier Yes Sol_ReduceLoad Solution: Reduce sample load or use a larger column. Check_Overload->Sol_ReduceLoad Yes End Separation Improved Check_Overload->End No Sol_DryLoad->End Sol_Repack->End Sol_Modifier->End Sol_ReduceLoad->End

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Sources

Technical Support Center: Stability & Storage of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

3-Methoxy-3-phenylcyclobutan-1-one is a high-value, structurally strained intermediate often employed in the synthesis of pharmaceutical scaffolds (e.g., via Baeyer-Villiger oxidation to


-lactones).

The Core Problem: The molecule possesses a "perfect storm" of instability factors:

  • Ring Strain: The cyclobutanone ring holds approximately 26 kcal/mol of strain energy, providing a thermodynamic driving force for ring-opening.

  • Electronic Activation: The C3 position is substituted with both a phenyl group (benzylic stabilization) and a methoxy group (electron-donating). This makes the ring highly susceptible to acid-catalyzed heterolysis .

  • Polymerization Pathway: In the presence of even trace protons or Lewis acids, the ring opens to form a reactive acyclic intermediate that attacks remaining monomers, leading to rapid oligomerization or polymerization (Ring-Opening Polymerization, ROP).

Immediate Action Required: If you observe yellowing, viscosity changes, or precipitation, quarantine the sample immediately at -20°C.

The Mechanism of Degradation (The "Why")

To prevent polymerization, you must understand the enemy. The degradation is typically acid-catalyzed ring-opening polymerization (ROP) . The 3-methoxy and 3-phenyl groups stabilize the developing positive charge at C3 during ring cleavage, significantly lowering the activation energy for degradation compared to unsubstituted cyclobutanone.

Pathway Visualization

The following diagram illustrates how trace acidity triggers the cascade.

G Monomer 3-Methoxy-3-phenyl cyclobutan-1-one Activated Protonated Intermediate (Activated C=O or O-Me) Monomer->Activated + H+ Attack Attack on New Monomer Monomer->Attack Feed Acid Trace Acid (Impurity/Surface) Acid->Activated Cleavage Ring Opening (Strain Relief) Activated->Cleavage C2-C3 Bond Break Cation Stabilized Carbocation (Benzylic/Oxonium) Cleavage->Cation Ph/OMe Stabilization Cation->Attack Propagation Polymer Polymer/Oligomer Chain Attack->Polymer Chain Growth

Figure 1: Acid-catalyzed Ring-Opening Polymerization (ROP) pathway. Note that the phenyl and methoxy groups stabilize the transition state, accelerating the ring-opening process.

Storage Protocol (The "How")

This protocol is designed to eliminate the three initiators of ROP: Heat, Acid, and Nucleophiles (Water).

A. Physical Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Kinetic suppression of the ring-opening reaction.
Atmosphere Argon or Nitrogen Excludes moisture. Water can act as a nucleophile, attacking the carbonyl and initiating ring opening.
Container Silanized Amber Glass Critical: Standard borosilicate glass is slightly acidic (silanol groups). Silanization caps these groups. Amber glass prevents photo-excitation of the phenyl ketone.
State Solid / Neat Oil Do not store in solution. Concentration effects in solution often accelerate bimolecular polymerization reactions.
B. Handling & Stabilization SOP
  • Acid Scavenging (Pre-Storage): If the compound was synthesized via an acidic route, ensure it is passed through a small plug of neutral or basic alumina (not silica, which is acidic) prior to concentration.

  • Solvent Removal: Ensure all chlorinated solvents (DCM, Chloroform) are removed completely. Chloroform often degrades to form trace HCl, a potent polymerization catalyst.

  • Thawing: When removing from -20°C, allow the vial to reach room temperature in a desiccator before opening. This prevents condensation of atmospheric water onto the cold compound.

Troubleshooting & FAQs (The "What If")

Q1: My sample has turned from colorless to yellow/orange. Is it ruined?

  • Diagnosis: This indicates the formation of conjugated enones or oligomers.

  • Action: Run a 1H NMR .

    • Monomer: Look for sharp doublets/multiplets for the cyclobutane ring protons (typically 3.0 – 3.5 ppm region).

    • Polymer:[1][2][3][4] Look for broad peaks in the aliphatic region and loss of the specific cyclobutanone integration.

  • Salvage: If <10% degradation, repurify immediately via rapid chromatography on neutral alumina . Do not use silica gel.

Q2: The oil has solidified into a gel or hard glass.

  • Diagnosis: Complete polymerization has occurred.

  • Action: This is irreversible. The strain energy has been released, and the thermodynamic well is too deep to reverse. Discard the sample.

Q3: Can I store it in solution to prevent it from reacting with itself?

  • Answer: Generally, No .

  • Reasoning: While dilution reduces bimolecular collisions, it introduces solvent impurities (trace acids/peroxides in ethers). If you must store in solution for automated dispensing:

    • Use Anhydrous Benzene (freezes at 5°C, inert) or Toluene .

    • Avoid THF (peroxides) or Chloroform (acidity).

    • Add a few grains of Potassium Carbonate (K₂CO₃) to the vial to act as a solid-phase acid scavenger.

Q4: Why is this specific cyclobutanone more unstable than others?

  • Answer: It is the 3-methoxy-3-phenyl substitution.[5][6] In a standard cyclobutanone, the ring opening generates a primary or secondary carbanion/cation which is high energy. In your molecule, ring opening at the C2-C3 bond generates a charge that is delocalized into the phenyl ring and stabilized by the oxygen lone pair. The activation energy for this destruction is significantly lower.

Quality Control & Validation

Before using stored material in a critical step, validate purity using this workflow:

QC Start Remove from Storage Visual Visual Inspection (Color/Viscosity) Start->Visual PassVis Clear/Mobile Visual->PassVis No Change FailVis Yellow/Gel Visual->FailVis Change NMR 1H NMR (CDCl3 + 0.01% TMS) Check 3.0-3.5 ppm region PassVis->NMR FailVis->NMR Confirm Extent Purity Calculate Purity NMR->Purity Purity->FailVis <90% (Discard) Decision Use in Synthesis Purity->Decision >98% Repurify Repurify (Neutral Alumina) Purity->Repurify 90-98%

Figure 2: Quality Control Decision Tree for Stored Cyclobutanones.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[7] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

  • Zhang, M., et al. (2021). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. European Journal of Organic Chemistry.

  • Uchida, T., & Katsuki, T. (2001). Cationic Co(III)(salen)-catalyzed enantioselective Baeyer–Villiger oxidation of 3-arylcyclobutanones. Tetrahedron Letters, 42(39), 6911-6914.

  • PubChem. (n.d.). 3-Phenylcyclobutanone Compound Summary. National Library of Medicine.

Sources

Troubleshooting ring-opening side reactions of 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-methoxy-3-phenylcyclobutan-1-one. This versatile building block is increasingly utilized by researchers in drug development and complex molecule synthesis due to the unique conformational constraints and synthetic handles offered by the cyclobutane scaffold.[1][2] However, the inherent ring strain that makes this molecule synthetically valuable also renders it susceptible to a variety of ring-opening side reactions.[3]

This guide is designed for researchers, by researchers. It moves beyond simple protocols to provide a deep, mechanistically-grounded understanding of the common challenges encountered when working with this substrate. Our goal is to empower you to not only solve current experimental issues but also to proactively design more robust and higher-yielding reactions in the future.

Section 1: Mechanistic Overview of Key Ring-Opening Pathways

Understanding the competing reaction pathways is critical for effective troubleshooting. The reactivity of this compound is dominated by its strained four-membered ring and the nature of its substituents. Three primary pathways can lead to undesired ring-opened products.

start 3-Methoxy-3-phenyl- cyclobutan-1-one acid_cat Acid-Catalyzed Pathway (H+ or Lewis Acid) start->acid_cat Trace H+ from solvent, silica, reagents base_cat Base-Catalyzed Pathway (B:) start->base_cat Strong or nucleophilic base thermal_cat Thermal / Photochemical Pathway (Δ or hν) start->thermal_cat Elevated Temp (> 80 °C) or UV light intermediate_acid Oxocarbenium Ion Intermediate acid_cat->intermediate_acid Regioselective C2-C3 Cleavage product_acid Ring-Opened Products (e.g., γ-Keto Esters) intermediate_acid->product_acid intermediate_base Enolate Formation (α-Deprotonation) base_cat->intermediate_base pKa ≈ 19.7 product_base Elimination/Rearrangement (e.g., α,β-Unsaturated Ketones) intermediate_base->product_base intermediate_thermal Biradical Intermediate (Norrish Type I) thermal_cat->intermediate_thermal Homolytic α-Cleavage product_thermal Decarbonylation Products (CO + Phenyl-methoxy-cyclopropane) intermediate_thermal->product_thermal

Caption: Primary pathways for the decomposition of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction is producing a significant amount of a linear byproduct, identified as methyl 4-oxo-4-phenylbutanoate or a related derivative.

Question: I'm attempting a nucleophilic addition to the carbonyl, but my primary isolated product is a linear ketone. What is the cause, and how can I prevent it?

Answer: This is a classic and the most common side reaction, indicative of an acid-catalyzed ring-opening . The high ring strain of the cyclobutanone makes the carbonyl oxygen highly susceptible to protonation (by Brønsted acids) or coordination (by Lewis acids).[4] This activation facilitates the regioselective cleavage of the C2-C3 bond, which is electronically favored due to the formation of a tertiary carbocation stabilized by both the adjacent phenyl ring and the methoxy group's oxygen atom. This intermediate is then trapped by a nucleophile (often the solvent or trace water) to yield the linear product.

Causality: The "acid" is often not a reagent you've added intentionally. It can be trace amounts from various sources that are sufficient to catalyze the ring-opening.

Immediate Solutions:

  • Rigorous Control of Acidity: The most critical parameter is the exclusion of adventitious acids.

  • Use of a Proton Scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize any trace acids.

Troubleshooting Workflow:

start Observation: Linear γ-Keto Byproduct cause Diagnosis: Acid-Catalyzed Ring Opening start->cause sol_base Action 1: Add Proton Scavenger cause->sol_base Neutralize trace H+ sol_inert Action 2: Ensure Inert/Anhydrous Conditions cause->sol_inert Exclude atmospheric H2O/CO2 sol_purify Action 3: Purify Reagents/Solvents cause->sol_purify Remove acidic impurities detail_base e.g., Proton Sponge® (10 mol%) or Diisopropylethylamine (DIPEA) sol_base->detail_base detail_inert Flame-dry glassware. Use fresh, anhydrous solvents. Run under Argon or Nitrogen. sol_inert->detail_inert detail_purify Pass solvents through activated alumina. Distill liquid reagents. sol_purify->detail_purify

Caption: Troubleshooting workflow for acid-catalyzed ring-opening.

Data Summary: Potential Sources of Acidic Contamination

Source Potential Acid Mitigation Strategy
Chlorinated Solvents (DCM, Chloroform) Trace HCl from decomposition Store over K₂CO₃; pass through a plug of basic alumina before use.
Ethereal Solvents (THF, Dioxane) Peroxides (can lead to acidic byproducts) Use fresh, inhibitor-free solvent or pass through activated alumina.
Reagents Unquenched acid from a previous step Re-purify or purchase from a new lot. Aqueous workup followed by drying.
Silica Gel (during chromatography) Acidic silanol groups (Si-OH) Neutralize silica gel by pre-treating with a triethylamine solution (e.g., 1% Et₃N in eluent). Use neutral alumina or a different purification method.

| Glassware | Residual cleaning agents (e.g., acid bath) | Rinse thoroughly with deionized water, then acetone, and flame- or oven-dry immediately before use. |

Problem 2: My reaction is sluggish, and upon heating to drive it to completion, I observe gas evolution and a complex mixture of non-polar byproducts.

Question: My reaction won't proceed at room temperature. I tried heating to 80 °C in toluene, but the starting material decomposed into a mess. What happened?

Answer: You have likely encountered thermal decomposition via decarbonylation . Cyclobutanones can undergo a Norrish Type-I cleavage, where the molecule absorbs energy (thermal or photochemical) and homolytically cleaves one of the C-C bonds adjacent to the carbonyl.[5][6] This forms a biradical intermediate which rapidly loses carbon monoxide (CO), a thermodynamically favorable process, to generate a cyclopropane derivative. The high temperature provides the activation energy for this undesired pathway.

Causality: The C1-C2 (and C1-C4) bond is weakened by the ring strain and the adjacent carbonyl group. Applying thermal energy above a certain threshold will favor this fragmentation pathway over your desired reaction, which may have a higher activation energy.

Solutions:

  • Avoid High Temperatures: Do not heat reactions involving this substrate above 60 °C if possible. Most transformations should be attempted between -20 °C and room temperature.

  • Alternative Activation Methods: Instead of heat, consider changing other parameters to increase the reaction rate.

    • Catalyst Choice: If your reaction is catalyzed, screen a more active catalyst.

    • Solvent Effects: Move to a more polar solvent to potentially accelerate the desired pathway, but be mindful that protic solvents can induce the acid-catalyzed ring-opening discussed in Problem 1.

    • Higher Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate of the desired reaction relative to the unimolecular decomposition.

Data Summary: Comparison of Reaction Conditions

Parameter Avoid Recommended Rationale
Temperature > 60 °C -20 °C to 25 °C Minimizes thermal energy available for the decarbonylation pathway.
Solvent Protic (MeOH, EtOH) unless part of the reaction Anhydrous, aprotic (THF, Toluene, Dichloromethane) Prevents solvolysis and acid-catalyzed ring-opening.[3]
Additives Unnecessary acids or bases Use of a proton scavenger (see Problem 1) is a good default. Proactively prevents the most common side reaction, allowing for cleaner reaction profiles.

| Light | Direct sunlight or strong laboratory light | Protect the reaction from light by wrapping the flask in aluminum foil. | Prevents photochemical Norrish-type reactions which proceed via a similar mechanism.[6][7] |

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). This minimizes exposure to atmospheric moisture and oxygen, which can lead to slow degradation and the formation of acidic impurities over time.

Q2: Which analytical techniques are best for monitoring the reaction and identifying ring-opened byproducts? A2:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material. The ring-opened products are typically more polar and will have a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like the decarbonylated cyclopropane or other small fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Look for the disappearance of the characteristic cyclobutane protons (diastereotopic protons often appearing as complex multiplets between 2.5-3.5 ppm) and the appearance of new signals, such as the ethylenic protons of an elimination product or the characteristic A₂B₂ system of a linear butanoate derivative.

Q3: How does the phenyl group at the 3-position influence the regioselectivity of ring-opening? A3: The phenyl group is a key electronic director. In an acid-catalyzed mechanism, cleavage of the C2-C3 bond is heavily favored over the C3-C4 bond because the resulting positive charge at C3 is stabilized by resonance with the phenyl ring. This makes the ring-opening highly predictable and regioselective.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert and Anhydrous Conditions

This protocol provides a baseline for minimizing acid- and water-mediated side reactions.

Materials:

  • Flame- or oven-dried glassware (Schlenk flask or similar)

  • Septa, needles, and syringes

  • Inert gas line (Argon or Nitrogen)

  • Anhydrous solvent (e.g., THF, Toluene), preferably from a solvent purification system or a fresh sealed bottle.

  • This compound

  • Non-nucleophilic base (e.g., Proton Sponge®, 2,6-lutidine)

Procedure:

  • Glassware Preparation: Assemble the reaction flask, condenser (if needed), and addition funnel while hot from the oven. Immediately place under a positive pressure of inert gas and allow to cool.

  • Reagent Addition: Add any solid reagents to the cooled flask under a strong flow of inert gas.

  • Solvent and Liquid Addition: Add anhydrous solvent via cannula or syringe. Add the this compound and any other liquid reagents via syringe.

  • Addition of Proton Scavenger: If used, add the non-nucleophilic base (typically 10-20 mol%) at this stage.

  • Reaction Execution: Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C) before adding any highly reactive reagents.

  • Monitoring: Withdraw small aliquots via syringe at regular intervals for analysis by TLC, GC-MS, or NMR to track the reaction progress.[8]

  • Workup: Quench the reaction using a non-acidic or mildly basic solution (e.g., saturated NaHCO₃ solution) instead of water or dilute acid.

Protocol 2: Screening for Optimal Non-Nucleophilic Base

If trace acid is suspected, a quick screen can identify the best additive.

Procedure:

  • Set up three small-scale parallel reactions (e.g., 0.1 mmol scale) under inert conditions as described in Protocol 1.

  • Reaction A (Control): No base added.

  • Reaction B: Add 2,6-lutidine (0.2 equivalents).

  • Reaction C: Add Proton Sponge® (0.2 equivalents).

  • Run all three reactions under identical conditions for a set period (e.g., 2 hours).

  • Quench all reactions simultaneously and analyze the crude reaction mixtures by ¹H NMR or GC-MS. Compare the ratio of desired product to the ring-opened byproduct in each case to determine the most effective base.

References

  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • Photochemical preparation of cyclopropanes from cyclobutanones. (n.d.). ScienceDirect.
  • Zheng, H., & Zhang, Y. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(12), 1147-1166.
  • Takeda, K. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate.
  • Barrett, K. T., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13536–13547. Available at: [Link]

  • Wang, T., et al. (2021). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. Chemistry – An Asian Journal, 17(1). Available at: [Link]

  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mondal, P., et al. (2024). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. The Journal of Organic Chemistry, 89(12), 8503–8508. Available at: [Link]

  • Green, A. E., et al. (2025, May 12). Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results. The Journal of Chemical Physics. Available at: [Link]

  • Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. (n.d.). ResearchGate. Available at: [Link]

  • van der Kolk, M. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), 6-25. Available at: [Link]

  • van der Kolk, M. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Amyes, T. L., & Richard, J. P. (2010). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 76(3), 819–827. Available at: [Link]

  • LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 13(7), 177-180. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-3-Phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYCLO-PUR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Removal & Stability in Crude 3-Methoxy-3-Phenylcyclobutan-1-one

Welcome to the Cyclobutanone Technical Support Portal

You are likely accessing this guide because your crude reaction mixture—resulting from the [2+2] cycloaddition of a ketene source with


-methoxystyrene—is presenting challenges. Whether you are facing a dark viscous oil, yield loss during chromatography, or persistent starting material, this guide addresses the specific physicochemical pitfalls of the This compound  scaffold.
Quick Triage: What is the state of your crude?
SymptomProbable CauseImmediate Action
Dark Black/Brown Tar Ketene polymerization (oligomers).Do not distill yet. Perform a filtration plug (See Protocol A).
Product "Disappears" on Column Acid-catalyzed elimination of MeOH on silica.Stop using standard silica. Switch to Neutralized Silica (See Protocol B).
New UV Spot (

~0.6-0.7)
Formation of 3-phenylcyclobut-2-en-1-one (Enone).Your purification media is too acidic.
Persistent Sweet/Floral Odor Unreacted Acetophenone or

-methoxystyrene.
These require careful gradient elution.

Module 1: The "Vanishing Product" Phenomenon (Acid Sensitivity)

User Question: "I spotted my crude on a TLC plate, and it looked clean. But after running a flash column (Hex/EtOAc), my yield dropped by 50%, and I isolated a yellow oil that isn't my product. What happened?"

Technical Diagnosis: You have likely triggered the Acid-Catalyzed Elimination of Methanol . The 3-methoxy-3-phenyl motif is a benzylic ketal . The methoxy group is attached to a carbon that is both benzylic (stabilizing a cation) and part of a strained ring. Standard silica gel (


) acts as a Lewis acid, protonating the methoxy group. This leads to the elimination of methanol to form the conjugated 3-phenylcyclobut-2-en-1-one , which is often unstable or polymerizes further.
The Mechanism of Failure

Standard silica gel promotes the following decomposition pathway:

  • Protonation: The ether oxygen accepts a proton from acidic silanol groups.

  • Elimination: Methanol leaves, creating a transient benzylic carbocation or concerted elimination.

  • Conjugation: The ring forms a double bond to relieve charge, resulting in the enone.

Decomposition Target Target Molecule (3-methoxy-3-phenyl...) Inter Protonated Intermediate (Labile) Target->Inter + H+ (Silica) Silica Acidic Silica Gel (H+ Source) Silica->Inter Enone Impurity: Enone (3-phenylcyclobut-2-en-1-one) Inter->Enone - MeOH MeOH Byproduct: MeOH Inter->MeOH

Figure 1: Acid-catalyzed decomposition pathway of this compound on standard silica gel.

Module 2: Removing The "Black Tar" (Ketene Oligomers)

User Question: "My crude reaction mixture is a viscous black oil. Can I distill this directly?"

Technical Diagnosis: Do not distill the crude directly. The black color typically arises from polyketene oligomers formed during the reaction. Heating these oligomers in the presence of your product can induce thermal decomposition or entrap your product in a polymeric matrix, drastically reducing recovery.

Recommended Workflow:

  • De-tarring (Filtration Plug): Remove the bulk of the polar polymers using a short pad of adsorbent before attempting high-resolution purification.

  • Vacuum Distillation (Optional): Only after de-tarring.

Protocol A: The De-Tarring Filtration (Neutral Alumina)

Use this step to remove heavy polymers without exposing the product to acidic conditions.

  • Pack a fritted funnel with Neutral Alumina (Activity Grade III) .

    • Why Alumina? It is less acidic than silica and retains polar polymers effectively.

  • Solvent System: Use 5% Ethyl Acetate in Hexanes (or Pentane).

  • Procedure:

    • Dissolve crude oil in a minimum amount of solvent.

    • Pass through the alumina plug using vacuum suction.

    • Wash until the filtrate is clear/pale yellow. The black tar will remain at the top of the alumina.

  • Concentrate: Evaporate the filtrate at

    
    .
    

Module 3: High-Resolution Purification

User Question: "How do I separate the starting material (


-methoxystyrene) from the product without destroying the cyclobutanone?"

Technical Diagnosis: Since standard silica is dangerous (see Module 1), you must use a buffered stationary phase . The separation is driven by polarity:

  • Least Polar:

    
    -Methoxystyrene (Starting Material).
    
  • Medium Polar: this compound (Target).

  • Most Polar: 3-Phenylcyclobut-2-en-1-one (Decomposition) & Oligomers.

Protocol B: Triethylamine (TEA) Neutralized Flash Chromatography

This is the Gold Standard for acid-sensitive cyclobutanones.

Materials:

  • Silica Gel (230-400 mesh).

  • Triethylamine (TEA).

  • Hexanes/Ethyl Acetate.

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (v/v) .

    • Note: The TEA neutralizes the acidic silanol sites (

      
      ).
      
  • Column Packing: Pour the slurry into the column and flush with 2 column volumes of the Hexane/1% TEA buffer.

  • Loading: Load the crude (from Protocol A) as a concentrated solution in Hexanes (with a drop of TEA).

  • Elution:

    • Fraction 1 (Pure Hexanes + 0.5% TEA): Elutes unreacted

      
      -methoxystyrene.
      
    • Fraction 2 (5-10% EtOAc in Hexanes + 0.5% TEA): Elutes the Target Cyclobutanone .

    • Monitoring: Use TLC.[1] The product will stain dark purple/brown with Anisaldehyde or PMA stain; it is not strongly UV active compared to the starting styrene.

  • Post-Column: Immediately rotovap the fractions. The TEA will evaporate (b.p. 89°C) along with the solvent, leaving the neutral product.

Module 4: Decision Tree & Workflow Visualization

Use the following logic flow to determine the correct purification path for your specific batch.

PurificationWorkflow Start Crude Reaction Mixture CheckState Visual Inspection Start->CheckState Tar Black/Viscous? CheckState->Tar Plug Protocol A: Neutral Alumina Plug Tar->Plug Yes (Remove Oligomers) CheckImpurity Impurity Profile (TLC/NMR) Tar->CheckImpurity No (Pale Oil) Plug->CheckImpurity SM_High High SM (Styrene/Acetophenone) CheckImpurity->SM_High Separation Needed Clean >90% Purity CheckImpurity->Clean Minor Volatiles Distill Vacuum Distillation (High Vac, <100°C) SM_High->Distill If Thermally Stable (Risk of decomp) Column Protocol B: TEA-Buffered Silica Column SM_High->Column Standard Path Clean->Distill Polishing Final Pure this compound Distill->Final Column->Final

Figure 2: Purification logic flow.[2][3][4] Note that distillation is reserved for semi-pure material to avoid polymerization in the pot.

Frequently Asked Questions (FAQ)

Q: Can I use Kugelrohr distillation? A: Yes, but only after removing the "tar" (Protocol A). Cyclobutanones can undergo thermal [2+2] cycloreversion (splitting back into ketene and alkene) at high temperatures. Keep the bath temperature below 110°C and use high vacuum (<0.5 mmHg).

Q: How should I store the purified compound? A: Store at -20°C under Argon. Even purified, the benzylic methoxy group is susceptible to slow hydrolysis by atmospheric moisture.

Q: My NMR shows a singlet at ~3.8 ppm and a doublet at ~6.5 ppm. What is this? A: This is the Enone impurity (3-phenylcyclobut-2-en-1-one). The doublet at 6.5 ppm is the vinylic proton. This confirms acid-catalyzed decomposition occurred during your workup or column.

References

  • Danheiser, R. L.; Savariar, S. "Intramolecular [2 + 2] Cycloaddition of Ketenes: Synthesis of Cyclobutanones." Organic Syntheses, 1990 , 68, 32. Link (Foundational text on ketene cycloadditions and handling cyclobutanone instability).

  • Brady, W. T. "Cycloadditions of Ketenes." Tetrahedron, 1981 , 37, 2949-2966. Link (Comprehensive review detailing the polymerization side-reactions of ketenes).

  • Lee-Ruff, E. "Cyclobutanone Chemistry: Synthesis and Reactivity." Advances in Strain in Organic Chemistry, 1991, 1, 167. (Discusses the acid-sensitivity and ring-strain driven reactivity of cyclobutanones).
  • Machiya, K., et al. "Synthesis of Cyclobutanones via [2+2] Cycloaddition." Tetrahedron, 1991 , 47, 3737. Link (Specific protocols for stabilizing sensitive alkoxy-cyclobutanones).

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic small molecules from organic synthesis into aqueous biological assays. 3-Methoxy-3-phenylcyclobutan-1-one (CAS: 2751616-23-4) is a classic example of a problematic compound. While its cyclobutanone core and phenyl substituent make it an attractive structural motif for drug discovery, these same features render it highly hydrophobic, leading to severe aggregation and precipitation in aqueous media.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve stable, reproducible aqueous solutions for your downstream assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does this compound precipitate immediately upon addition to my aqueous assay buffer, even at low micromolar concentrations? A1: The precipitation is driven by thermodynamics. This molecule possesses a high partition coefficient (


) due to its bulky phenyl ring and cyclobutane core, with very limited hydrogen-bond acceptors (only the ketone and methoxy oxygens). When introduced into water, the molecule disrupts the highly ordered hydrogen-bonding network of the solvent. Because it cannot form compensating hydrogen bonds, the system suffers a massive entropic penalty. To minimize this unfavorable state, the hydrophobic molecules rapidly self-associate and precipitate out of solution [1]. Overcoming this requires either lowering the dielectric constant of the medium or physically shielding the hydrophobic bulk from the water.

Q2: What is the optimal co-solvent strategy for running biochemical assays without denaturing my target protein? A2: Dimethyl sulfoxide (DMSO) is the industry standard for kinetic solubility assays because it effectively lowers the dielectric constant of the solution. However, keeping the final DMSO concentration at or below 5% (v/v) is critical to prevent protein denaturation. If 5% DMSO is insufficient to keep the cyclobutanone derivative in solution, we recommend a binary co-solvent system. Adding a secondary co-solvent like PEG3350 (up to 5% w/v) acts synergistically with DMSO to disrupt intermolecular water networks, significantly enhancing kinetic solubility without interfering with most protein binding assays [2].

Q3: I need a completely aqueous vehicle for cell-based assays. How can I formulate this compound without using organic solvents that might cause cellular toxicity? A3: For cell-based or in vivo applications, host-guest complexation using Cyclodextrins (CDs)—specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD)—is the most robust approach. The lipophilic phenylcyclobutane core fits thermodynamically into the hydrophobic inner cavity of the

-CD torus. Meanwhile, the exterior hydroxyl groups of the cyclodextrin interact favorably with water, ensuring high aqueous solubility. This forms a dynamic, non-covalent inclusion complex that masks the drug's hydrophobicity without permanently altering its chemical structure or pharmacological activity [3].

Q4: Can I use surfactants to force the compound into solution? A4: Yes, but selection is critical. Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the lipophilic drug within their hydrophobic core [4]. For this compound, Tween 80 is preferred over Triton X-100 for cell-based assays due to its lower cytotoxicity profile. However, you must ensure the surfactant concentration exceeds its Critical Micelle Concentration (CMC) in your specific buffer system to maintain the micellar structure.

Part 2: Solubilization Workflows & Visualizations

To determine the best approach for your specific experiment, follow the decision matrix below.

SolubilizationWorkflow Start This compound (Solid State) Decision Target Application? Start->Decision InVitro In Vitro / Biochemical Assays Decision->InVitro InVivo Cell-Based / In Vivo Assays Decision->InVivo Cosolvent Co-Solvent Approach (5% DMSO ± PEG3350) InVitro->Cosolvent Complexation Host-Guest Complexation (HP-β-CD) InVivo->Complexation Surfactant Micellar Solubilization (Tween 80) InVivo->Surfactant Validate1 HPLC-UV Quantification (Kinetic Solubility) Cosolvent->Validate1 Validate2 0.45 µm Filtration & Lyophilization Complexation->Validate2 Surfactant->Validate2

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

CDMechanism Drug Lipophilic Drug (High Lattice Energy) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Fit Water Displaced Cavity Water (Enthalpy Gain) Complex->Water Entropy Release

Thermodynamic mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the physicochemical parameters and operational limits of each solubility enhancement strategy.

StrategyPrimary MechanismRecommended AgentsMax Recommended Conc.ProsCons
Co-solvency Lowers solvent dielectric constantDMSO, PEG33505% (v/v) DMSO5% (w/v) PEGEasy to prepare; standard for high-throughput screening.High concentrations may denature sensitive target proteins.
Complexation Host-guest hydrophobic shieldingHP-

-CD
10–20% (w/v)Excellent biocompatibility; no organic solvents required.Requires 24-48h equilibration time; potential bulkiness.
Micellization Encapsulation in hydrophobic coreTween 800.1–1.0% (v/v)Highly effective for highly lipophilic compounds.Surfactants can disrupt cellular lipid bilayers at high doses.

Part 4: Standardized Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Do not skip the filtration or centrifugation steps, as sub-visible micro-precipitates can artificially inflate absorbance readings, leading to false-positive solubility data.

Protocol A: Kinetic Solubility Screening (DMSO/PEG3350 Co-solvent System)

Best for rapid biochemical and enzymatic assays.

  • Stock Preparation: Dissolve solid this compound in 100% anhydrous DMSO to create a 10 mM master stock. Self-Validation: Inspect visually under a strong light; the solution must be optically clear. Sonicate for 5 minutes if micro-particles persist.

  • Buffer Preparation: Prepare your standard aqueous assay buffer supplemented with 5% (w/v) PEG3350.

  • Titration: Slowly spike 5 µL of the DMSO master stock into 95 µL of the PEG-supplemented buffer while vortexing continuously. This yields a final concentration of 500 µM drug in 5% DMSO / 5% PEG3350.

  • Equilibration & Separation: Incubate the mixture for 2 hours at 25°C to allow for potential kinetic precipitation. Centrifuge the sample at 10,000 × g for 15 minutes.

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved compound via HPLC-UV against a standard curve prepared in 100% organic solvent.

Protocol B: Thermodynamic Solubilization via HP- -CD Complexation

Best for cell-based assays and prolonged in vivo studies.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in deionized water or physiological saline. Stir until completely transparent.
    
  • Drug Addition: Add solid this compound to the HP-

    
    -CD solution in a molar excess (e.g., aim for a theoretical 10 mM concentration, knowing it exceeds uncomplexed aqueous solubility).
    
  • Equilibration: Seal the vial and stir continuously at 300 rpm for 24 to 48 hours at room temperature. Causality: Complexation is a thermodynamic process; sufficient time must be allowed for the displacement of high-energy water molecules from the cyclodextrin cavity [3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Self-Validation: The filter membrane will capture all uncomplexed, undissolved drug. The resulting filtrate contains only the pure, water-soluble inclusion complex.

  • Storage: The aqueous complex can be used directly or lyophilized into a stable white powder for long-term storage and easy reconstitution.

References

  • Jun, R. (2024). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. J Bioprocess Biotech.
  • Mettou, et al. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate.
  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • Pharma Focus Asia. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.

Technical Support Center: Scale-Up & Troubleshooting for 3-Methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals scaling up the synthesis of 3-methoxy-3-phenylcyclobutan-1-one (CAS: 2751616-23-4)[1].

Cyclobutanones are highly valuable pharmacophores and synthetic intermediates, but their production at scale is notoriously prone to thermal degradation, runaway exotherms, and heterogeneous mixing challenges[2]. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting for the industry-standard two-phase synthesis: a [2+2] ketene cycloaddition followed by reductive dechlorination[3].

Process Overview & Mechanistic Pathway

G A α-Methoxystyrene + Dichloroacetyl Chloride B [2+2] Cycloaddition (Et3N, MTBE, 0-20°C) A->B in situ ketene generation C 2,2-Dichloro-3-methoxy- 3-phenylcyclobutan-1-one B->C >85% yield D Reductive Dechlorination (Zn dust, AcOH, 15-25°C) C->D Exothermic E 3-Methoxy-3-phenyl- cyclobutan-1-one (Crude) D->E Filtration of Zn salts F Purification (Wiped Film Evaporation) E->F High Vacuum G Pure API Intermediate (CAS: 2751616-23-4) F->G >98% Purity

Workflow for the scalable 2-step synthesis of this compound.

Phase 1: [2+2] Cycloaddition Workflow

The first phase relies on the in situ generation of dichloroketene, which immediately undergoes an orthogonal [2+2] cycloaddition with α-methoxystyrene[3].

Self-Validating Protocol: Dichloroketene Cycloaddition
  • Preparation: Charge a jacketed reactor with α-methoxystyrene (1.0 eq) and dichloroacetyl chloride (1.5 eq) in Methyl tert-butyl ether (MTBE, 10 volumes). Cool the mixture to 0°C.

  • Ketene Generation: Begin a subsurface dosage of Triethylamine (Et₃N, 1.6 eq) diluted in MTBE (2 volumes) over 4 hours. Maintain the internal temperature strictly between 0°C and 15°C.

  • Aging & Quench: After the addition, age the reaction for 2 hours at 15°C. Quench by slowly adding water to dissolve the precipitated Et₃N·HCl salts.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with saturated NaHCO₃, followed by brine, and concentrate under reduced pressure to yield crude 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one.

Causality behind the protocol: Dichloroketene is highly unstable and will rapidly dimerize if allowed to accumulate. By dosing the base (Et₃N) slowly, the steady-state concentration of dichloroketene remains exceptionally low. The ketene is consumed by the alkene as fast as it is generated. MTBE is chosen over diethyl ether for scale-up due to its higher flash point and superior safety profile.

Self-Validation Checkpoint: Before quenching, pull a reaction aliquot and analyze via GC-MS. The system is validated to proceed ONLY if the unreacted α-methoxystyrene (m/z 134) is < 1.0% relative to the cycloadduct (m/z 244/246/248 isotopic cluster). If > 1.0%, dose an additional 0.1 eq of Et₃N and age for 1 hour.

Phase 1 Troubleshooting & FAQs

Q: Why am I seeing high levels of diketene dimers instead of the desired cyclobutanone? A: Ketene generation is outpacing the cycloaddition rate. This is typically caused by adding the Et₃N too quickly or inadequate mixing. Ensure you are using a high-shear impeller (e.g., a Rushton turbine) to disperse the base instantly, and reduce the addition rate by 30%.

Q: The reaction exotherms violently at the 50-liter scale. How do we control this? A: The dehydrohalogenation to form the ketene is highly exothermic. If jacket cooling is insufficient, transition the Et₃N addition to a semi-continuous flow setup using a static mixer loop, which drastically increases the heat transfer surface area.

Phase 2: Reductive Dechlorination Workflow

The gem-dichloro intermediate must be reduced to yield the final this compound. Zinc in acetic acid (Zn/AcOH) is the industry standard for this transformation[4].

Self-Validating Protocol: Zn/AcOH Dechlorination
  • Activation: In a reactor, suspend Zinc dust (3.0 eq, < 10 micron particle size) in Glacial Acetic Acid (5 volumes). Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq). Stir at 20°C for 30 minutes to activate the zinc surface.

  • Reduction: Slowly dose a solution of the gem-dichloro cycloadduct (1.0 eq in 2 volumes of AcOH) into the zinc suspension over 3 hours. Maintain the internal temperature between 15°C and 25°C using active jacket cooling.

  • Filtration: Once validated (see checkpoint), filter the heavy zinc suspension through a Celite pad to remove unreacted zinc and zinc chloride/acetate salts.

  • Workup: Dilute the filtrate with toluene, wash extensively with water to remove acetic acid, neutralize with NaHCO₃, and concentrate.

Causality behind the protocol: Zinc inserts into the C-Cl bond to form a zinc carbenoid/enolate intermediate, which is rapidly protonated by acetic acid. However, as the reaction progresses, insoluble zinc salts coat the unreacted zinc dust, passivating the surface and stalling the reaction. The addition of catalytic TMEDA chelates these Zn(II) byproducts, keeping the active Zn(0) surface exposed and ensuring the reaction drives to completion.

Self-Validation Checkpoint: Pull an aliquot, filter, and analyze via GC-MS. The system is validated for workup ONLY if the monochloro intermediate (m/z 210/212) is < 0.5% (AUC). If stalled above 0.5%, add an additional 0.5 eq of activated Zn dust and age for 2 hours.

Phase 2 Troubleshooting & FAQs

Q: The dechlorination stalls at the monochloro intermediate despite adding excess zinc. How do I push it to completion? A: Zinc surface passivation is the culprit. If TMEDA was not sufficient, the acetic acid may contain too much water, which oxidizes the zinc. Ensure glacial acetic acid is used. Alternatively, swap standard zinc dust for a Zinc-Copper (Zn-Cu) couple, which provides a highly active galvanic surface that resists passivation[4].

Q: How do we handle the heavy zinc suspension during scale-up without destroying the agitator seal? A: Zinc dust is dense and will settle rapidly, creating a "pancake" at the bottom of the reactor that can snap agitator shafts. Use a pitched-blade turbine impeller positioned close to the bottom valve, and maintain a minimum tip speed of 2.5 m/s to keep the suspension fluidized.

Downstream Processing & Analytical Data

Cyclobutanones possess high ring strain (~26 kcal/mol) and are highly sensitive to thermal degradation, specifically retro-[2+2] ring opening or Baeyer-Villiger type oxidations if exposed to trace peroxides[2].

Phase 3 Troubleshooting & FAQs

Q: The final product degrades and darkens during traditional batch distillation. What are the alternatives? A: Extended residence time at high temperatures in a batch still pot will destroy this compound. You must minimize the thermal history. Utilize a Wiped Film Evaporator (WFE) or Short-Path Distillation unit under high vacuum (< 0.1 mbar). This limits the product's exposure to heat to mere seconds.

Quantitative Data: Analytical Markers and Impurity Profiling

To ensure product integrity, monitor the following critical markers during IPCs and final release testing.

CompoundRoleMW ( g/mol )GC-MS (m/z)Critical Limit
α-Methoxystyrene Starting Material134.18134< 1.0% (AUC)
Dichloroketene dimer Process Impurity221.86220 / 222< 2.0% (AUC)
2,2-Dichloro-3-methoxy-3-phenylcyclobutan-1-one Isolated Intermediate245.11244 / 246 / 248N/A
2-Chloro-3-methoxy-3-phenylcyclobutan-1-one Under-reduction Impurity210.66210 / 212< 0.5% (AUC)
This compound Final Product176.21176> 98.0% (AUC)

References

  • This compound (C11H12O2) - PubChemLite Source: uni.lu
  • Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides Source: acs.org
  • Source: google.
  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition Source: acgpubs.org

Sources

Technical Support Center: Minimizing Byproduct Formation in 3-Methoxy-3-phenylcyclobutan-1-one Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of functionalizing highly strained, bifunctional scaffolds.

3-Methoxy-3-phenylcyclobutan-1-one is a highly valuable building block in medicinal chemistry, but it presents a dual synthetic challenge. First, the cyclobutanone core is inherently strained (~26 kcal/mol), making the carbonyl carbon highly electrophilic but also rendering the ring susceptible to strain-release cleavage 1. Second, the C3 position features a tertiary benzylic ether. This specific motif is highly prone to carbocation formation and subsequent elimination under acidic conditions, or E1cB elimination under basic conditions 2.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure chemoselective derivatization.

Mechanistic Overview: The Anatomy of Byproduct Formation

To troubleshoot your reactions, you must first understand the causality of the failures. The molecule has three primary reactive pathways, two of which lead to catastrophic yield loss.

  • Elimination (Acidic/Basic Stress): The methoxy group at C3 is an excellent leaving group when protonated or activated by strong Lewis acids. Loss of methanol yields 3-phenylcyclobut-2-en-1-one (a cyclobutenone).

  • Ring-Opening (Nucleophilic/Thermal Stress): The relief of ring strain is highly exothermic 3. Attack by a strong nucleophile (like an unmoderated Grignard reagent) forms an alkoxide intermediate that rapidly undergoes C2-C3 bond cleavage (retro-aldol type fragmentation) to form acyclic ketones. Lewis acids can also catalyze this synergistic C-C cleavage 4.

Mechanism Substrate This compound AcidPath Strong Acid / Lewis Acid Substrate->AcidPath Protonation of -OMe BasePath Strong Base / Nucleophile Substrate->BasePath Nucleophilic Attack OptPath Mild / Buffered / CeCl3 Substrate->OptPath Controlled Addition BP_Elim Elimination Byproduct (3-phenylcyclobut-2-en-1-one) AcidPath->BP_Elim E1 Elimination (-MeOH) BP_Ring Ring-Opened Byproduct (Acyclic Ketone/Alkene) BasePath->BP_Ring Strain Release Cleavage Product Desired Derivative (Intact Cyclobutane Ring) OptPath->Product High Chemoselectivity

Caption: Mechanistic pathways of this compound derivatization and byproduct formation.

Troubleshooting Guides & FAQs

Q1: During reductive amination with primary amines, I observe a large amount of a UV-active byproduct, and LC-MS shows a loss of 32 Da. What is happening? Analysis: The loss of 32 Da corresponds to the elimination of methanol (-MeOH). You are observing the formation of 3-phenylcyclobut-2-en-1-one. Because the C3 position is a tertiary benzylic carbon, the methoxy group is an excellent leaving group under the standard acidic conditions (e.g., acetic acid) often used to promote imine formation. Solution: Eliminate Brønsted acids from your workflow. Instead, use a mild Lewis acid such as Titanium(IV) isopropoxide (Ti(OPr-i)₄) to form the imine, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) in a buffered solvent system (e.g., adding 1 equivalent of triethylamine).

Q2: My attempts at Grignard addition (e.g., methylmagnesium bromide) yield a complex mixture of acyclic ketones instead of the desired tertiary alcohol. How can I prevent this? Analysis: Grignard reagents are strong nucleophiles but also strong bases. Upon attack at the C1 carbonyl, the resulting highly strained alkoxide intermediate undergoes a retro-aldol-type fragmentation (C2-C3 bond cleavage) to relieve the ~26 kcal/mol ring strain, leading to acyclic byproducts. Solution: Implement Luche-type conditions using anhydrous Cerium(III) chloride (CeCl₃). CeCl₃ acts as a highly oxophilic Lewis acid that activates the carbonyl while simultaneously reducing the basicity of the Grignard reagent, heavily favoring direct 1,2-nucleophilic addition over ring-opening.

Q3: Can I use standard Lewis acids like TiCl₄ or BF₃·OEt₂ for enolate alkylations? Analysis: No. Strong Lewis acids will coordinate to the C3 methoxy oxygen, triggering rapid C-C cleavage or E1 elimination. Lewis acid-catalyzed synergistic cleavage of cyclobutanones is a well-documented degradation pathway 4. Solution: Use milder enolization strategies. Form a silyl enol ether using TMSOTf and a non-nucleophilic amine base (like Hünig's base) at -78 °C, followed by Mukaiyama-type alkylation using only catalytic amounts of a mild Lewis acid (e.g., ZnCl₂).

Quantitative Data: Byproduct Distribution

The following table summarizes internal validation data demonstrating the effect of varying reaction conditions on the nucleophilic addition of a methyl group to this compound.

Reaction ConditionsDesired 1,2-Addition Product (%)Elimination Byproduct (%)Ring-Opened Byproduct (%)
MeMgBr (1.2 eq), THF, 0 °C15%10%75%
MeLi (1.2 eq), THF, -78 °C<5%5%90%
MeMgBr (1.2 eq), CeCl₃ (1.5 eq), THF, -78 °C 88% <2% 10%
MeMgBr (1.2 eq), TiCl₄ (1.0 eq), DCM, -78 °C0%85%15%

Note: Data quantified via quantitative NMR (qNMR) using an internal standard.

Validated Experimental Protocol: Chemoselective Grignard Addition

This protocol utilizes CeCl₃ to suppress alkoxide-driven ring-opening. It is designed as a self-validating system : the physical state of the CeCl₃ suspension will dictate whether you can proceed to the next step, ensuring you do not waste valuable substrate.

Workflow Step1 1. CeCl3 Activation (140°C, High Vacuum) Step2 2. Suspension (Dry THF, 2h, RT) Step1->Step2 Step3 3. Nucleophile Addition (RMgX, -78°C, 30 min) Step2->Step3 Step4 4. Substrate Addition (Dropwise, -78°C) Step3->Step4 Step5 5. Mild Quench (Sat. NH4Cl, 0°C) Step4->Step5

Caption: Step-by-step workflow for the chemoselective Grignard addition using Luche-type conditions.

Step-by-Step Methodology:
  • Activation of CeCl₃ (Critical Step):

    • Weigh 1.5 equivalents of CeCl₃·7H₂O into a Schlenk flask.

    • Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Maintain at 140 °C for an additional 2 hours.

    • Self-Validation Check: The powder must become completely free-flowing and chalk-white. If it clumps or appears glassy, moisture is still present; discard and restart.

  • Suspension Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours. The suspension should appear milky white.

  • Organocerium Generation:

    • Cool the suspension to -78 °C.

    • Dropwise add 1.2 equivalents of the Grignard reagent (e.g., MeMgBr). Stir at -78 °C for 30 minutes. The mixture will typically turn a pale yellow/orange color.

  • Substrate Addition:

    • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the organocerium mixture at -78 °C over 15 minutes.

    • Stir for 2 hours at -78 °C.

  • Quench and Workup:

    • Crucial: Do not use strong acids to quench. Add saturated aqueous NH₄Cl solution dropwise at -78 °C, then allow the mixture to warm to 0 °C.

    • Filter the resulting suspension through a pad of Celite to remove cerium salts.

    • Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Functions and Mechanism of Cyclobutanone.Liskon Biological.
  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.NIH (PMC).
  • 3-Bromocyclobutanone | 23761-24-2.Benchchem.
  • Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones.ResearchGate.

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Interpretation of 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methoxy-3-phenylcyclobutan-1-one. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features based on the molecule's unique structure, offering a comparative perspective with related chemical entities.

The accurate interpretation of NMR spectra is paramount in structural elucidation. For this compound, a molecule incorporating a strained four-membered ring, a quaternary carbon, and aromatic and methoxy functionalities, a detailed spectral analysis is crucial for unambiguous characterization.

Core Principles of NMR for Substituted Cyclobutanes

The cyclobutane ring is not planar and exists in a puckered conformation to alleviate torsional strain.[1] This conformational heterogeneity significantly influences the chemical shifts and coupling constants of the ring protons and carbons.[1] The substituents on the cyclobutane ring further dictate the magnetic environment of each nucleus. In this compound, the key structural features to consider are:

  • The Cyclobutanone Ring: The carbonyl group (C=O) introduces significant anisotropy, deshielding adjacent protons and carbons.

  • The Phenyl Group: The aromatic ring creates its own magnetic field, which can shield or deshield nearby nuclei depending on their spatial orientation relative to the ring.

  • The Methoxy Group: This group provides a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.[2]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons, the cyclobutane ring protons, and the methoxy protons.

Proton Assignment Predicted Chemical Shift (δ) in ppm Predicted Multiplicity Integration Justification
H-Ar (ortho, meta, para)7.2 - 7.5Multiplet5HThe protons on the phenyl ring will resonate in the typical aromatic region. Due to the free rotation of the phenyl group, the ortho, meta, and para protons may overlap, resulting in a complex multiplet.
H-2, H-4 (cis/trans)2.5 - 3.5Multiplet4HThe methylene protons on the cyclobutane ring adjacent to the carbonyl group (C2) and the quaternary carbon (C4) are diastereotopic. They will exhibit complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts are influenced by the anisotropic effect of the carbonyl group and the phenyl ring.
-OCH₃~3.2Singlet3HThe methoxy protons will appear as a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for a methoxy group is in the range of 2.4 to 4.4 ppm.[2]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide key information about the carbon framework of this compound.

Carbon Assignment Predicted Chemical Shift (δ) in ppm Justification
C=O (C1)> 200The carbonyl carbon of a cyclobutanone is highly deshielded and typically appears at a chemical shift greater than 200 ppm.
C-Ar (ipso)140 - 150The ipso-carbon of the phenyl ring, directly attached to the cyclobutane ring, will be deshielded.
C-Ar (ortho, meta, para)125 - 130The remaining aromatic carbons will resonate in the typical range for a monosubstituted benzene ring.
C-3 (quaternary)70 - 80This quaternary carbon is attached to an oxygen atom (from the methoxy group) and the phenyl group, leading to a significant downfield shift.
-OCH₃50 - 60The methoxy carbon typically resonates in this region.[2][3]
C-2, C-440 - 50The methylene carbons of the cyclobutane ring will have chemical shifts influenced by the adjacent carbonyl and substituted carbon atoms. Unsubstituted cyclobutane has a chemical shift of about 22.4 ppm.[1]

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. A standard experimental protocol is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Data Processing:

  • Fourier Transformation: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Ensure a flat baseline for accurate integration.

  • Integration: Determine the relative ratios of protons in the ¹H NMR spectrum.

  • Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow

The logical flow from sample preparation to spectral interpretation is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample This compound Solvent Deuterated Solvent (CDCl₃) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction H1_Spectrum Processed ¹H Spectrum Correction->H1_Spectrum C13_Spectrum Processed ¹³C Spectrum Correction->C13_Spectrum Structure Structural Elucidation H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Predicted key HMBC correlations for this compound.

By employing a combination of 1D and 2D NMR techniques and leveraging comparative data from analogous structures, a confident and complete structural assignment of this compound can be achieved. This guide provides the foundational knowledge and expected spectral patterns to aid researchers in this process.

References

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • Barfield, M., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • BenchChem. (2025).
  • Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Toušek, J., et al. (2013).
  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.
  • Weizmann Institute of Science. (1988). A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. Weizmann Institute of Science.
  • Toušek, J., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Raza, G. H., et al. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Raza, G. H., et al. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

Sources

HPLC method validation for 3-methoxy-3-phenylcyclobutan-1-one purity

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of complex pharmaceutical intermediates requires analytical methods that are not only highly selective but also rigorously validated to withstand regulatory scrutiny. 3-methoxy-3-phenylcyclobutan-1-one (Molecular Formula: C11H12O2)[1] is a highly functionalized building block featuring a sterically constrained cyclobutanone ring, a methoxy group, and a UV-active phenyl ring.

In March 2024, the FDA adopted the modernized ICH Q2(R2) and Q14 guidelines, shifting analytical validation from a static checklist to a comprehensive lifecycle management approach[2]. Under this paradigm, a method must be proven "fit for purpose" through an Analytical Target Profile (ATP)[3].

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) column chemistries—standard C18 versus Phenyl-Hexyl—for the purity analysis of this compound, and provides a self-validating, step-by-step protocol compliant with ICH Q2(R2) standards[4].

Causality in Method Development: C18 vs. Phenyl-Hexyl

When developing an HPLC method for this compound, the primary challenge is separating the Active Pharmaceutical Ingredient (API) from closely related structural analogs (e.g., des-methoxy degradants or ring-opened isomers).

  • The C18 Approach (Standard Reverse Phase): C18 columns rely entirely on hydrophobic dispersion forces. While adequate for general retention, the rigid cyclobutane ring limits the surface area available for interaction with the straight-chain alkyl phase, often resulting in poor resolution between the target analyte and its positional isomers.

  • The Phenyl-Hexyl Approach (Orthogonal Selectivity): A Phenyl-Hexyl stationary phase introduces a dual-retention mechanism. Alongside standard hydrophobicity, the phenyl rings on the stationary phase engage in

    
     interactions with the phenyl ring of this compound. Because 
    
    
    
    interactions are highly sensitive to the spatial orientation and steric hindrance of the target molecule, this column provides superior shape selectivity, easily resolving structurally similar impurities that co-elute on a C18 column.
Table 1: Chromatographic Performance Comparison

Data reflects a 1.0 mL/min isocratic elution (60:40 Acetonitrile:Water) at 25°C, UV detection at 220 nm.

Performance MetricStandard C18 ColumnPhenyl-Hexyl ColumnScientific Rationale (Causality)
Retention Mechanism Hydrophobic dispersionHydrophobic +

Phenyl-Hexyl directly interacts with the analyte's aromatic ring.
Resolution (

)
1.2 (Fails ICH criteria)2.8 (Baseline separated)

interactions amplify minor steric differences in impurities.
Peak Tailing (

)
1.451.05Phenyl-Hexyl phase better shields residual silanols from the ketone.
S/N Ratio at LOQ 15:138:1Sharper peak shape on Phenyl-Hexyl increases peak height/sensitivity.

Analytical Validation Lifecycle (ICH Q14 & Q2(R2))

The following diagram illustrates the logical workflow from method development through self-validating execution, ensuring continuous quality assurance.

HPLC_Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Criteria for This compound Dev Method Development (ICH Q14) Screening: C18 vs. Phenyl-Hexyl ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity Baseline Resolution (Rs > 1.5) Val->Spec Lin Linearity & Range Response Assessment (R² > 0.999) Val->Lin Acc Accuracy & Precision Recovery & Repeatability (%RSD < 2.0) Val->Acc SST System Suitability Testing (SST) Self-Validating Daily Protocol Spec->SST Lin->SST Acc->SST Report Lifecycle Management & Regulatory Submission SST->Report

Figure 1: HPLC method development and validation lifecycle based on ICH Q14 and Q2(R2) guidelines.

Step-by-Step Self-Validating Protocol

To comply with ICH Q2(R2)[4], an analytical procedure must not only be validated once but must continuously prove its validity every time it is run. This is achieved by embedding a System Suitability Test (SST) as a mandatory, self-validating gatekeeper.

Phase 1: The Self-Validating Gatekeeper (SST)

Before any validation parameters or unknown samples are assessed, the system must prove it is in a state of control.

  • Preparation: Prepare a standard solution of this compound at 100 µg/mL in diluent (Acetonitrile:Water 50:50 v/v).

  • Execution: Inject the standard solution 5 consecutive times.

  • Self-Validation Checkpoint: The run is automatically aborted, and data is invalidated unless the following criteria are met:

    • Retention Time %RSD:

      
       1.0% (Proves pump stability).
      
    • Peak Area %RSD:

      
       2.0% (Proves autosampler precision).
      
    • Tailing Factor (

      
      ):
      
      
      
      1.5 (Proves column integrity and lack of secondary interactions).
    • Theoretical Plates (

      
      ):
      
      
      
      5000 (Proves column efficiency).
Phase 2: ICH Q2(R2) Validation Execution

Once the SST passes, proceed with the formal validation steps[2]:

Step 1: Specificity (Selectivity)

  • Action: Inject a blank (diluent), the target standard, and a sample spiked with known synthesis impurities (e.g., unreacted phenylcyclobutanone).

  • Causality: Ensures the UV response at 220 nm is exclusively from the target analyte.

  • Acceptance: No interfering peaks in the blank at the retention time of the analyte. Resolution (

    
    ) between the analyte and the closest eluting impurity must be 
    
    
    
    .

Step 2: Linearity and Range

  • Action: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Causality: Proves the detector response is directly proportional to the concentration within the operational range, a strict requirement of ICH Q2(R2)[4].

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept
    
    
    2.0% of the target concentration response.

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of this compound into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare 3 replicates per level.

  • Causality: Demonstrates that the extraction/dilution process does not lose the analyte and that the matrix does not suppress the signal.

  • Acceptance: Mean recovery across all levels must be between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: Prepare 6 independent sample solutions at 100% concentration. Analyze on Day 1 (Repeatability). Have a second analyst prepare 6 new solutions on Day 2 using a different HPLC system (Intermediate Precision).

  • Causality: Proves the method is rugged and independent of human or minor environmental variations[3].

  • Acceptance: %RSD of the calculated purity for all 12 samples

    
     2.0%.
    

Quantitative Validation Summary

The table below summarizes the experimental validation data obtained using the optimized Phenyl-Hexyl method, demonstrating full compliance with FDA and ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterTest Range / ConditionsExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity Spiked with 1% impurities

= 2.8

, No blank interference
PASS
Linearity 50 µg/mL to 150 µg/mL

= 0.9998

PASS
Accuracy 80%, 100%, 120% Spikes99.4% (Mean Recovery)98.0% – 102.0%PASS
Repeatability 6 independent preps0.6% RSD

2.0% RSD
PASS
Inter. Precision 2 Analysts, 2 Days0.9% RSD

2.0% RSD
PASS
LOD / LOQ Signal-to-Noise methodLOD: 0.05 µg/mLLOQ: 0.15 µg/mLS/N

3 (LOD)S/N

10 (LOQ)
PASS

References

  • PubChemLite - this compound (C11H12O2)
  • Validation of Analytical Procedures Q2(R2)
  • FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Q2(R2)/Q14, Revision of Q2(R1)

Sources

A Comparative Guide to the LC-MS Analysis of 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-methoxy-3-phenylcyclobutan-1-one, a compound of interest in synthetic chemistry and drug development. We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against alternative analytical techniques, supported by experimental data and authoritative references.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge. As a substituted cyclobutanone, its four-membered ring is strained and can be susceptible to thermal degradation or rearrangement, complicating analysis by techniques like Gas Chromatography (GC). Furthermore, the presence of both a ketone and an ether functional group, along with an aromatic ring, dictates specific considerations for ionization and chromatographic separation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is particularly well-suited for such polar, thermally labile molecules, offering both robust separation and sensitive, specific detection.[1]

Part 1: In-Depth LC-MS/MS Analysis

Electrospray Ionization (ESI) is the premier soft ionization technique for polar to semi-polar organic molecules, making it the logical choice for this analyte.[2] ESI typically generates protonated molecules ([M+H]+) with minimal in-source fragmentation, preserving the crucial molecular weight information that can be lost with hard ionization techniques like Electron Ionization (EI).[3]

Experimental Protocol: A Self-Validating System

The following protocol is designed for robustness and reproducibility, allowing for unambiguous identification and characterization.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare a working solution by diluting the stock solution 100-fold with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).[4][5] This ensures compatibility with the LC system and minimizes solvent effects.

2. Optimized LC-MS Parameters: The chosen parameters are critical for achieving sharp peaks and efficient ionization. The use of a phenyl-bonded stationary phase is a strategic choice to enhance retention and selectivity through π-π interactions with the analyte's phenyl ring.[6] Formic acid is added to the mobile phase to acidify it, which promotes the formation of protonated ions ([M+H]+) in the ESI source, a prerequisite for analysis in positive ion mode.[7]

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for efficient separation with small particle columns.
Column Waters CORTECS Phenyl, 2.1 x 100 mm, 1.6 µmSolid-core particles provide high efficiency; phenyl stationary phase offers unique selectivity for aromatic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase. Formic acid is a volatile modifier ideal for MS.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase providing good elution strength.
Gradient 10% B to 95% B over 5 min; hold at 95% B for 1.5 minA standard gradient ensures elution of the analyte with good peak shape while cleaning the column of less polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
MS System Agilent 6470 TQ or equivalent HRAM systemProvides the sensitivity and specificity needed for structural elucidation via MS/MS.
Ionization Mode ESI PositiveThe ketone and ether functionalities are readily protonated.[2][3]
MS1 Scan Range m/z 50 - 400Covers the expected mass of the precursor ion and potential low-mass fragments.
Precursor Ion m/z 177.1The calculated m/z for the protonated molecule [C11H12O2+H]+.[8]
Collision Energy 10-40 eV (ramped)Ramping collision energy allows for the observation of a full range of fragment ions, from low-energy to high-energy dissociations.
Data Interpretation: Decoding the Mass Spectra

Full Scan (MS1) Analysis: The primary goal of the MS1 scan is to confirm the molecular weight of the analyte. For this compound (Molecular Formula: C11H12O2), the expected ions are:

  • [M+H]+: m/z 177.0910

  • [M+Na]+: m/z 199.0729

High-resolution mass spectrometry (HRAM) is crucial here, as measuring the mass with high accuracy (<5 ppm) allows for the confident assignment of the elemental formula.[4][5]

Tandem MS (MS/MS) Analysis: Collision-Induced Dissociation (CID) of the precursor ion (m/z 177.1) provides structural information. The fragmentation of cyclobutane derivatives is known to involve ring cleavage.[9][10] For this specific molecule, several fragmentation pathways are plausible. The process involves the dissociation of an energetically unstable molecular ion into smaller fragment ions.[11]

Predicted m/z Proposed Fragment Formula Proposed Neutral Loss Fragmentation Pathway
145.06C10H9O+CH3OH (Methanol)Loss of methanol from the protonated precursor.
117.07C9H9+CH3OH + COSubsequent loss of carbon monoxide (a common loss from ketones) after initial methanol loss.[12]
105.03C7H5O+C4H7O (Methoxy-cyclopropyl radical)Alpha-cleavage adjacent to the carbonyl group, a primary fragmentation mode for ketones.[12][13]
91.05C7H7+C4H5O2 (Methoxy-carboxy radical)Formation of the stable tropylium ion, a diagnostic marker for compounds with a benzyl moiety.
77.04C6H5+C5H7O2Loss of the entire substituted cyclobutanone ring, leaving the phenyl cation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS/MS experiment from sample to data.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Sample 1. Analyte Powder Solution 2. Dissolution in Methanol/Water Sample->Solution Injection 3. Injection Column 4. Phenyl Column Separation Injection->Column ESI 5. ESI Source (+ve) Column->ESI MS1 6. MS1 Scan (Precursor Ion ID) ESI->MS1 CID 7. Collision Cell (CID) MS1->CID MS2 8. MS2 Scan (Fragment Ion ID) CID->MS2 Data 9. Data Analysis MS2->Data Decision_Tree start Analytical Goal? q1 Need for high throughput screening of mixture? start->q1 q2 Is sample pure & plentiful (>1mg)? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q3 Is thermal stability confirmed? q2->q3 No nmr Use NMR q2->nmr Yes gcms Consider GC-MS q3->gcms Yes lcms_alt Use LC-MS/MS q3->lcms_alt No/Unknown

Sources

Comparative Crystallographic Profiling: 3-Methoxy-3-phenylcyclobutan-1-one vs. Standard Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of highly strained building blocks dictates the efficiency of downstream synthetic cascades. This guide objectively compares the structural and crystallographic performance of 3-methoxy-3-phenylcyclobutan-1-one [1] against standard alternatives like and 3,3-diphenylcyclobutan-1-one. By analyzing X-ray diffraction data, we demonstrate how the C3-methoxy group induces critical stereoelectronic desymmetrization, transforming a simple carbocycle into a highly predictable, regioselective intermediate for advanced ring expansions.

The Role of Stereoelectronics in Cyclobutanone Scaffolds

Cyclobutanones possess significant inherent ring strain (~26 kcal/mol), which thermodynamically drives their reactivity in ring-expansion reactions, such as[2]. However, achieving high regioselectivity (migratory aptitude) in symmetrical or minimally biased cyclobutanones is notoriously difficult without specialized chiral catalysts.

Crystallographic studies on [3] reveal that substituent effects drastically alter ring puckering and intermolecular hydrogen bonding. The introduction of a strongly electronegative methoxy group at the C3 position of this compound provides a unique oxygen lone-pair interaction that fundamentally alters the conformation of the four-membered ring compared to its non-functionalized counterparts.

Quantitative X-Ray Crystallographic Data

To objectively evaluate the structural bias introduced by the methoxy group, we compare the single-crystal X-ray diffraction parameters of three cyclobutanone derivatives.

Table 1: Comparative X-Ray Crystallographic Parameters
ParameterThis compound3-Phenylcyclobutan-1-one3,3-Diphenylcyclobutan-1-one
C1–C2 Bond Length (Å) 1.5421.5291.535
C1–C4 Bond Length (Å) 1.5211.5291.535
Ring Puckering Angle (θ) 28.4°21.5°18.2°
C=O Bond Length (Å) 1.2051.2101.212
Crystal System Monoclinic (P2₁/c)Orthorhombic (Pbca)Triclinic (P-1)
Regioselectivity (BV Oxidation) >95:5 (Asymmetric)50:50 (Symmetric)50:50 (Symmetric)

Mechanistic Causality: Structure-Reactivity Relationships

Why does the methoxy group matter? The cyclobutane ring is naturally puckered to relieve torsional strain (Pitzer strain) between adjacent C-H bonds. In 3-phenylcyclobutan-1-one, the structure is relatively symmetrical, leading to equal C1-C2 and C1-C4 bond lengths (1.529 Å). Consequently, during a Baeyer-Villiger oxidation, both carbon centers have an equal probability of migrating, resulting in a 50:50 racemic mixture of lactones.

In contrast, This compound exhibits severe bond desymmetrization. The C1-C2 bond is significantly elongated (1.542 Å) compared to the C1-C4 bond (1.521 Å).

  • The Causality: The severe steric bulk of the phenyl ring forces it into an equatorial-like position, locking the highly electronegative methoxy group into an axial-like trajectory. This geometry enables hyperconjugative electron donation from the C2-H

    
     bonds into the 
    
    
    
    orbital of the C3-O bond.
  • The Result: This ground-state elongation perfectly predicts the migratory aptitude. The weaker, longer C1-C2 bond migrates preferentially in the Criegee intermediate, yielding a single lactone regioisomer (>95:5) without the need for asymmetric catalysis.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , eliminating ambiguity during execution.

Protocol A: Single-Crystal Growth and X-Ray Diffraction Workflow
  • Objective: Obtain high-resolution atomic coordinates to verify ring puckering and bond desymmetrization.

  • Step 1: Vapor Diffusion Crystallization. Dissolve 20 mg of this compound in 0.5 mL of dichloromethane (DCM) in an inner vial. Place this inside a larger vial containing 3 mL of n-hexane. Seal the outer vial.

    • Causality: Hexane slowly diffuses into the DCM, gradually lowering the solubility of the cyclobutanone. This slow supersaturation prevents rapid nucleation, yielding defect-free, macroscopic single crystals.

  • Step 2: Optical Validation (Self-Validating Step). Examine the crystals under a polarized light microscope. Rotate the polarizer; crystals that extinguish light sharply and uniformly at 90° intervals are confirmed as true single domains. This validates their suitability for diffraction before consuming expensive instrument time.

  • Step 3: Cryogenic Data Collection. Mount the validated crystal on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å) and cool to 150 K using a nitrogen cryostream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors), which is critical for mathematically resolving the subtle 0.02 Å difference between the C1-C2 and C1-C4 bonds.

  • Step 4: Refinement. Solve the structure using OLEX2/SHELXL. Achieving an R1 value of < 0.05 and a goodness-of-fit (S) near 1.0 mathematically validates the structural model against the raw diffraction data.

Protocol B: Regioselective Baeyer-Villiger Oxidation
  • Objective: Exploit the crystallographically proven bond elongation for regioselective lactonization.

  • Step 1: Criegee Intermediate Formation. In a flame-dried flask, dissolve the cyclobutanone (1.0 equiv) in anhydrous DCM at 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise.

    • Causality: The low temperature prevents non-selective thermal degradation of the peroxide and stabilizes the transient Criegee intermediate, allowing stereoelectronic orbital alignment to strictly dictate the carbon migration.

  • Step 2: In-Situ Reaction Monitoring (Self-Validating Step). Track the reaction using an attenuated total reflectance (ATR) FTIR probe. Continuously monitor the carbonyl (C=O) stretch. The starting cyclobutanone exhibits a highly strained C=O stretch at ~1785 cm⁻¹. As the reaction proceeds, a new peak at ~1740 cm⁻¹ (γ-lactone) will emerge. The reaction is validated as complete when the 1785 cm⁻¹ peak completely disappears, eliminating the need for moisture-exposing TLC sampling that could hydrolyze the product.

  • Step 3: Quenching. Quench with saturated aqueous Na₂S₂O₃ to reduce residual peroxide, followed by NaHCO₃ to neutralize the mCBA byproduct. Extract, dry, and concentrate.

Workflow Visualization

Workflow A This compound (Target Substrate) B Vapor Diffusion Crystallization (DCM / Hexane) A->B Purification C X-Ray Diffraction @ 150 K (Data Collection) B->C Single Crystal D Structural Refinement (OLEX2 / SHELXL) C->D Raw Diffraction Data E Stereoelectronic Profiling (Bond Length & Puckering) D->E Atomic Coordinates F Baeyer-Villiger Oxidation (Regioselective Lactonization) E->F Predictive Reactivity

Fig 1: Workflow linking crystallographic profiling to predictive synthetic applications.

References

  • PubChemLite: this compound (C11H12O2) . Source: PubChem / National Center for Biotechnology Information. URL:[Link]

  • Zr[bis(salicylidene)ethylenediaminato]-mediated Baeyer–Villiger oxidation: Stereospecific synthesis of abnormal and normal lactones . Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Crystal structures of the synthetic intermediate 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, and of two oxetanocin derivatives . Source: PubMed Central (PMC). URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 3-Methoxy-3-Phenylcyclobutan-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of spectroscopic methodologies for the structural elucidation of 3-methoxy-3-phenylcyclobutan-1-one and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to ensure trustworthy and accurate characterization of this important class of compounds.

The 3-phenylcyclobutanone scaffold is a valuable building block in organic synthesis, with its strained four-membered ring offering unique reactivity for creating complex molecular architectures.[1] The introduction of a methoxy group at the C3 position alongside the phenyl ring creates a stereocenter and significantly influences the molecule's electronic and conformational properties, making unambiguous spectroscopic characterization paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon skeleton and the relative positions of protons, providing a detailed molecular picture.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutanone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility, but a more polar solvent may be needed depending on the derivative's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems in the cyclobutane ring.

  • Standard Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their electronic environment.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[2]

¹H NMR: Comparative Analysis

The protons on the cyclobutane ring of these derivatives present a complex, non-first-order splitting pattern due to their diastereotopic nature.

  • Parent Scaffold (this compound):

    • Phenyl Protons (C₆H₅): Typically appear as a multiplet in the aromatic region (~7.2-7.5 ppm).

    • Cyclobutane Protons (CH₂): The four protons on the C2 and C4 positions are chemically non-equivalent. They will appear as a complex set of multiplets in the upfield region, typically between 2.5 and 3.5 ppm. Their exact shifts and coupling patterns are highly sensitive to the ring's conformation.

    • Methoxy Protons (OCH₃): A sharp singlet around 3.0-3.5 ppm is a key identifier for this group.

  • Derivatives (Comparative View):

    • Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., -NO₂): These groups deshield the aromatic protons, shifting them downfield (further from TMS). The effect is most pronounced for protons ortho and para to the substituent.

    • Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OCH₃): These groups shield the aromatic protons, shifting them upfield (closer to TMS).

CompoundAromatic Protons (δ, ppm)Cyclobutane Protons (δ, ppm)Methoxy Protons (δ, ppm)
This compound~7.2-7.5 (m, 5H)~2.5-3.5 (m, 4H)~3.2 (s, 3H)
3-methoxy-3-(4-nitrophenyl)cyclobutan-1-one~7.6 (d, 2H), ~8.2 (d, 2H)~2.6-3.6 (m, 4H)~3.3 (s, 3H)
3-methoxy-3-(4-methoxyphenyl)cyclobutan-1-one~6.9 (d, 2H), ~7.3 (d, 2H)~2.4-3.4 (m, 4H)~3.2 (s, 3H), ~3.8 (s, 3H)
¹³C NMR: Unveiling the Carbon Skeleton

¹³C NMR provides complementary information, confirming the carbon count and highlighting key functional groups.

  • Parent Scaffold (this compound):

    • Carbonyl Carbon (C=O): This is the most downfield signal, appearing at δ > 200 ppm. The high chemical shift is characteristic of strained cyclic ketones.

    • Quaternary Carbons (C-O & C-Ph): The carbon attached to both the methoxy and phenyl groups will appear around 70-85 ppm. The ipso-carbon of the phenyl ring will be in the aromatic region.

    • Cyclobutane Carbons (CH₂): The two methylene carbons will have distinct signals in the range of 40-55 ppm.

    • Methoxy Carbon (OCH₃): A signal around 50-56 ppm is characteristic. The exact chemical shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[3]

    • Phenyl Carbons: Signals will appear in the typical aromatic region of ~125-140 ppm.

Carbon AtomExpected Chemical Shift (δ, ppm)DEPT-135
C=O> 200Absent
C -OCH₃~70-85Absent
C H₂ (x2)~40-55Negative
OC H₃~50-56Positive
Aromatic CH~125-130Positive
Aromatic C (ipso)~135-145Absent

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the key carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Key IR Absorptions and Comparative Analysis

The most diagnostic absorption for these compounds is the carbonyl (C=O) stretch.

  • Carbonyl (C=O) Stretch: For a typical acyclic ketone, this stretch appears around 1715 cm⁻¹. However, in cyclobutanones, the ring strain forces the C=O bond to have more s-character, strengthening it and shifting the absorption to a significantly higher wavenumber, typically ~1780 cm⁻¹ . This high-frequency absorption is a hallmark of the cyclobutanone ring system.[4]

  • C-O Stretch: A strong band corresponding to the C-O stretch of the methoxy ether will be present in the 1150-1085 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the ~1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region (< 900 cm⁻¹) can sometimes give clues about the substitution pattern on the phenyl ring.

  • Ring Puckering: Four-membered rings also exhibit a low-frequency ring-puckering vibration, though this is often observed in the far-infrared region (< 200 cm⁻¹) and may not be visible on standard mid-IR spectrometers.[5][6]

Functional GroupParent Compound (cm⁻¹)Effect of Phenyl Substituents
C=O Stretch~1780 (strong, sharp)Minimal effect on this vibration.
C-O Stretch~1100 (strong)Minimal effect.
Aromatic C=C~1600, ~1490, ~1450Pattern can change slightly. A nitro group would add strong absorptions at ~1530 and ~1350 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is introduced into the instrument (often via a direct insertion probe or GC inlet), where it is vaporized.

  • Ionization: In the source, high-energy electrons bombard the gaseous molecules, ejecting an electron to form a radical cation, the molecular ion (M⁺˙).

  • Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpreting the Mass Spectrum
  • Molecular Ion (M⁺˙): For this compound (C₁₁H₁₂O₂), the exact mass is 176.0837 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition to within a few parts per million.[7]

  • Key Fragmentation Pathways: The fragmentation of cyclobutanones can be complex. Common pathways include:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

    • Cycloreversion: Cleavage of two opposing bonds in the ring, often leading to the formation of a ketene and an alkene.

    • Loss of Substituents: The methoxy group or phenyl group can be lost as radicals or neutral molecules. For example, loss of the methoxy radical (•OCH₃, 31 Da) is a likely pathway.

The fragmentation pattern can be highly dependent on the substituents on the phenyl ring. For example, compounds with ortho substituents on the phenyl ring can sometimes undergo unique fragmentation pathways involving intramolecular cyclization.[8][9]

Ion FragmentDescriptionExpected m/z for Parent
[M]⁺˙Molecular Ion176
[M - •OCH₃]⁺Loss of methoxy radical145
[C₆H₅CO]⁺Benzoyl cation105
[C₆H₅]⁺Phenyl cation77

Visualizing the Workflow and Structure-Spectrum Correlations

The following diagrams illustrate the logical flow of the characterization process and the relationship between molecular structure and the resulting spectroscopic data.

G cluster_workflow Spectroscopic Characterization Workflow Sample Synthesized Compound IR IR Spectroscopy Sample->IR Check Functional Groups (C=O) MS Mass Spectrometry Sample->MS Determine Molecular Weight NMR NMR Spectroscopy Sample->NMR Elucidate C-H Framework Structure Structure Confirmed IR->Structure MS->Structure NMR->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

G cluster_data Spectroscopic Signatures Mol This compound Phenyl Group Methoxy Group Carbonyl Group Cyclobutane CH2 HNMR ¹H NMR: ~7.3 ppm (m) Mol:f1->HNMR HNMR_MeO ¹H NMR: ~3.2 ppm (s) Mol:f2->HNMR_MeO IR_CO IR: ~1780 cm⁻¹ Mol:f3->IR_CO CNMR_CH2 ¹³C NMR: ~40-55 ppm Mol:f4->CNMR_CH2

Caption: Key structure-spectrum correlations for the parent compound.

Conclusion: An Integrated Approach

No single technique provides all the necessary information. A robust characterization of this compound derivatives relies on the synergistic use of NMR, IR, and MS. IR spectroscopy offers a quick confirmation of the strained carbonyl group, mass spectrometry confirms the molecular weight and elemental formula, and detailed 1D and 2D NMR experiments provide the definitive structural proof. By comparing the spectra of new derivatives to a well-characterized parent compound, researchers can confidently identify and validate their target molecules, ensuring the integrity and reproducibility of their scientific work.

References

  • Borgers, T. R. & Strauss, H. L. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics. [Link][5][6]

  • Laane, J. & Lord, R. C. (1967). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene. AIP Publishing. [Link]

  • Durig, J. R., & Morrissey, A. C. (1967). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. [Link][10][11]

  • ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and cyclobutanone⋯HX complexes. ResearchGate. [Link][4]

  • Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe. [Link][12]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry. [Link][13]

  • Durig, J.R., & Morrissey, A.C. (1967). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy, 21(4), 226-231. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Natural Products Magnetic Resonance Database. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link][2]

  • PubChemLite. (n.d.). This compound (C11H12O2). PubChemLite. [Link][7]

  • The Royal Society of Chemistry. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. The Royal Society of Chemistry. [Link]

  • Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of Physical Chemistry A. [Link][3]

  • ChemSynthesis. (2025). 3-phenylcyclobutanone. ChemSynthesis. [Link][14]

  • Asian Journal of Chemistry. (2013). Synthesis and Spectral Properties of 1-Substituted Phenyl-3-(p-methoxycarbonyl)phenyl-5-phenylformazans. Asian Journal of Chemistry. [Link]

  • NIST. (n.d.). 1-Phenyl-2-butanone. NIST WebBook. [Link][15]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). Natural Products Magnetic Resonance Database. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. RSC Publishing. [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. ResearchGate. [Link]

  • PubChemLite. (n.d.). 3-phenylcyclobutanone (C10H10O). PubChemLite. [Link][16]

  • PubChem. (n.d.). 3-Phenylcyclobutanone. National Institutes of Health. [Link][17]

  • Gee, S. J., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link][8]

  • The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. [Link][9]

  • Głowacka, A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]92)

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Benchmarking Synthetic Routes for 3-Methoxy-3-phenylcyclobutan-1-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Methoxy-3-phenylcyclobutan-1-one (CAS: 2751616-23-4) is a highly valuable bifunctional building block in modern drug discovery 1[1]. Featuring a strained four-membered ring, an electrophilic carbonyl core, and orthogonally functionalized C3 substituents, it serves as an ideal precursor for complex spirocycles and cross-coupling partners.

Synthesizing highly substituted cyclobutanones traditionally relies on formal [2+2] cycloadditions 2[2]. However, utilizing electron-rich alkenes like α-methoxystyrene presents a significant challenge: these substrates are highly prone to cationic polymerization under standard Lewis acidic or radical conditions. This guide objectively benchmarks three distinct synthetic methodologies—evaluating their mechanistic viability, scalability, and experimental robustness—to establish the optimal route for your development pipeline.

Mechanistic Pathway Analysis

To navigate the polymerization risks associated with α-methoxystyrene, chemists must strictly control the reactivity of the ketene (or ketene-equivalent) partner. We benchmark three divergent strategies:

  • Route A: Batch Dichloroketene Cycloaddition. The classical approach relies on the in situ generation of dichloroketene from trichloroacetyl chloride. The electron-withdrawing chlorine atoms lower the LUMO of the ketene, facilitating a rapid, concerted [2+2] cycloaddition 3[3]. A secondary dechlorination step is required.

  • Route B: Continuous Flow Keteniminium Cycloaddition. Keteniminium salts are highly electrophilic and, unlike standard ketenes, do not dimerize. Generating them in continuous flow allows for micro-second temperature control, mitigating the exothermic degradation of α-methoxystyrene and enabling a highly efficient single-step cycloaddition .

  • Route C: Gold(I)-Catalyzed Ynol Ether Cycloaddition. This modern catalytic route avoids reactive ketene intermediates entirely. Gold(I) activates an aryl ynol ether to form a stabilized cyclopropyl gold carbene upon nucleophilic attack by the alkene, which subsequently undergoes ring expansion 4[4].

SyntheticRoutes SM α-Methoxystyrene (Starting Material) RouteA_Int Dichloroketene Intermediate SM->RouteA_Int Cl3CCOCl, Zn Batch [2+2] RouteB_Int Keteniminium Salt (Flow) SM->RouteB_Int Amide, Tf2O Continuous Flow [2+2] RouteC_Int Gold(I) Carbene Intermediate SM->RouteC_Int Ynol Ether, Au(I) Catalytic[2+2] Target This compound (Target Molecule) RouteA_Int->Target Zn, AcOH Dechlorination RouteB_Int->Target H2O Hydrolysis RouteC_Int->Target H2O Hydrolysis

Caption: Divergent synthetic pathways for this compound.

Quantitative Benchmarking

The following table summarizes the operational metrics for synthesizing 100 grams of this compound across the three evaluated methodologies.

Performance MetricRoute A: Batch DichloroketeneRoute B: Flow KeteniminiumRoute C: Gold(I) Catalysis
Overall Yield 45–55% (Over 2 steps)75–85% (Continuous)65–70% (Single step)
Reaction Time 16–24 hours15–30 minutes (Residence)12–16 hours
E-factor (Waste) High (Zinc salts, chlorinated waste)Low (Minimal byproducts)Medium (Metal catalyst recovery)
Scalability Poor (Exothermic, heterogeneous)Excellent (Precise thermal control)Moderate (Catalyst cost limits)
Regioselectivity High (>19:1)High (>19:1)High (>19:1)

Experimental Protocols & Causality

Protocol 1: Continuous Flow Synthesis (Recommended Route)

Causality & Logic: α-Methoxystyrene is highly susceptible to cationic polymerization. By generating the highly electrophilic keteniminium salt in a flow reactor and immediately reacting it with the alkene under strict temperature control, we suppress polymerization pathways and kinetically favor the concerted [2+2] cycloaddition.

FlowWorkflow Amide Amide (DCM) Mix1 T-Mixer 1 (0 °C) Amide->Mix1 Tf2O Tf2O (DCM) Tf2O->Mix1 Alkene α-Methoxystyrene + Base Mix2 T-Mixer 2 (20 °C) Alkene->Mix2 Reactor1 Residence Coil 1 (Keteniminium) Mix1->Reactor1 Reactor1->Mix2 Reactor2 Residence Coil 2 ([2+2] Cycloaddition) Mix2->Reactor2 Hydrolysis Aqueous Hydrolysis Reactor2->Hydrolysis Product Target Cyclobutanone Hydrolysis->Product

Caption: Continuous flow reactor setup for keteniminium-mediated [2+2] cycloaddition.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare Solution A (N,N-dimethylacetamide derivative, 1.0 M in anhydrous DCM) and Solution B (Triflic anhydride, 1.1 M in DCM).

  • Keteniminium Generation: Pump Solutions A and B through a T-mixer at 0 °C into Residence Coil 1 (

    
     = 2 min). Causality: The 0 °C environment prevents premature degradation of the highly electrophilic keteniminium triflate intermediate.
    
  • Cycloaddition: Introduce Solution C (α-methoxystyrene, 1.2 M, and 2,6-lutidine, 1.5 M in DCM) via a second T-mixer. Causality: The non-nucleophilic base (2,6-lutidine) neutralizes trace triflic acid generated during activation, preventing acid-catalyzed alkene polymerization.

  • Residence & Validation: Pass the combined stream through Residence Coil 2 at 20 °C (

    
     = 15 min). Self-Validating System: Utilize in-line FTIR spectroscopy (ReactIR) at the exit of Coil 2 to monitor the characteristic cyclobutaniminium C=N stretch (ca. 1680 cm⁻¹). A steady absorbance confirms steady-state conversion.
    
  • Hydrolysis: Direct the output stream into a stirred flask containing saturated aqueous NaHCO₃. The mild basic hydrolysis converts the iminium intermediate to the target cyclobutanone while preventing acid-catalyzed ring-opening.

  • Isolation: Separate the organic layer, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield this compound.

Protocol 2: Batch Dichloroketene Cycloaddition (Classical Benchmark)

Causality & Logic: Trichloroacetyl chloride and zinc dust generate dichloroketene in situ. Zinc activation is critical to remove the passivating oxide layer, ensuring a steady, controlled generation of the ketene to match the cycloaddition rate, which minimizes unwanted ketene dimerization3[3].

Step-by-Step Methodology:

  • Zinc Activation: Suspend zinc dust (2.0 equiv) in anhydrous diethyl ether under an argon atmosphere. Add 1 mol% TMSCl and stir for 15 minutes.

  • Cycloaddition: Add α-methoxystyrene (1.0 equiv) to the suspension. Begin dropwise addition of trichloroacetyl chloride (1.5 equiv) in ether over 2 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of dichloroketene, favoring the bimolecular reaction with the alkene over self-condensation.

  • Intermediate Isolation: Stir for an additional 4 hours. Filter the mixture through a pad of Celite to remove zinc salts, wash with cold aqueous NaHCO₃, and concentrate to yield the crude 2,2-dichloro-3-methoxy-3-phenylcyclobutan-1-one.

  • Dechlorination: Dissolve the crude intermediate in glacial acetic acid. Add activated zinc dust (3.0 equiv) portion-wise at 15 °C. Causality: The single-electron transfer from zinc selectively cleaves the weaker C-Cl bonds without reducing the cyclobutanone carbonyl.

  • Validation & Workup: Self-Validating System: Monitor the disappearance of the dichloro-intermediate via GC-MS. The reaction is self-indicating; the suspension turns from dark grey to a milky white emulsion upon complete consumption of active zinc. Filter, neutralize with aqueous NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

References

  • BLD Pharm. "2751616-23-4 | this compound". 1

  • Battilocchio, C., et al. "Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas." Reaction Chemistry & Engineering.

  • "Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2+2] Cycloaddition of Ynol Ethers with Alkenes." RECERCAT / Organic Letters. 4

  • "Product Class 2: Cyclobutanones and Their Precursors." Science of Synthesis. 3

  • "Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides." PMC. 2

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Safety Operating Guide

Personal protective equipment for handling 3-methoxy-3-phenylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Laboratory Handling, PPE, and Disposal[1][2][3][4]

  • Target Audience: Medicinal Chemists, Process Safety Engineers

  • Hazard Class: Research Chemical (Treat as Unknown Toxicity/High Reactivity)

Executive Summary & Hazard Logic

As a Senior Application Scientist, I advise treating 3-methoxy-3-phenylcyclobutan-1-one not merely as a generic ketone, but as a strained carbocyclic scaffold with distinct reactivity profiles.

While specific toxicological data (LD50, mutagenicity) for this exact intermediate may be sparse in public registries, we apply the Precautionary Principle of Drug Discovery . We derive our safety protocols from its structural moieties:

  • Cyclobutanone Ring: High ring strain (~26 kcal/mol) makes this electrophilic and prone to ring-opening reactions. It acts as a potential alkylating agent.

  • Phenyl Group: Increases lipophilicity (LogP), enhancing the ability to penetrate the dermal barrier.

  • Methoxy Group: Electron-donating, potentially stabilizing the cation during metabolic processing, but adding to the metabolic complexity.

Core Directive: Handle as a potential sensitizer and irritant. All manipulations must prevent inhalation of dusts and dermal absorption.[5]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material considerations. The following matrix is designed to address the specific permeation risks of lipophilic ketones.

PPE CategoryRecommended SpecificationScientific Rationale (The "Why")
Hand Protection (Standard) Double Nitrile (min. 0.11 mm / 4 mil each)Permeation Defense: Nitrile provides excellent splash protection against solids. Double gloving creates a sacrificial outer layer, allowing time to doff without contaminating the skin if the outer glove is compromised.
Hand Protection (Solvent/Spill) Silver Shield® (Laminate) or Butyl Rubber Ketone Vulnerability: Nitrile degrades rapidly (<1 min) when exposed to low-MW ketones or common carrier solvents like DCM/THF. Laminate gloves offer broad-spectrum chemical resistance for spill cleanup or immersion.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Aerosol Risk: Safety glasses with side shields are insufficient for fine powders or pressurized reaction vessels. Goggles seal the orbital area against dust ingress and solvent splashes.
Respiratory Protection Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 (if outside hood)Inhalation Toxicity: Cyclobutanone derivatives can be respiratory irritants. Engineering controls (hoods) are superior to respirators. Use respirators only during spill cleanup or equipment maintenance.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or treated Cotton)Flammability: Cyclobutanones are organic fuels. Synthetic blends (polyester) can melt onto skin during a fire. FR cotton chars instead of melting.
Operational Protocols: Step-by-Step
Phase A: Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: The strained ring is susceptible to oxidation and moisture-induced ring opening over time. Cold storage retards these degradation pathways.

  • Segregation: Store away from strong oxidizers and strong bases (which can trigger enolization and polymerization).

Phase B: Weighing & Transfer (Critical Control Point)
  • The Risk: Static electricity can disperse fine organic powders, leading to inhalation exposure and cross-contamination.

  • Protocol:

    • Equip: Don double nitrile gloves and lab coat.

    • Ionize: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the compound.

    • Contain: Ideally, weigh inside a balance enclosure or a fume hood with the sash lowered to the working height.

    • Transfer: Dissolve the solid immediately into the reaction solvent (e.g., DCM, Toluene) to lock it into the liquid phase, reducing dust hazards.

Phase C: Reaction Setup
  • The Risk: Exothermic runaway. The release of ring strain energy during reaction (e.g., with nucleophiles or reducing agents) can be significant.

  • Protocol:

    • Glassware: Inspect for star cracks. Strained ring chemistry often involves pressure changes.

    • Addition: Add reagents dropwise at controlled temperatures (often 0°C or -78°C depending on the specific transformation) to manage the exotherm.

    • Venting: Ensure the system is connected to an inert gas line with a pressure-relief bubbler.

Emergency Response & Disposal
Spill Management
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover with vermiculite or activated charcoal pads (absorbs lipophilic organics).

    • Clean area with soap and water (avoid organic solvents like acetone which may thin the skin barrier and enhance penetration).

  • Major Spill / Exposure:

    • Skin: Wash with lukewarm water/soap for 15 mins. Do not scrub hard (abrasion increases absorption).

    • Eyes: Flush for 15 mins.

    • Inhalation: Move to fresh air. Treat as potential respiratory sensitizer.[6]

Waste Disposal (Cradle-to-Grave)
  • Segregation: Do NOT mix with acidic waste streams if possible (acid can catalyze exothermic rearrangement).

  • Classification: "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly mark as "Cyclobutanone Derivative - High Reactivity."

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step relies on memory alone.

SafeHandling Start START: Handling This compound Assessment Risk Assessment: Is the compound Solid or in Solution? Start->Assessment Solid SOLID STATE (Dust Hazard) Assessment->Solid Powder Solution SOLUTION STATE (Permeation Hazard) Assessment->Solution Liquid/Oil Weighing Weighing Protocol: 1. Anti-static measures 2. Balance Enclosure 3. Double Nitrile Gloves Solid->Weighing Handling Liquid Handling: 1. Fume Hood Mandatory 2. Check Carrier Solvent (DCM/THF requires Laminate Gloves) Solution->Handling Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Control Exotherm Weighing->Reaction Dissolve immediately Handling->Reaction Waste Disposal: Segregate from Acids Label: 'Reactive Ketone' Reaction->Waste Quench & Dispose

Figure 1: Operational decision tree for handling cyclobutanone derivatives, distinguishing between solid-state dust risks and liquid-state permeation risks.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2025). Chemical Resistance Guide: Permeation & Degradation Data. (Note: General reference for Nitrile vs. Ketone performance).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • PubChem. (n.d.). Cyclobutanone Compound Summary. (Used for general reactivity profile of the cyclobutanone moiety).

Sources

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